1-(2-Fluorobenzyl)piperazin-2-one
Description
BenchChem offers high-quality 1-(2-Fluorobenzyl)piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorobenzyl)piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTMKYQLLVZDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602373 | |
| Record name | 1-[(2-Fluorophenyl)methyl]piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893747-85-8 | |
| Record name | 1-[(2-Fluorophenyl)methyl]piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Fluorobenzyl)piperazin-2-one Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperazine scaffold is a privileged structure known for its broad therapeutic applications. This document details the compound's chemical identity, including its CAS number and structure, and outlines a robust synthetic pathway and analytical characterization methods. It serves as a critical resource for researchers engaged in the synthesis, development, and application of novel pharmaceutical agents, providing foundational data and methodologies to support advanced research and development projects.
Introduction
Piperazine derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous FDA-approved therapeutics.[1][2] Their prevalence is due to the unique physicochemical properties conferred by the 1,4-diazacyclohexane ring, which can improve aqueous solubility and bioavailability, and act as a versatile scaffold to orient pharmacophoric groups for optimal target interaction.[1][2] The piperazin-2-one motif, a variation containing an amide carbonyl group, is a particularly valuable intermediate for creating peptidomimetics and other complex molecular architectures.[3][4]
This guide focuses on a specific derivative, 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride. The incorporation of a 2-fluorobenzyl group introduces specific steric and electronic properties that can modulate biological activity and metabolic stability. This document provides an in-depth technical profile of this compound, intended to equip researchers, chemists, and drug development professionals with the essential knowledge for its synthesis, characterization, and application.
Compound Profile and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental for any research application.
Chemical Identity
The key identifiers for 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride are summarized below.
| Identifier | Value | Source |
| Systematic Name | 1-[(2-Fluorophenyl)methyl]piperazin-2-one hydrochloride | N/A |
| CAS Number | 1172846-19-3 | [5] |
| Molecular Formula | C₁₁H₁₄ClFN₂O | |
| Molecular Weight | 244.7 g/mol | |
| MDL Number | MFCD06803970 |
Chemical Structure
The chemical structure of the protonated cation is depicted below:
(Note: This is a placeholder image. The actual structure features a piperazin-2-one ring N-substituted at position 1 with a 2-fluorobenzyl group. The hydrochloride salt involves protonation, likely at the N4 nitrogen.)
Physicochemical Properties
While specific experimental data for this exact compound is limited, typical properties for similar small molecule hydrochloride salts are provided as a general reference. Researchers must determine precise values experimentally.
| Property | Estimated Value | Notes |
| Physical State | Solid, likely crystalline | Based on related compounds.[6] |
| Solubility | Soluble in water, methanol. Sparingly soluble in dichloromethane. | Hydrochloride salts are generally water-soluble. |
| Melting Point | >150 °C (Decomposition) | Typical for organic hydrochloride salts. |
| pKa | ~7.5 - 8.5 | Estimated for the secondary amine (N4). |
Synthesis and Purification
The synthesis of N-substituted piperazin-2-ones can be achieved through several routes. A common and effective strategy involves the N-alkylation of a piperazin-2-one precursor. The following is a generalized, robust protocol based on established chemical principles for N-alkylation reactions.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Formation of the Piperazin-2-one Ring: This can be accomplished via cyclization of an appropriate ethylenediamine derivative.
-
N-Alkylation: Introduction of the 2-fluorobenzyl group via nucleophilic substitution.
A logical workflow for this synthesis is presented below.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
Piperazin-2-one
-
2-Fluorobenzyl chloride (or bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid solution (2.0 M in diethyl ether)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add piperazin-2-one (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring, add 2-fluorobenzyl chloride (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to 70°C and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to isolate the pure free base, 1-(2-fluorobenzyl)piperazin-2-one.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. While stirring, add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise.
-
Isolation: A white precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under high vacuum to yield 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride as a white solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While this specific product is sold by vendors like Sigma-Aldrich without extensive analytical data, the following techniques would be standard for its validation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons (doublets and multiplets in the ~7.0-7.5 ppm range), a singlet for the benzylic CH₂ group (~3.6 ppm), and multiplets for the four CH₂ groups of the piperazinone ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Aromatic carbons would appear in the ~115-160 ppm range (with characteristic C-F splitting), the amide carbonyl at ~165-170 ppm, and aliphatic carbons between ~40-60 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 209.1.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a C18 reverse-phase column, with a mobile phase of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA), showing a single major peak (>95% purity).
Applications and Future Directions
The piperazine scaffold is a key building block in drugs targeting a wide array of biological pathways, including G protein-coupled receptors and enzymes.[7] N-aryl and N-benzyl piperazines are prevalent in compounds developed for neurological disorders.[8][9]
The title compound, 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride, serves as a valuable intermediate for constructing more complex molecules. The secondary amine (N4) provides a reactive handle for further functionalization, allowing for its incorporation into larger scaffolds. This process, often referred to as fragment-based drug design or library synthesis, is a cornerstone of modern pharmaceutical research.
Caption: Potential synthetic pathways using the title compound as a key intermediate.
For example, similar piperazine-containing fragments have been incorporated into potent Poly (ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[10][11] The 2-fluoro substitution on the benzyl ring can enhance binding affinity through specific fluorine-protein interactions or improve metabolic stability by blocking potential sites of oxidation.
Safety and Handling
As a research chemical, 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15] The compound may be hygroscopic and light-sensitive, so storage under an inert atmosphere is recommended.[15][16]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. This typically involves incineration in a licensed chemical disposal facility.[14]
Conclusion
1-(2-Fluorobenzyl)piperazin-2-one hydrochloride is a well-defined chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its structure offers a versatile platform for the creation of diverse chemical libraries. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable building block into their synthetic programs, paving the way for the discovery of next-generation therapeutics.
References
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - NIH. [Link]
-
A General and Convenient Synthesis of N-Aryl Piperazines - ResearchGate. [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach - ACS Publications. [Link]
-
A general and convenient synthesis of N-aryl piperazines - ResearchGate. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines - PubMed Central. [Link]
-
2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - NIH. [Link]
-
1-(2-Fluorobenzyl)piperazine hydrochloride - Fichema. [Link]
-
1-(2-Fluorobenzyl)piperazine hydrochloride - PubChem. [Link]
-
Piperazines database - synthesis, physical properties - ChemSynthesis. [Link]
-
1-(4-FLUOROBENZYL)PIPERAZINE HYDROCHLORIDE - GSRS. [Link]
-
The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]
-
SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE - European Patent Office. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA - PubMed Central. [Link]
-
(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery - Bentham Science. [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer - ACS Publications. [Link]
Sources
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. You are being redirected... [hit2lead.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. data.epo.org [data.epo.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. jwpharmlab.com [jwpharmlab.com]
- 15. 1-(2-Fluorobenzyl)piperazine hydrochloride - 1 g [fichema.cz]
- 16. mmbio.byu.edu [mmbio.byu.edu]
An In-Depth Technical Guide to the Spectral Data of 1-(2-Fluorobenzyl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Molecular Structure and Atom Labeling
For clarity in the subsequent spectral analysis, the atoms of 1-(2-Fluorobenzyl)piperazin-2-one are systematically labeled as shown in the diagram below. This labeling will be used to assign specific signals in the predicted NMR, IR, and mass spectra.
Caption: Molecular structure of 1-(2-Fluorobenzyl)piperazin-2-one with atom labeling.
Predicted Spectroscopic Data
The following table summarizes the predicted spectral data for 1-(2-Fluorobenzyl)piperazin-2-one based on its chemical structure and established spectroscopic principles.
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (C3'-C6'): δ 7.0-7.5 ppm (multiplet, 4H); Benzyl CH₂ (C7): δ ~4.6 ppm (singlet, 2H); Piperazinone CH₂ (C6): δ ~3.4 ppm (triplet, 2H); Piperazinone CH₂ (C5): δ ~3.2 ppm (triplet, 2H); Piperazinone CH₂ (C3): δ ~3.3 ppm (singlet, 2H); Amide NH: δ ~6.0-8.0 ppm (broad singlet, 1H, if present and not exchanged) |
| ¹³C NMR | Aromatic C (C1'-C6'): δ 115-165 ppm (multiple signals, including C-F coupling); Carbonyl C (C2): δ ~170 ppm; Benzyl CH₂ (C7): δ ~50-55 ppm; Piperazinone CH₂ (C3, C5, C6): δ ~40-50 ppm (multiple signals) |
| IR (Infrared) | Amide N-H stretch: ~3300 cm⁻¹ (secondary amide); Aromatic C-H stretch: ~3030 cm⁻¹; Aliphatic C-H stretch: ~2850-2950 cm⁻¹; Amide C=O stretch (Amide I band): ~1650-1680 cm⁻¹; Aromatic C=C stretch: ~1600, 1490 cm⁻¹; C-N stretch: ~1200-1350 cm⁻¹; C-F stretch: ~1100-1250 cm⁻¹ |
| Mass Spec (MS) | Molecular Ion (M⁺): m/z 222.10; Key Fragments: m/z 109 (fluorobenzyl cation), m/z 91 (tropylium ion), m/z 113 (piperazinone fragment) |
In-Depth Spectral Analysis and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy:
-
Aromatic Region (δ 7.0-7.5 ppm): The four protons on the fluorobenzyl ring (H3', H4', H5', H6') are expected to appear as a complex multiplet in this region. The electron-withdrawing effect of the fluorine atom will deshield these protons, shifting them downfield. The ortho, meta, and para couplings between these protons and the coupling to the fluorine atom will result in a complex splitting pattern. The integration of this region should correspond to four protons.
-
Benzyl Protons (C7-H, δ ~4.6 ppm): The two protons of the benzylic methylene group are chemically equivalent and are expected to appear as a singlet. Their proximity to the electronegative nitrogen atom and the aromatic ring causes a downfield shift.
-
Piperazinone Protons (C3-H, C5-H, C6-H):
-
The protons on C6 (adjacent to N1) are expected to be a triplet at around δ 3.4 ppm, split by the neighboring protons on C5.
-
The protons on C5 are expected to be a triplet at around δ 3.2 ppm, split by the neighboring protons on C6.
-
The protons on C3 (adjacent to the carbonyl group and N4) are deshielded by the carbonyl group and are expected to appear as a singlet around δ 3.3 ppm.
-
-
Amide Proton (N4-H): If the compound has a proton on N4 and it is not undergoing rapid exchange with a deuterated solvent, it would likely appear as a broad singlet in the range of δ 6.0-8.0 ppm. Its chemical shift can be highly variable and dependent on concentration and solvent.
¹³C NMR Spectroscopy:
-
Aromatic Region (δ 115-165 ppm): The six carbons of the fluorobenzyl ring will give rise to six distinct signals. The carbon directly attached to the fluorine (C2') will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller two- and three-bond couplings to fluorine. The C2' signal is expected to be the most downfield due to the direct attachment of the electronegative fluorine atom.
-
Carbonyl Carbon (C2, δ ~170 ppm): The amide carbonyl carbon is characteristically found in this downfield region.
-
Benzyl Carbon (C7, δ ~50-55 ppm): This methylene carbon, situated between the aromatic ring and a nitrogen atom, will appear in this mid-range.
-
Piperazinone Carbons (C3, C5, C6, δ ~40-50 ppm): The three methylene carbons of the piperazinone ring will have distinct chemical shifts due to their different chemical environments relative to the nitrogen atoms and the carbonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
-
N-H Stretch (~3300 cm⁻¹): A secondary amide N-H bond will show a characteristic absorption band in this region.[1][2] The peak may be broadened due to hydrogen bonding.
-
C-H Stretches (~3030 cm⁻¹ and 2850-2950 cm⁻¹): The sharp peak around 3030 cm⁻¹ is indicative of aromatic C-H stretching, while the bands in the 2850-2950 cm⁻¹ range are due to the aliphatic C-H stretches of the benzyl and piperazinone methylene groups.
-
Amide I Band (C=O Stretch, ~1650-1680 cm⁻¹): This is one of the most intense and characteristic peaks in the IR spectrum of an amide and is due to the carbonyl stretching vibration.[1] For a six-membered ring lactam, this absorption is expected in this range.[1]
-
Aromatic C=C Stretches (~1600, 1490 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring.
-
C-N Stretch (~1200-1350 cm⁻¹): The stretching vibration of the carbon-nitrogen bonds will appear in this region.
-
C-F Stretch (~1100-1250 cm⁻¹): A strong absorption band in this region is indicative of the carbon-fluorine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
-
Molecular Ion (M⁺, m/z 222.10): The molecular ion peak should be observed at an m/z value corresponding to the molecular weight of the compound (C₁₁H₁₃FN₂O).
-
Key Fragmentation Pathways: The most likely fragmentation will involve the cleavage of the weakest bonds.
-
Formation of the Fluorobenzyl Cation (m/z 109): Cleavage of the C7-N1 bond is a very common fragmentation pathway for benzylamines, leading to the stable fluorobenzyl cation.[3][4][5][6][7]
-
Formation of the Tropylium Ion (m/z 91): The benzyl cation can rearrange to the even more stable tropylium ion.
-
Piperazinone Ring Fragmentation: The piperazinone ring can also undergo fragmentation, leading to various smaller charged species. A fragment corresponding to the piperazin-2-one radical cation (m/z 113) could also be observed.
-
Caption: Predicted major fragmentation pathways for 1-(2-Fluorobenzyl)piperazin-2-one in mass spectrometry.
Experimental Protocols
To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable solvent between two salt plates (e.g., NaCl, KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or solvent.
-
Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragments.
-
For more detailed structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and analyze the daughter ions.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the key spectral features of 1-(2-Fluorobenzyl)piperazin-2-one. By understanding the expected NMR, IR, and mass spectral data, researchers can more effectively characterize this compound and its analogs. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental work. This foundational knowledge is crucial for the advancement of drug discovery and development projects involving this important class of molecules.
References
-
PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]
-
PubMed. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]
-
PubMed. (2009, March 11). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]
-
ResearchGate. (2016, May 14). How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
-
NIH. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
-
RSC Publishing. (2022, February 25). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
Quora. (2024, October 9). How to interpret the 19F NMR spectra. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
University of Regensburg. (n.d.). Fluorine NMR. Retrieved from [Link]
-
NIH. (n.d.). 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem. Retrieved from [Link]
-
SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA), benzylamine (BA), and N , N 'dibenzylpiperazine (DBZP). Arrows indicate the metabolism of BZP. Retrieved from [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Fluorobenzylpiperazine Scaffold: A Privileged Motif for Diverse Biological Targets
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can improve aqueous solubility and bioavailability, make it an ideal building block for drug design.[1] When combined with a fluorobenzyl moiety, the resulting scaffold offers a remarkable degree of versatility, enabling interaction with a wide spectrum of biological targets. The fluorine atom, in particular, can modulate metabolic stability, lipophilicity, and binding interactions through electrostatic and hydrogen bonding potential. This guide provides a comprehensive overview of the key biological targets of fluorobenzylpiperazine derivatives, delving into the underlying mechanisms, presenting quantitative binding data, and detailing the experimental protocols necessary for their evaluation.
Central Nervous System Targets: Modulators of Neurotransmission
The primary and most extensively studied role of fluorobenzylpiperazine derivatives is within the central nervous system (CNS). Their structural similarity to endogenous neurotransmitters allows them to interact with critical proteins that regulate synaptic communication, namely monoamine transporters and G-protein coupled receptors (GPCRs).
Monoamine Transporters: The Reuptake Gatekeepers
Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are integral membrane proteins that control the concentration and duration of neurotransmitters in the synaptic cleft.[3][4] Inhibition of these transporters is a cornerstone of treatment for depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[5][6] Fluorobenzylpiperazine derivatives have emerged as potent ligands for these transporters.[7][8]
The strategic placement of the fluorine atom and other substituents on the benzyl ring is a critical determinant of both potency and selectivity. Structure-activity relationship (SAR) studies have shown that electron-withdrawing groups on the N-benzyl moiety can be beneficial for high-affinity binding to the DAT.[3] This allows for the fine-tuning of a compound's profile, for instance, creating a selective dopamine reuptake inhibitor or a multi-target agent that modulates several transporters simultaneously.
Table 1: Binding Affinities of Representative Piperazine Derivatives for Monoamine Transporters
| Compound Class/Example | Target | Binding Affinity (Kᵢ, nM) | Reference |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivative 1 | SERT | 2 - 400 | [9] |
| [3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine 9b | DAT | 17.6 | [8] |
| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines | DAT | High Affinity (nanomolar range) | [3] |
| 1-[4,4-bis(4-fluorophenyl)butyl]-4-[...]piperazine 1 | DAT | High Affinity (IC₅₀ in nM range) | [7] |
This protocol describes a competitive binding assay to determine the affinity of a test compound for the DAT using membranes from rat striatum, a brain region rich in these transporters.
Causality: The principle is competitive displacement. A radiolabeled ligand with known high affinity for DAT ([³H]WIN 35,428) is incubated with the receptor preparation.[8] A test compound (the "competitor") is added at various concentrations. The more effectively the test compound binds to DAT, the less radioligand will be able to bind. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ) can be calculated, providing a measure of binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in buffer and recentrifugation.
-
Finally, resuspend the pellet in an appropriate assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the following in order: assay buffer, test compound at various concentrations (typically a serial dilution), a fixed concentration of [³H]WIN 35,428 (e.g., 2-3 nM), and the prepared membrane protein (e.g., 20-40 µg).
-
Total Binding: For control wells, add vehicle instead of the test compound.
-
Non-specific Binding (NSB): For another set of control wells, add a high concentration of a known potent DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) to saturate all specific binding sites.
-
-
Incubation & Termination:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold assay buffer to separate bound from free radioligand.
-
-
Data Analysis:
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Self-Validation: The inclusion of total and non-specific binding controls is critical. The non-specific binding should be a small fraction of the total binding. The calculated Kᵢ for a known standard compound should be consistent with literature values, validating the assay's performance.
Diagram: Principle of a Competitive Radioligand Binding Assay
Caption: Workflow of a competitive binding assay to measure compound affinity.
GPCRs: Serotonin and Sigma Receptors
The arylpiperazine motif is a classic pharmacophore for serotonin (5-HT) receptors, and fluorobenzylpiperazine derivatives are no exception.[10][11] These receptors are involved in a vast array of physiological processes, and their modulation is key to treating anxiety, depression, and psychosis.[11][12] The 5-HT₁ₐ and 5-HT₂ₐ subtypes are particularly important targets.[13][14] Furthermore, certain fluorobenzylpiperazine derivatives have shown high, specific affinity for sigma-1 (σ₁) receptors, which are unique intracellular chaperones implicated in neuroplasticity and neuroprotection.[15]
Table 2: Binding Affinities of Fluorobenzylpiperazine Derivatives for GPCRs
| Compound | Target | Binding Affinity (Kᵢ, nM) | Selectivity | Reference |
| 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine | σ₁ Receptor | Low nanomolar | >52-fold vs σ₂; >2000-fold vs VAChT | [15] |
| Arylpiperazine Derivatives | 5-HT₁ₐ Receptor | 23.9 - 41.5 | Varies | [13] |
| Arylpiperazine Derivatives | 5-HT₂ₐ Receptor | 39.4 - 315 | Varies | [13] |
| Arylpiperazine Derivatives | 5-HT₇ Receptor | 42.5 - 45.0 | Varies | [13] |
This protocol determines whether a compound acts as an agonist or antagonist at the 5-HT₁ₐ receptor, which is typically coupled to the Gᵢ protein, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).
Causality: An agonist will activate the receptor, causing a measurable decrease in cAMP levels. An antagonist will block the receptor, preventing the agonist-induced decrease in cAMP. This assay directly measures the functional consequence of receptor binding.
Step-by-Step Methodology:
-
Cell Culture:
-
Use a cell line stably expressing the human 5-HT₁ₐ receptor (e.g., CHO-K1 or HEK293 cells).
-
Culture cells to ~80-90% confluency in appropriate media.
-
-
Assay Preparation:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor prevents the degradation of cAMP, amplifying the signal.
-
-
Compound Treatment:
-
Agonist Mode: Add the test compound at various concentrations to the cells.
-
Antagonist Mode: Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes, then add a fixed, sub-maximal concentration (EC₈₀) of a known 5-HT₁ₐ agonist (e.g., 8-OH-DPAT).
-
In all cases, include a positive control (known agonist) and a negative control (vehicle).
-
-
Forskolin Stimulation & Lysis:
-
Add forskolin to all wells. Forskolin directly activates adenylyl cyclase, causing a large increase in cAMP. The activation of Gᵢ by a 5-HT₁ₐ agonist will inhibit this forskolin-induced cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
cAMP Detection:
-
Measure cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to determine the EC₅₀ (potency) and the maximal inhibition (efficacy).
-
Antagonist Mode: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to determine the IC₅₀, which can be used to calculate the antagonist's inhibition constant (Kₑ).
-
Diagram: Simplified 5-HT₁ₐ Receptor Signaling Pathway
Caption: Gᵢ-coupling of the 5-HT₁ₐ receptor inhibits cAMP production.
Enzymatic Targets: Precision Inhibition
Beyond neurotransmitter systems, the fluorobenzylpiperazine scaffold has proven effective as a core structure for potent enzyme inhibitors, demonstrating its adaptability to entirely different classes of biological targets.
Tyrosinase
Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway. Its inhibition is a primary strategy for treating hyperpigmentation disorders and is also of interest in the food industry to prevent browning.[16] Derivatives containing the 4-fluorobenzylpiperazine moiety have been identified as highly potent, competitive inhibitors of tyrosinase.[16][17] Docking studies suggest the 4-fluorobenzyl group orients towards the catalytic copper atoms within the enzyme's active site.[17]
Table 3: Inhibitory Activity of Fluorobenzylpiperazine Derivatives Against Tyrosinase
| Compound | Inhibition Type | IC₅₀ (µM) | Reference |
| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone 26 | Competitive | 0.18 | [16] |
| Kojic Acid (Reference) | Competitive | 17.76 | [16] |
This protocol measures a compound's ability to inhibit the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.
Causality: Tyrosinase oxidizes L-DOPA to dopaquinone, which then undergoes a series of non-enzymatic reactions to form the colored product dopachrome. The rate of dopachrome formation, which can be measured by the increase in absorbance at 475 nm, is directly proportional to enzyme activity. An inhibitor will slow this rate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA in the same buffer.
-
Dissolve test compounds and a reference inhibitor (e.g., kojic acid) in a suitable solvent (e.g., DMSO), then dilute in buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the L-DOPA substrate to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 475 nm every minute for 20-30 minutes.
-
-
Data Analysis:
-
For each concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100.
-
Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC₅₀ value.
-
Mechanism Study (Optional): To determine the mode of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Analyze the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Diagram: Workflow for an Enzyme Inhibition Assay
Caption: Standard workflow for determining enzyme inhibitory activity.
Emerging Targets in Oncology
The versatility of the fluorobenzylpiperazine scaffold extends to the complex field of oncology. The piperazine ring is a common feature in many anticancer agents, and the addition of the fluorobenzyl group has been shown to be a crucial functional component for anticancer activity in certain molecular contexts.[1]
Potential targets include:
-
Anti-apoptotic Proteins: Derivatives combining a 1-(2-fluorophenyl)piperazine moiety with other pharmacophores have been designed as potential inhibitors of BCL2, an anti-apoptotic protein often overexpressed in cancer cells.[18]
-
Kinase Inhibition: 1-(4-Fluorobenzyl)piperazine serves as a chemical precursor for the synthesis of molecules designed to inhibit key cell cycle regulators like EGFR and Aurora A kinase.[19][20]
This is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects.
Causality: Viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A cytotoxic compound will reduce the number of viable cells, leading to a decreased formazan signal.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.[18]
-
Compound Treatment: Treat the cells with serial dilutions of the fluorobenzylpiperazine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals, producing a colored solution.
-
Absorbance Reading: Measure the absorbance of the solution on a microplate reader, typically at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log concentration of the compound and fit the data to determine the IC₅₀ value, the concentration required to inhibit cell growth by 50%.
Conclusion and Future Directions
The fluorobenzylpiperazine scaffold is a testament to the power of privileged structures in drug discovery. Its ability to engage with a remarkable diversity of biological targets—from CNS transporters and receptors to metabolic enzymes and oncology targets—underscores its significance. The fluorine substitution provides a critical tool for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
Future research will likely focus on several key areas:
-
Multi-Target-Directed Ligands (MTDLs): Designing single molecules that can rationally interact with multiple targets (e.g., combining SERT inhibition with 5-HT₁ₐ agonism) to achieve synergistic therapeutic effects.[6]
-
Enhanced Selectivity: Leveraging detailed SAR and computational modeling to design derivatives with exquisite selectivity for a single target subtype, minimizing off-target effects.
-
PET Radioligands: Developing more highly specific [¹⁸F]-labeled fluorobenzylpiperazine derivatives as positron emission tomography (PET) tracers to visualize and quantify targets like σ₁ receptors in the living human brain, aiding in disease diagnosis and drug development.[15]
By continuing to explore the vast chemical space around this scaffold and employing the robust experimental protocols detailed herein, the scientific community can unlock the full therapeutic potential of fluorobenzylpiperazine derivatives.
References
-
Zhang, L., et al. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. PubMed. [Link]
-
Caccia, C., et al. (2004). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed. [Link]
-
Ginex, T., et al. (2021). Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed. [Link]
-
Greiner, E., et al. (2003). Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N -Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. ResearchGate. [Link]
-
PubChem. 1-(4-Fluorobenzyl)piperazine. [Link]
-
Chae, S., et al. (2005). Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. PubMed. [Link]
-
Ghorab, M. M., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. National Institutes of Health. [Link]
-
Hsin, L. W., et al. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. PubMed. [Link]
-
Ginex, T., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed Central. [Link]
-
Singh, S. (2000). Dopamine transporter ligands: recent developments and therapeutic potential. Taylor & Francis Online. [Link]
-
Shi, L., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [Link]
-
Stankova, I., et al. (2021). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. National Institutes of Health. [Link]
-
Caprioglio, D., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. [Link]
-
Butini, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]
-
López-Rodríguez, M. L., et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. PubMed. [Link]
-
Goti, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Iannitelli, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central. [Link]
-
Di Giovanni, G., et al. (2020). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central. [Link]
-
Kciuk, M., et al. (2014). New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands. PubMed. [Link]
-
Lazzarin, E., et al. (2022). Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors. PubMed Central. [Link]
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine transporter ligands: recent developments and therapeutic potential. | Semantic Scholar [semanticscholar.org]
- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1-(4-Fluorobenzyl)piperazine 97 70931-28-1 [sigmaaldrich.com]
- 20. 1-(4-FLUOROBENZYL)PIPERAZINE | 70931-28-1 [amp.chemicalbook.com]
Whitepaper: A Multi-Faceted In Silico Approach for Predicting the Biological Activity of 1-(2-Fluorobenzyl)piperazin-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: The imperative to accelerate drug discovery while minimizing costs has positioned in silico methodologies at the forefront of preclinical research.[1][2][3] This technical guide provides a comprehensive, field-proven framework for predicting the biological activity of the novel compound 1-(2-Fluorobenzyl)piperazin-2-one. Piperazine derivatives are a well-established class of heterocyclic compounds known to exhibit a wide spectrum of pharmacological activities, including anticancer, antidepressant, and antimicrobial effects.[4][5][6][7] By integrating Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, pharmacophore hypothesis generation, and ADMET profiling, this document outlines a robust, self-validating workflow. The objective is to enable researchers to make data-driven decisions, prioritize promising candidates, and identify potential liabilities early in the development pipeline.[1][2]
Strategic Imperative: Why Predict Activity In Silico?
In the traditional drug discovery paradigm, the synthesis and screening of thousands of compounds is a resource-intensive and often inefficient process. Computational, or in silico, drug discovery leverages advances in chemistry, biology, and computer science to model molecular interactions and predict drug properties before a compound is ever synthesized.[1] This approach offers several distinct advantages:
-
Cost and Time Efficiency: By computationally pre-screening and prioritizing compounds, resources are focused on candidates with the highest probability of success, drastically reducing the time and expense of experimental testing.[2][3]
-
Enhanced Decision-Making: Predictive modeling provides a data-driven basis for lead optimization.[1] It allows for the early identification of potential liabilities, such as off-target effects or poor pharmacokinetic profiles (ADMET issues), thereby reducing the risk of costly late-stage failures.[1][8][9]
-
Rational Design: Beyond screening existing libraries, in silico tools facilitate the de novo design of novel molecules engineered for optimal interaction with a specific biological target.[1]
For a molecule like 1-(2-Fluorobenzyl)piperazin-2-one, which belongs to the pharmacologically significant piperazine class, an in silico assessment is the logical first step to hypothesize its therapeutic potential and guide subsequent experimental validation.
The Predictive Core: A Four-Pillar Methodological Framework
A credible in silico activity prediction cannot rely on a single method. True predictive power is achieved by integrating multiple complementary techniques, each providing a different layer of insight. Here, we present a validated four-pillar framework.
Pillar 1: Quantitative Structure-Activity Relationship (QSAR) Modeling
Expertise & Experience (The "Why"): QSAR modeling is founded on the principle that the biological activity of a chemical is directly related to its molecular structure. By mathematically correlating physicochemical properties (molecular descriptors) with observed activity, we can build models to predict the activity of novel, untested compounds.[4][5][10] For piperazine derivatives, studies have shown that electronic descriptors (e.g., HOMO/LUMO energies), steric properties, and topological indices are significant predictors of activity against targets like mTORC1 or for antidepressant effects.[4][5][11] The goal is not just to predict activity but to understand which structural features drive it.
Trustworthiness (Self-Validation): A QSAR model is only as good as its validation. To ensure a model is robust and not simply "memorizing" the training data, a stringent validation protocol is mandatory. This involves both internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and, most importantly, external validation, where the model's predictive power (predictive R²) is tested on a set of compounds it has never seen before.[10][12] A high correlation coefficient (R²) for the training set is insufficient; strong Q² and predictive R² values (ideally > 0.7) are the true indicators of a trustworthy model.[10]
-
Data Set Curation:
-
Compile a dataset of at least 30-50 piperazine analogs with experimentally determined biological activity (e.g., IC50 values) against a specific target. The data must span a reasonable activity range.
-
Convert IC50 values to a logarithmic scale (pIC50) for a more linear data distribution.
-
Randomly partition the dataset into a training set (~75-80% of compounds) for model building and a test set (~20-25%) for external validation.[10]
-
-
Structure Preparation & Descriptor Calculation:
-
Draw the 2D structures of all compounds.
-
Using software like Dragon or PaDEL-Descriptor, calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic, physicochemical).[6]
-
-
Model Generation:
-
Employ a statistical method, such as Multiple Linear Regression (MLR), to build a relationship between the calculated descriptors (independent variables) and pIC50 values (dependent variable).[5]
-
Use a feature selection algorithm (e.g., genetic function approximation) to identify the most relevant descriptors and avoid overfitting.[4]
-
-
Model Validation:
-
Internal Validation: Perform leave-one-out cross-validation on the training set to calculate the Q² value.
-
External Validation: Use the generated model to predict the pIC50 values for the test set compounds. Calculate the predictive R² to assess the model's real-world predictive ability.[10]
-
-
Prediction for 1-(2-Fluorobenzyl)piperazin-2-one:
-
Calculate the same set of validated descriptors for the target molecule.
-
Input these descriptor values into the validated QSAR equation to predict its pIC50.
-
Pillar 2: Molecular Docking
Expertise & Experience (The "Why"): While QSAR provides a statistical prediction, molecular docking offers a biophysical one. It simulates the interaction between a ligand (our molecule) and the binding site of a protein target, predicting its binding conformation and affinity.[1][9] Recent studies have explored the docking of 1-(2-Fluorobenzyl)piperazine derivatives against cancer-related targets like topoisomerase IIα, revealing key interactions with residues such as Leu443 and Gly442.[13][14] The choice of a relevant biological target is paramount and should be informed by literature precedents for the chemical class. A docking study elucidates the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex, providing a structural hypothesis for the molecule's activity.
Trustworthiness (Self-Validation): The credibility of a docking simulation hinges on its ability to reproduce known experimental data. The standard validation protocol is to take a protein with a known co-crystallized ligand, remove the ligand, and then dock it back into the binding site. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation, confirming that the docking parameters are reliable.
-
Target & Ligand Preparation:
-
Receptor: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand: Generate a 3D conformation of 1-(2-Fluorobenzyl)piperazin-2-one and perform energy minimization.
-
-
Binding Site Definition:
-
Identify the active binding pocket of the receptor. If a co-crystallized ligand is present, its location can be used to define the center of a grid box that encompasses the entire binding site.
-
-
Protocol Validation (Crucial Step):
-
If available, re-dock the native co-crystallized ligand into the prepared receptor.
-
Calculate the RMSD between the top-ranked docked pose and the original crystal pose. Proceed only if RMSD < 2.0 Å.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock Vina, Glide) to systematically sample conformations of the ligand within the defined binding site.[15]
-
The software will generate multiple binding poses, ranked by a scoring function that estimates binding affinity (e.g., kcal/mol).
-
-
Results Analysis:
-
Analyze the top-ranked pose of 1-(2-Fluorobenzyl)piperazin-2-one.
-
Visualize the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and key amino acid residues in the binding pocket. A lower binding energy score suggests a more favorable interaction.
-
Pillar 3: Pharmacophore Modeling
Expertise & Experience (The "Why"): A pharmacophore is an abstract 3D representation of the essential molecular features responsible for a molecule's biological activity.[1] For Central Nervous System (CNS) drugs, a common pharmacophore model includes an aromatic group and a nitrogen atom for hydrogen bonding.[16] This method is exceptionally useful for identifying new molecules with the potential for similar activity. By creating a pharmacophore model from a set of known active piperazine derivatives, we can use it as a 3D search query to screen large virtual databases or to evaluate how well our target molecule, 1-(2-Fluorobenzyl)piperazin-2-one, fits the required spatial and chemical arrangement for activity.
Trustworthiness (Self-Validation): A pharmacophore model's validity is determined by its ability to distinguish active compounds from inactive ones (decoys). A robust validation involves screening a database containing a small number of known actives seeded within a large number of presumed inactives. The model's quality is then quantified using metrics like the Receiver Operating Characteristic (ROC) curve, where an Area Under the Curve (AUC) close to 1.0 indicates excellent predictive ability.[17]
-
Training Set Selection: Select a set of structurally diverse but conformationally similar molecules known to be active against the same target.
-
Conformation Generation: Generate a wide range of low-energy 3D conformations for each molecule in the training set.
-
Feature Identification & Alignment: Identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) across the active molecules. Align the molecules based on these common features.
-
Hypothesis Generation: Generate several pharmacophore hypotheses that consist of a unique 3D arrangement of features. Score each hypothesis based on how well it maps to the active molecules.
-
Model Validation:
-
Prepare a validation database containing known actives and a much larger set of decoy molecules.
-
Use the top-ranked pharmacophore hypothesis to screen the database.
-
Calculate the enrichment factor and plot a ROC curve to confirm the model can effectively prioritize active compounds.[17]
-
-
Screening:
-
Map the 3D structure of 1-(2-Fluorobenzyl)piperazin-2-one against the validated pharmacophore model to assess its fit and, by extension, its potential for activity.
-
Pillar 4: ADMET (Pharmacokinetic and Toxicity) Profiling
Expertise & Experience (The "Why"): High potency against a target is meaningless if a drug cannot be absorbed by the body, reach its site of action, or is prematurely metabolized or overtly toxic.[9][18] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical early-stage filter.[2][3][19] For a compound with potential CNS activity, predicting its ability to cross the blood-brain barrier (BBB) is especially crucial.[20] Modern in silico ADMET prediction relies on large-scale machine learning models trained on vast experimental datasets.[8][19]
Trustworthiness (Self-Validation): ADMET predictors are inherently probabilistic. Their reliability depends on the quality and size of the dataset they were trained on. The best practice is to use multiple prediction tools (e.g., pkCSM, SwissADME, ADMETlab) and look for a consensus in the predictions.[2] The output should not be seen as an absolute truth but as a risk assessment tool that flags potential liabilities for further investigation.
-
Input Structure: Obtain the simplified molecular-input line-entry system (SMILES) string or draw the 2D structure of 1-(2-Fluorobenzyl)piperazin-2-one.
-
Submission to Predictors: Submit the structure to one or more reputable online ADMET prediction platforms.
-
Parameter Analysis: Analyze the output, focusing on key drug-like properties. This includes:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), H-bond donors/acceptors (for Lipinski's Rule of Five compliance).[21]
-
Absorption: Caco-2 permeability (intestinal absorption), Blood-Brain Barrier (BBB) permeation.
-
Distribution: Volume of distribution (VDss).
-
Metabolism: Prediction of interaction with Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.
-
-
Data Tabulation: Summarize the predicted properties in a clear, structured table for easy interpretation and risk assessment.
| Property Class | Parameter | Predicted Value | Risk Assessment |
| Physicochemical | Molecular Weight ( g/mol ) | [Predicted] | Complies with Lipinski's Rule (<500 Da) |
| LogP (Lipophilicity) | [Predicted] | Optimal range for permeability (1-3) | |
| H-Bond Donors | [Predicted] | Complies with Lipinski's Rule (<5) | |
| H-Bond Acceptors | [Predicted] | Complies with Lipinski's Rule (<10) | |
| Absorption | Caco-2 Permeability (logPapp) | [Predicted] | High/Low probability of intestinal absorption |
| Blood-Brain Barrier (BBB) Perm. | [Predicted] | Yes/No | |
| Distribution | VDss (L/kg) | [Predicted] | High/Low tissue distribution |
| Metabolism | CYP2D6 Inhibitor | [Predicted] | Yes/No (Risk of drug-drug interactions) |
| CYP3A4 Inhibitor | [Predicted] | Yes/No (Risk of drug-drug interactions) | |
| Toxicity | AMES Toxicity | [Predicted] | Mutagenic/Non-mutagenic |
| hERG I Inhibition | [Predicted] | Yes/No (Risk of cardiotoxicity) |
(Note: Predicted values are placeholders and would be filled by running the actual simulation.)
Synthesis: An Integrated Predictive Workflow
These four pillars are not isolated experiments; they form a cohesive, iterative workflow that provides a holistic prediction of a molecule's potential.
Sources
- 1. What is in silico drug discovery? [synapse.patsnap.com]
- 2. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 3. aurlide.fi [aurlide.fi]
- 4. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors [openpharmaceuticalsciencesjournal.com]
- 11. 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In silico prediction of central nervous system activity of compounds. Identification of potential pharmacophores by the TOPS-MODE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. connectjournals.com [connectjournals.com]
- 16. A common structural model for central nervous system drugs and their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 19. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
The Ascendant Scaffold: A Technical Guide to 1-(2-Fluorobenzyl)piperazin-2-one in Modern Medicinal Chemistry
Foreword: Unveiling the Potential of a Privileged Core
In the landscape of contemporary drug discovery, the identification and exploitation of "privileged scaffolds" remain a cornerstone of efficient and successful medicinal chemistry campaigns. These molecular frameworks, capable of interacting with multiple biological targets, offer a fertile ground for the development of novel therapeutics across a spectrum of diseases. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a quintessential example of such a scaffold, lauded for its favorable physicochemical properties and synthetic tractability. This guide delves into a specific, high-potential derivative: the 1-(2-fluorobenzyl)piperazin-2-one core. The strategic introduction of a 2-fluorobenzyl group and a lactam functionality within the piperazine ring system imparts a unique combination of structural rigidity, lipophilicity, and hydrogen bonding capabilities. These features render it an exemplary scaffold for interrogating biological systems, particularly in the realms of oncology and central nervous system (CNS) disorders. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of this promising molecular architecture.
The Strategic Rationale: Physicochemical and Structural Advantages
The 1-(2-fluorobenzyl)piperazin-2-one scaffold is not a random amalgamation of chemical moieties. Its design is a deliberate convergence of functionalities aimed at optimizing drug-like properties.
-
The Piperazin-2-one Core: The introduction of a carbonyl group at the 2-position creates a lactam. This feature reduces the basicity of the adjacent nitrogen atom compared to a traditional piperazine, influencing the overall pKa of the molecule. This modification can be crucial for fine-tuning solubility, membrane permeability, and interactions with biological targets. The lactam also introduces a planar amide bond, which can act as a hydrogen bond donor and acceptor, while imparting a degree of conformational constraint to the ring.
-
The 2-Fluorobenzyl Substituent: The benzyl group provides a lipophilic handle for interactions with hydrophobic pockets in target proteins. The ortho-fluorine substitution is a key bioisosteric modification. Fluorine's high electronegativity can modulate the electronic properties of the aromatic ring and influence the conformation of the benzyl group through steric and electronic effects. Furthermore, the C-F bond is metabolically stable, often enhancing the pharmacokinetic profile of a drug candidate by blocking sites of oxidative metabolism. This strategic fluorination can also lead to specific interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in a binding pocket.
Synthesis of the 1-(2-Fluorobenzyl)piperazin-2-one Core
The synthesis of the 1-(2-fluorobenzyl)piperazin-2-one scaffold can be achieved through a reliable and scalable synthetic route. The following protocol is a representative method based on established chemical transformations for related piperazine and piperazinone derivatives.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 1-(2-Fluorobenzyl)piperazin-2-one.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Fluorobenzyl)piperazine
-
To a stirred solution of piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile at room temperature, add a solution of 2-fluorobenzyl chloride (1.0 equivalent) dropwise.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the piperazine hydrochloride salt.
-
The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-(2-fluorobenzyl)piperazine, which can be purified further by column chromatography if necessary.[1]
Step 2: Synthesis of 2-Chloro-1-(4-(2-fluorobenzyl)piperazin-1-yl)ethanone
-
Dissolve 1-(2-fluorobenzyl)piperazine (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.1 equivalents), to the solution.
-
Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in CH₂Cl₂ to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[2]
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 2-chloro-1-(4-(2-fluorobenzyl)piperazin-1-yl)ethanone. This intermediate can be used in the next step with or without further purification.[2]
Step 3: Intramolecular Cyclization to 1-(2-Fluorobenzyl)piperazin-2-one
-
Dissolve the crude 2-chloro-1-(4-(2-fluorobenzyl)piperazin-1-yl)ethanone in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate or sodium hydride (1.2 equivalents), to the solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-8 hours, or until TLC indicates the consumption of the starting material.
-
After cooling to room temperature, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the final product, 1-(2-fluorobenzyl)piperazin-2-one. The hydrochloride salt of this compound is commercially available.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The 1-(2-fluorobenzyl)piperazin-2-one scaffold serves as a versatile starting point for the development of potent and selective modulators of various biological targets. The following sections highlight its application in oncology and CNS disorders, supported by SAR insights derived from related compound series.
Application in Oncology: Targeting DNA Repair and Proliferation
The piperazine and piperazinone moieties are prevalent in a number of anticancer agents, particularly kinase inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors.[3]
Structure-Activity Relationship Insights:
-
N4-Substitution: The N4-position of the piperazin-2-one ring is a key vector for chemical modification. Elaboration at this position with various aryl, heteroaryl, or acyl groups can be used to target specific enzymatic pockets. For PARP inhibitors, for example, this position is often functionalized with a group that mimics the nicotinamide portion of NAD+.
-
Fluorobenzyl Moiety: The 2-fluorobenzyl group can be considered a "deep pocket" binding element. Modifications to the phenyl ring, such as the introduction of additional substituents or its replacement with other aromatic systems, can fine-tune potency and selectivity.
-
Piperazinone Ring: The lactam carbonyl is a potential hydrogen bond acceptor. The conformational rigidity it imparts can be advantageous for pre-organizing the molecule for optimal binding.
Table 1: Representative Biological Data of Structurally Related Anticancer Compounds
| Compound Class | Target | Representative IC₅₀ (nM) | Reference |
| Phthalazinone-piperazine | PARP-1 | 1.2 - 5 | [3] |
| Phenylpiperazine-benzothiazine | Topoisomerase II | Comparable to Doxorubicin | [4] |
| Piperazin-2-one derivatives | Various Cancer Cell Lines | Varies (µM range) | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to evaluate the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A dilution series of the test compounds (typically from 0.01 to 100 µM) is prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition and Formazan Solubilization: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. The resulting formazan crystals are then dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[6]
Application in CNS Disorders: Modulating Neurotransmitter Receptors
The benzylpiperazine scaffold is a well-established pharmacophore for a variety of CNS targets, including dopamine, serotonin, and sigma receptors. The 1-(2-fluorobenzyl)piperazin-2-one core is anticipated to retain and potentially refine these activities.
Structure-Activity Relationship Insights:
-
Sigma Receptors: Benzylpiperazine derivatives have shown high affinity for sigma-1 (σ₁) receptors. The nature of the substituent on the benzyl ring and the length and nature of any linker at the N4 position are critical for both affinity and selectivity over the sigma-2 (σ₂) subtype.
-
Dopamine and Serotonin Receptors: Arylpiperazines are classic ligands for various dopamine and serotonin receptor subtypes. The 2-fluorobenzyl group in the target scaffold can be considered a bioisostere of other aryl groups commonly found in CNS-active agents.
Table 2: Representative Biological Data of Structurally Related CNS-Active Compounds
| Compound Class | Target | Representative Kᵢ (nM) | Reference |
| Benzylpiperazine derivatives | Sigma-1 Receptor | 1.6 - 10 | [7] |
| Phenylpiperazine derivatives | GABAA Receptor | Potent activity | [8] |
| Piperidine/piperazine-based compounds | Sigma-1 Receptor | 3.2 - 434 |
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor Affinity
This assay determines the affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from a suitable source rich in sigma-1 receptors, such as guinea pig brain or cells engineered to express the receptor.
-
Assay Buffer: The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In each well of a 96-well plate, the following are added: the membrane preparation, a fixed concentration of a radiolabeled sigma-1 ligand (e.g., -pentazocine), and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol).
-
Equilibration: The plates are incubated for a set period (e.g., 120 minutes at 37°C) to allow the binding to reach equilibrium.
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ of the test compound, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Future Directions and Conclusion
The 1-(2-fluorobenzyl)piperazin-2-one scaffold represents a highly promising and versatile core for medicinal chemistry exploration. Its rational design, combining the favorable properties of the piperazin-2-one ring with the strategic placement of a 2-fluorobenzyl group, provides a solid foundation for the development of novel therapeutics.
Caption: Drug discovery workflow utilizing the 1-(2-Fluorobenzyl)piperazin-2-one scaffold.
References
- Boehringer Ingelheim International GmbH. (2012). Process for the manufacture of fused piperazin-2-one derivatives.
- Jiangsu Nhwa Pharmaceutical Co., Ltd. (2013). Fluorobenzyl substituted piperazine compound and preparation and medical application thereof.
-
Cadila Healthcare Limited. (2015). Substituted 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2h)-one derivatives as poly (adp-ribose) polymerase. European Patent Office. [Link]
-
Li, J., et al. (2008). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o708. [Link]
-
MySkinRecipes. (n.d.). 1-(2-Fluorobenzyl)piperazine. [Link]
-
Various Authors. (2023). Synthesis, characterization and biological evaluation of some novel piperazine derivative. Neuroquantology, 21(7), 1109-1117. [Link]
- Actelion Pharmaceuticals Ltd. (2014). 2-piperazin-1-yl-4H-1,3-benzothiazin-4-one derivatives and their use for the treatment of mammalian infections.
- Siegfried Ag. (1980). Piperazine derivatives.
-
Singh, P., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]
-
De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1736-1749. [Link]
-
Słoczyńska, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4307. [Link]
-
Szałkowska, D., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(16), 4961. [Link]
-
Abadias, M., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry, 64(11), 7543-7561. [Link]
-
Kumar, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]
-
Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Słoczyńska, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. National Institutes of Health. [Link]
-
Kumar, A., et al. (2017). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Central Nervous System Agents in Medicinal Chemistry, 17(3), 229-238. [Link]
Sources
- 1. 1-(2-Fluorobenzyl)piperazine [myskinrecipes.com]
- 2. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Screening of 1-(2-Fluorobenzyl)piperazin-2-one in Cellular Models
An In-Depth Technical Guide
Abstract
The piperazine ring is a quintessential "privileged structure" in medicinal chemistry, frequently appearing as a core scaffold in a vast number of biologically active compounds and approved pharmaceuticals.[1] Derivatives of the broader piperazine class have demonstrated a wide range of activities, from anthelmintic effects mediated by GABA receptor agonism to complex interactions with central nervous system targets.[2][3][4] This inherent biological potential makes novel, unexplored derivatives such as 1-(2-Fluorobenzyl)piperazin-2-one compelling candidates for initial drug discovery screening. This guide presents a systematic, tiered strategy for the exploratory in vitro screening of this compound. The objective is to efficiently determine its cytotoxic potential against cancer cell lines and to conduct an initial investigation into its underlying mechanism of action, thereby establishing a foundational dataset for further development.
Part 1: Strategic Experimental Design: The Foundation of Trustworthy Data
A successful screening campaign is not merely a sequence of assays but a logical, interrogative process. Every choice, from cell line to control, must be deliberate and justifiable to build a trustworthy data package. The strategy outlined here is designed as a self-validating system, where the integrity of each step confirms the reliability of the next.
The Rationale of Cell Line Selection
The choice of cellular models is the first critical decision point. To cast a wide but relevant net, a panel approach is superior to a single cell line.
-
Cancer Cell Panel : We recommend a starting panel of well-characterized, adherent cancer cell lines from diverse origins. For example:
-
MCF-7 (Breast Adenocarcinoma): Represents an estrogen-receptor-positive breast cancer model.
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer.
-
HCT116 (Colorectal Carcinoma): A standard for colorectal cancer studies.
-
-
The Essential Non-Malignant Control : To assess for cancer-specific cytotoxicity, a non-cancerous cell line is non-negotiable. Human embryonic kidney cells (HEK293T ) or a fibroblast line (e.g., MRC-5 ) serve this purpose. A compound that kills both cancerous and non-cancerous cells equally may have limited therapeutic potential due to general toxicity.[5]
Compound Handling and Dose-Response
The physical handling of the test article is paramount for reproducibility.
-
Solubilization : 1-(2-Fluorobenzyl)piperazin-2-one should first be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM).
-
Dose-Response Curve : A serial dilution series should be prepared. A common starting range for an unknown compound is a 7-point, 3-fold dilution series starting from 100 µM. This broad range is crucial for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[6][7][8] A lower IC50 value indicates a more potent compound.[8][9]
A Tiered Screening Workflow
A tiered or cascaded approach is both scientifically logical and resource-efficient. We begin with broad questions about general cytotoxicity and use those answers to ask more specific mechanistic questions.
The Centrality of Controls for a Self-Validating System
Controls are the bedrock of experimental trustworthiness. They ensure that any observed effect is due to the compound and not an artifact.[10][11]
-
Vehicle Control (Negative Control) : Cells treated with the highest concentration of DMSO used in the experiment. This establishes the baseline for 100% cell viability and controls for any solvent-induced effects.[12]
-
Positive Control : A well-characterized cytotoxic agent (e.g., Staurosporine for apoptosis, Doxorubicin for broad cytotoxicity). This validates that the assay system is working correctly and is capable of detecting cell death.[12]
-
Media Blank : Wells containing only culture medium (and assay reagents). This is used to subtract the background absorbance or luminescence from the measurements.[13][14]
-
Untreated Cells : Cells in culture medium without any treatment. This control monitors the general health of the cells throughout the experiment.
Part 2: Primary Screening — The First Interrogation
Objective : To determine if 1-(2-Fluorobenzyl)piperazin-2-one exhibits broad cytotoxic or cytostatic effects on cultured cells.
Method 1: MTT Assay for Metabolic Viability
-
Principle of Causality : This assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[15] In viable, metabolically active cells, these enzymes reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[16][17] The intensity of the purple color is therefore directly proportional to the number of living cells, providing a robust measure of cell viability.[17]
-
Experimental Protocol: MTT Assay
-
Cell Seeding : Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for adherence.
-
Compound Treatment : Remove the media and add 100 µL of fresh media containing the compound at various concentrations (and controls). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition : Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[15]
-
Incubation : Incubate the plate for 4 hours at 37°C in a CO2 incubator. During this time, visible purple precipitates will form in wells with viable cells.
-
Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Data Acquisition : Leave the plate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[15][16]
-
Method 2: LDH Release Assay for Cytotoxicity
-
Principle of Causality : Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells.[18] When the plasma membrane is compromised—a hallmark of necrosis or late apoptosis—LDH is released into the surrounding culture medium.[19] The assay measures the enzymatic activity of LDH in the supernatant, which is directly proportional to the number of lysed cells.[20]
-
Experimental Protocol: LDH Release Assay
-
Cell Seeding & Treatment : Follow steps 1 and 2 from the MTT protocol.
-
Control for Maximum Release : To a set of untreated control wells, add 10 µL of a lysis buffer (e.g., 10X Triton X-100) 45 minutes before the end of the incubation period. This serves as the 100% cytotoxicity positive control.[14]
-
Supernatant Collection : Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[21] Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.
-
Reaction Setup : Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt dye).[21] Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation : Incubate the plate for 30 minutes at room temperature, protected from light. A red formazan product will form in the presence of LDH.[20]
-
Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.
-
Data Presentation and Interpretation
Raw data should be processed and presented clearly. The primary goal is to calculate the IC50 value, which represents the concentration of the compound required to inhibit the biological process (in this case, cell viability) by 50%.[6][8][22]
Table 1: Hypothetical Primary Screening Data for Compound in A549 Cells (72h)
| Concentration (µM) | Mean Absorbance (570nm) | % Viability vs. Vehicle |
| 0 (Vehicle) | 1.250 | 100% |
| 0.1 | 1.235 | 98.8% |
| 0.3 | 1.150 | 92.0% |
| 1.0 | 0.980 | 78.4% |
| 3.0 | 0.650 | 52.0% |
| 10.0 | 0.250 | 20.0% |
| 30.0 | 0.100 | 8.0% |
| 100.0 | 0.055 | 4.4% |
| Calculated IC50 | ~3.2 µM |
Data is normalized using the formula: % Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank) * 100.
Part 3: Secondary Screening — Unveiling the Mechanism
Objective : If the primary screen reveals potent cytotoxicity (e.g., IC50 < 10 µM) in cancer cells but not in non-cancerous cells, the next logical step is to investigate the mechanism of cell death.
Method 1: Caspase-Glo® 3/7 Assay for Apoptosis Execution
-
Principle of Causality : Apoptosis, or programmed cell death, is often executed via a cascade of enzymes called caspases. Caspases-3 and -7 are the primary executioner caspases. This assay utilizes a proluminescent substrate containing the "DEVD" peptide sequence, which is specifically recognized and cleaved by active caspases-3 and -7.[23] This cleavage releases aminoluciferin, the substrate for luciferase, which in turn generates a luminescent signal proportional to the amount of caspase activity.[24][25]
-
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding & Treatment : Seed cells in an opaque-walled 96-well plate and treat with the compound (at concentrations around its IC50) and controls for a relevant time period (e.g., 24 hours).
-
Reagent Preparation : Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[26]
-
Add-Mix-Measure : Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of media in each well (e.g., 100 µL).[25]
-
Incubation : Mix on a plate shaker for 30-60 seconds, then incubate at room temperature for 1-3 hours.
-
Data Acquisition : Measure luminescence using a plate-reading luminometer.
-
Method 2: Annexin V / Propidium Iodide (PI) Staining by Flow Cytometry
-
Principle of Causality : This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.
-
Early Apoptosis : A key feature is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these cells.[27][28]
-
Late Apoptosis/Necrosis : In later stages, the cell membrane loses its integrity. Propidium Iodide (PI), a fluorescent dye that binds to DNA, is normally excluded from live cells but can now enter and stain the nucleus.
-
Interpretation : This allows for the separation of cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).[28][29]
-
-
Experimental Protocol: Annexin V/PI Staining
-
Cell Culture & Treatment : Culture and treat cells in 6-well plates to generate sufficient cell numbers. Include both adherent and floating cells during harvest.
-
Harvest and Wash : Harvest cells (e.g., by trypsinization) and wash them once with cold 1X PBS.[27]
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[27]
-
Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI staining solution.
-
Incubation : Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[27][28]
-
Final Preparation : Add 400 µL of 1X Binding Buffer to each tube.[27]
-
Data Acquisition : Analyze the samples immediately by flow cytometry.
-
Method 3: Cell Cycle Analysis by PI Staining
-
Principle of Causality : This method quantifies the DNA content within a population of cells. Because PI binds to DNA stoichiometrically, the intensity of its fluorescence is directly proportional to the amount of DNA. This allows for the clear discrimination of cells in different phases of the cell cycle:
-
G0/G1 phase : Cells with a normal (2N) complement of DNA.
-
S phase : Cells actively replicating their DNA (between 2N and 4N).
-
G2/M phase : Cells that have completed DNA replication (4N) and are preparing for or are in mitosis. An accumulation of cells in any one phase following compound treatment is indicative of cell cycle arrest.
-
-
Experimental Protocol: Cell Cycle Analysis
-
Cell Culture & Treatment : Treat cells in 6-well plates with the compound for a specified time (e.g., 24 hours).
-
Harvest : Harvest approximately 1-2 x 10^6 cells.
-
Fixation : Wash cells with PBS, then fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells. Incubate on ice for at least 30 minutes.[30]
-
Washing : Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[30]
-
Staining : Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[30]
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition : Analyze by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., PE or FL-2).[31]
-
Visualizing the Apoptotic Pathway
Understanding the potential target pathway provides context for the mechanistic assays.
Part 4: Data Synthesis and Future Trajectory
The power of this tiered approach lies in the integration of multiple data points to form a cohesive, preliminary hypothesis.
-
Scenario A : If the compound has a low IC50, induces Caspase-3/7 activity, and shows a significant Annexin V+/PI- population, the primary mechanism is likely apoptosis. Cell cycle data might show an increase in the sub-G1 peak, representing fragmented DNA from apoptotic cells.
-
Scenario B : If the compound has a moderate IC50 but causes a dramatic increase in cells in the G2/M phase, the primary mechanism may be cell cycle arrest, which could subsequently lead to apoptosis.
-
Scenario C : If the LDH assay shows high signal but the Caspase and Annexin V assays are negative, the compound may be inducing a non-apoptotic, necrotic form of cell death.
Based on these initial findings, future work could involve Western blot analysis for specific pathway proteins (e.g., PARP cleavage, Bcl-2 family members, p53), target deconvolution studies, and eventually, progression into more complex 3D culture or in vivo models.
References
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information (PMC). [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health (NIH). [Link]
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. University of Virginia School of Medicine, Flow Cytometry Core Facility. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
LDH cytotoxicity assay. Protocols.io. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine, Flow Cytometry Core Facility. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Visikol. [Link]
-
Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Medical Design and Outsourcing. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
IC50, EC50 and its Importance in Drug Discovery and Development. Visikol. [Link]
-
5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information (NCBI). [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Piperazine. Wikipedia. [Link]
-
IC50's: An Approach to High-Throughput Drug Discovery. JoVE. [Link]
-
The Importance of Immunoassay Controls. SouthernBiotech. [Link]
-
Understanding Negative and Positive Controls in Scientific Experiments. Oreate AI Blog. [Link]
-
Positive and negative controls for antibody validation. EuroMAbNet. [Link]
-
Positive and Negative Controls. Rockland Immunochemicals. [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]
-
Piperazine | C4H10N2. PubChem - NIH. [Link]
-
Methods used in Cytotoxicity Assays n vitro. Hilaris Publisher. [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Hindawi. [Link]
-
The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. [Link]
-
What is the mechanism of Piperazine?. Patsnap Synapse. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 5. Positive and negative controls for antibody validation. EuroMAbNet [euromabnet.com]
- 6. clyte.tech [clyte.tech]
- 7. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 8. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. Positive and Negative Controls | Rockland [rockland.com]
- 12. Understanding Negative and Positive Controls in Scientific Experiments - Oreate AI Blog [oreateai.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 23. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 24. promega.com [promega.com]
- 25. promega.com [promega.com]
- 26. Caspase 3/7 Activity [protocols.io]
- 27. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 28. bosterbio.com [bosterbio.com]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 31. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
A Technical Guide to the Commercial Sourcing and Purity Assessment of 1-(2-Fluorobenzyl)-2-piperazinone, hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Fluorobenzyl)-2-piperazinone, hydrochloride is a substituted piperazinone derivative of significant interest in medicinal chemistry and drug discovery as a versatile building block for the synthesis of complex molecules. The purity and reliable sourcing of this compound are paramount for the integrity and reproducibility of research and development activities. This in-depth technical guide provides a comprehensive overview of the commercial landscape for 1-(2-Fluorobenzyl)-2-piperazinone, hydrochloride, detailing available suppliers and their stated purities. Furthermore, it offers a detailed exploration of the analytical methodologies required for the rigorous purity assessment of this compound, with a focus on chromatographic and spectroscopic techniques. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently source and validate the quality of 1-(2-Fluorobenzyl)-2-piperazinone, hydrochloride for their scientific endeavors.
Commercial Availability and Sourcing
The accessibility of 1-(2-Fluorobenzyl)-2-piperazinone, hydrochloride (CAS No. 1172846-19-3) is critical for researchers. Several chemical suppliers offer this compound, albeit with varying stated purities and documentation. It is imperative for the end-user to recognize that the listed purity may not always be comprehensive and independent verification is often necessary.
Below is a summary of some commercial sources for 1-(2-Fluorobenzyl)-2-piperazinone, hydrochloride:
| Supplier | Product Number | Stated Purity | Notes |
| ChemBridge | BB-4012297 | 95% | - |
| Sigma-Aldrich | T314498 | Not specified | Sold under the "AldrichCPR" (Chemical Purity Research) grade, where the buyer assumes responsibility for confirming product identity and purity. No analytical data is provided by the supplier. |
It is crucial to note that the availability and specifications from suppliers can change. Researchers should always obtain the latest information directly from the suppliers and request a Certificate of Analysis (CoA) when available. The absence of a detailed CoA should prompt a more rigorous in-house quality control analysis.
Analytical Methodologies for Purity Determination
The purity of 1-(2-Fluorobenzyl)-2-piperazinone, hydrochloride can be assessed using a combination of chromatographic and spectroscopic methods. Piperazine derivatives can present analytical challenges, such as poor UV absorption, which may necessitate specialized techniques or derivatization.[1]
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds like 1-(2-Fluorobenzyl)-2-piperazinone, hydrochloride.[1] Given the structure of the target compound, a reversed-phase HPLC method is generally the most suitable approach.
2.1.1. Rationale for Method Selection
The piperazinone core and the fluorobenzyl group provide sufficient hydrophobicity for retention on a C18 column. The presence of the aromatic ring allows for UV detection. However, since the piperazine moiety itself lacks a strong chromophore, the overall UV response might be moderate.[1] Therefore, a photodiode array (PDA) detector is recommended to monitor multiple wavelengths and to assess peak purity.
2.1.2. Proposed HPLC Method
The following is a detailed, step-by-step protocol for a reversed-phase HPLC method for the purity analysis of 1-(2-Fluorobenzyl)-2-piperazinone, hydrochloride.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Photodiode Array (PDA) Detector
Materials and Reagents:
-
1-(2-Fluorobenzyl)-2-piperazinone, hydrochloride reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic acid (or Trifluoroacetic acid, HPLC grade)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidified mobile phase to ensure the protonation of the piperazinone nitrogen, leading to sharper peaks. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B | A gradient elution is recommended to separate potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | PDA at 254 nm | The aromatic ring should provide a reasonable response at this wavelength. A PDA allows for the examination of the full UV spectrum of the peak. |
| Injection Volume | 10 µL | |
| Sample Preparation | Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL. |
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Caption: HPLC Purity Analysis Workflow.
Spectroscopic Analysis for Identity and Structural Confirmation
Spectroscopic techniques are essential for confirming the chemical identity of 1-(2-Fluorobenzyl)-2-piperazinone, hydrochloride and for identifying any potential impurities.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The NMR spectra of 1-(2-Fluorobenzyl)-2-piperazinone, hydrochloride should be consistent with its known structure. The presence of unexpected signals could indicate impurities. For piperazine derivatives, dynamic NMR effects, such as chair-to-chair interconversion of the piperazine ring, can sometimes be observed.[2][3]
Expected ¹H NMR Signals (in a suitable deuterated solvent like DMSO-d₆ or D₂O):
-
Signals corresponding to the protons of the fluorobenzyl group (aromatic and methylene protons).
-
Signals for the methylene protons of the piperazinone ring.
-
A signal for the N-H proton of the piperazinone, which may be broad and its chemical shift can be concentration-dependent.
-
The hydrochloride salt will likely result in a downfield shift of the signals adjacent to the protonated nitrogen.
2.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities. Electrospray ionization (ESI) is a suitable ionization technique for this compound. The expected molecular ion peak for the free base (C₁₁H₁₃FN₂O) would be at m/z [M+H]⁺ = 209.1. The presence of other significant peaks may suggest the presence of impurities or degradation products.
2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
For more volatile impurities, GC-MS can be a valuable tool. However, for piperazine derivatives, derivatization may be necessary to improve their volatility and chromatographic behavior.
Caption: Spectroscopic Analysis Workflow.
Quality Control and Best Practices
For researchers and drug development professionals, establishing a robust quality control process for incoming starting materials is crucial.
-
Always Request a Certificate of Analysis (CoA): A detailed CoA should include the method of analysis and the results.
-
Perform Independent Verification: Do not solely rely on the supplier's stated purity. At a minimum, perform an HPLC analysis to confirm the purity and an NMR or MS analysis to verify the identity.
-
Establish a Reference Standard: A well-characterized batch of the material should be retained as a reference standard for future comparisons.
-
Consider Potential Impurities: Potential impurities could arise from the synthesis, such as starting materials, by-products, or degradation products. The analytical methods chosen should be capable of detecting these potential impurities.
Conclusion
The reliable sourcing and rigorous purity assessment of 1-(2-Fluorobenzyl)-2-piperazinone, hydrochloride are foundational for its effective use in research and development. While several commercial suppliers exist, the level of provided quality documentation can vary. Therefore, a comprehensive analytical approach, combining HPLC for purity determination and spectroscopic methods (NMR and MS) for identity confirmation, is essential. The methodologies and best practices outlined in this guide provide a framework for researchers to ensure the quality and integrity of this important chemical building block, thereby contributing to the overall success and reproducibility of their scientific work.
References
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- De-la-Torre, R., et al. (2012). Analytical Methods for the determination of piperazine-derived drugs of abuse in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 61, 146-156.
- MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(10), 2345.
- Beilstein Journal of Organic Chemistry. (2016). Synthesis and dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein J. Org. Chem., 12, 2546-2557.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
Sources
Methodological & Application
Application Note and Protocol for the Synthesis of 1-(2-Fluorobenzyl)piperazin-2-one
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(2-Fluorobenzyl)piperazin-2-one, a valuable building block in medicinal chemistry and drug discovery. The piperazine-2-one scaffold is a privileged structure found in numerous biologically active compounds. This document outlines two robust and efficient synthetic strategies for the title compound: direct N-alkylation and reductive amination. Detailed, step-by-step protocols for each method are provided, accompanied by mechanistic insights, data presentation in tabular format, and visual workflows using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and related compounds.
Introduction: The Significance of the Piperazin-2-one Scaffold
The piperazin-2-one moiety is a key structural feature in a wide array of pharmaceutical agents and bioactive natural products.[1][2][3] Its prevalence in medicinal chemistry stems from its ability to serve as a versatile scaffold, enabling the precise spatial arrangement of pharmacophoric groups.[4] The constrained conformation of the piperazin-2-one ring can mimic peptide bonds, making it a valuable component in the design of peptidomimetics. The introduction of various substituents onto the piperazine nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
1-(2-Fluorobenzyl)piperazin-2-one, in particular, incorporates the 2-fluorobenzyl group, a common substituent in central nervous system (CNS) active compounds. The fluorine atom can enhance binding affinity, improve metabolic stability by blocking potential sites of metabolism, and modulate pKa. This makes the title compound a crucial intermediate for the synthesis of novel therapeutic agents.
Synthetic Strategies: Pathways to 1-(2-Fluorobenzyl)piperazin-2-one
Two primary synthetic routes are presented for the preparation of 1-(2-Fluorobenzyl)piperazin-2-one from commercially available starting materials. The choice between these methods may depend on the availability of starting materials, desired scale, and laboratory equipment.
-
Method A: Direct N-Alkylation. This is a classical and straightforward approach involving the nucleophilic substitution of a halide by the secondary amine of piperazin-2-one.
-
Method B: Reductive Amination. This method offers an alternative pathway that is often characterized by mild reaction conditions and high selectivity.[5][6] It involves the formation of an iminium intermediate from piperazin-2-one and 2-fluorobenzaldehyde, which is then reduced in situ.
Method A: Direct N-Alkylation
This method relies on the reaction of piperazin-2-one with 2-fluorobenzyl bromide in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
DOT Script for Direct N-Alkylation Workflow
Caption: Workflow for Direct N-Alkylation.
Method B: Reductive Amination
Reductive amination provides a valuable alternative to direct alkylation, particularly when the corresponding aldehyde is more readily available or less lachrymatory than the halide.[5] The reaction proceeds via the formation of a hemiaminal intermediate, followed by dehydration to an iminium ion, which is then reduced by a suitable reducing agent.
DOT Script for Reductive Amination Workflow
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the N-alkylation of piperazin-2-one with 2-fluorobenzyl bromide
An Application Guide to the Synthesis of N-(2-fluorobenzyl)piperazin-2-one through N-Alkylation
This document provides a comprehensive protocol for the N-alkylation of piperazin-2-one with 2-fluorobenzyl bromide, a key transformation for synthesizing derivatives with potential applications in pharmaceutical research and drug development. Piperazin-2-one is a versatile heterocyclic compound that serves as an essential intermediate in the creation of various pharmacologically active molecules.[1][2][3] The structural modification of the piperazin-2-one scaffold, particularly at the nitrogen atom, allows for the fine-tuning of a compound's biological activity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that the protocol is not just a procedure to be followed, but a system that can be understood, adapted, and troubleshoot effectively.
Core Principles: The Chemistry of N-Alkylation
The synthesis of N-(2-fluorobenzyl)piperazin-2-one is achieved through a direct N-alkylation, which is a classic nucleophilic substitution (SN2) reaction.[4]
-
Nucleophile: The secondary amine of the piperazin-2-one ring acts as the nucleophile, using its lone pair of electrons to attack the electrophilic carbon.
-
Electrophile: 2-Fluorobenzyl bromide serves as the alkylating agent (electrophile). The carbon atom attached to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it susceptible to nucleophilic attack.
-
Leaving Group: The bromide ion is an excellent leaving group, facilitating the substitution reaction.
-
The Role of the Base: The reaction generates hydrobromic acid (HBr) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is essential to neutralize the acid as it forms, driving the reaction to completion.[4][5] Common bases for this purpose include potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[5][6][7]
Reaction Scheme
The overall transformation is depicted below.
Caption: Overall reaction scheme for the N-alkylation.
Materials, Reagents, and Equipment
Proper preparation and handling of all materials are critical for the success and safety of the experiment.
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Piperazin-2-one | 5625-67-2 | C₄H₈N₂O | 100.12 | White to tan crystalline powder, hygroscopic.[2][8] |
| 2-Fluorobenzyl bromide | 446-48-0 | C₇H₆BrF | 189.02 | Corrosive liquid, combustible.[9] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, fine powder. |
| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous, polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | HPLC grade for work-up and chromatography. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | HPLC grade for chromatography. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | For aqueous work-up. |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | For aqueous work-up. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | For drying organic layers. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller or oil bath
-
Condenser and inert gas line (Nitrogen or Argon)
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjust quantities proportionally for different scales.
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add piperazin-2-one (1.00 g, 10.0 mmol, 1.0 equiv.).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).
-
Place the flask under an inert atmosphere (e.g., nitrogen).
-
Add 25 mL of anhydrous dimethylformamide (DMF) to the flask. Polar aprotic solvents like DMF are effective for SN2 reactions.[5]
-
Stir the resulting suspension at room temperature for 15-20 minutes.
Step 2: Addition of Alkylating Agent
-
In a separate small vial, dissolve 2-fluorobenzyl bromide (1.89 g, 1.35 mL, 10.0 mmol, 1.0 equiv.) in 5 mL of anhydrous DMF.
-
Slowly add the 2-fluorobenzyl bromide solution to the stirred suspension of piperazin-2-one dropwise over 10-15 minutes using a dropping funnel or syringe. Note: 2-Fluorobenzyl bromide is corrosive and should be handled with care in a fume hood.[10]
Step 3: Reaction and Monitoring
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Many N-alkylation reactions require heating to proceed at a reasonable rate.[5]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Eluent: A mixture of ethyl acetate and hexanes (e.g., 70:30 v/v) or dichloromethane/methanol (e.g., 95:5 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product should have a different Rf value than the starting materials.
-
-
Continue heating until the starting piperazin-2-one is consumed as indicated by TLC.
Step 4: Work-up and Extraction
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Step 5: Purification
-
Purify the crude product by flash column chromatography on silica gel.[4]
-
Eluent: Use a gradient of ethyl acetate in hexanes (e.g., starting from 30% EtOAc and gradually increasing to 70% EtOAc) to elute the product.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Combine the pure fractions and remove the solvent under reduced pressure to yield N-(2-fluorobenzyl)piperazin-2-one as the final product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety and Handling Precautions
Adherence to safety protocols is paramount. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory.[11]
-
Piperazin-2-one: May cause skin and serious eye irritation.[11] Avoid breathing dust.[12] It is also hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[8]
-
2-Fluorobenzyl Bromide: Corrosive. Causes severe skin burns and eye damage.[10][13] It is a lachrymator. Handle only in a fume hood. Store away from incompatible materials such as bases, amines, and strong oxidizing agents.[10]
-
Solvents: Dimethylformamide (DMF), ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive base (absorbed moisture). 2. Insufficient temperature or reaction time. 3. Decomposed 2-fluorobenzyl bromide. | 1. Use freshly opened or properly dried K₂CO₃. 2. Increase temperature gradually (e.g., to 80 °C) or extend reaction time. Monitor by TLC. 3. Use fresh, properly stored alkylating agent. |
| Multiple Spots on TLC (Side Products) | 1. Impure starting materials. 2. Side reactions due to excessive heat. | 1. Check the purity of starting materials before the reaction. 2. Reduce the reaction temperature. |
| Difficulty in Purification | 1. Product co-eluting with impurities. 2. Product is highly polar and streaks on the column. | 1. Try a different solvent system for column chromatography (e.g., Dichloromethane/Methanol). 2. Add a small amount of triethylamine (~0.5%) to the eluent to reduce tailing of basic compounds on the silica gel. |
| Low Isolated Yield | 1. Incomplete reaction. 2. Product loss during aqueous work-up (especially if the product has some water solubility). 3. Mechanical losses during purification. | 1. Ensure the reaction has gone to completion via TLC. 2. Perform additional extractions (e.g., 5 instead of 3) of the aqueous layer. 3. Be meticulous during transfers and chromatography. |
References
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?[Link]
-
ACS Green Chemistry Institute. N-alkylation at sp3 Carbon Reagent Guide. [Link]
-
ResearchGate. (2015). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [Link]
-
National Institutes of Health. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]
-
Lund University Research Portal. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. [Link]
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]
-
ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]
-
ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. [Link]
-
ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. [Link]
-
New Jersey Department of Health. Piperazine - Hazard Summary. [Link]
-
ResearchGate. (2022). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
RSC Publishing. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. [Link]
-
ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
ResearchGate. (2025). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. [Link]
- Google Patents.
-
MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
Chemicke Zvesti. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]
-
National Institutes of Health. (2014). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
-
National Institutes of Health. (2008). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]
-
ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. [Link]
-
ResearchGate. (2017). Iodine-Mediated One-Pot Synthesis of 2-(Piperazin-1-yl)pyrazine Derivatives from N-Alkyl. [Link]
-
Stoltz Group, Caltech. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]
Sources
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Piperazinone | 5625-67-2 [chemicalbook.com]
- 9. 2-Fluorobenzyl Bromide | 446-48-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
Developing in vitro assays for 1-(2-Fluorobenzyl)piperazin-2-one activity
Application Notes & Protocols
Introduction: From Phenotypic Hit to Mechanistic Understanding
The discovery of novel bioactive compounds is the foundational step in the development of new therapeutics. The piperazine scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including anticancer and central nervous system effects[1][2]. The compound 1-(2-Fluorobenzyl)piperazin-2-one belongs to this promising class of molecules.
This guide addresses a common scenario in early-stage drug discovery: a novel compound, 1-(2-Fluorobenzyl)piperazin-2-one, has been identified through a high-throughput phenotypic screen, demonstrating significant anti-proliferative effects against a cancer cell line. While this initial "hit" is valuable, it provides no information about the compound's potency or its mechanism of action.
The objective of these application notes is to provide a logical, step-by-step framework for establishing robust in vitro assays to:
-
Quantify the Potency: Accurately determine the concentration-dependent activity of the compound in a cellular context.
-
Formulate a Mechanistic Hypothesis: Move from a phenotypic observation to a testable, target-based hypothesis.
-
Validate the Hypothesis: Employ a specific biochemical assay to determine if the compound directly interacts with its putative target.
This workflow is designed not just as a series of protocols, but as a self-validating system that follows the principles of target-based drug discovery, bridging the gap between a holistic cellular output and a specific molecular interaction.[3]
Part 1: Quantifying Cellular Potency — The Anti-Proliferative Assay
The first principle of characterizing a hit compound is to confirm and precisely quantify its observed biological effect. A cell viability assay is the cornerstone for this step, allowing for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[4] We will use a resazurin-based assay, which measures the metabolic activity of viable cells.[5]
Causality Behind Assay Choice: Why Resazurin?
The resazurin (also known as AlamarBlue®) assay is selected for its numerous advantages in a high-throughput screening context.[5] It is a homogeneous (add-and-read) assay that is non-toxic to cells, allowing for kinetic monitoring if required. The mechanism is straightforward: viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. This conversion is directly proportional to the number of living cells, providing a robust and sensitive readout.[5] Unlike endpoint assays that require cell lysis, it measures active metabolism, which is often a more immediate indicator of cytotoxic or cytostatic effects.
Experimental Workflow: Cellular Potency Determination
The overall workflow involves treating cultured cancer cells with a serial dilution of the compound and measuring the impact on cell viability after a defined incubation period.
Caption: Workflow for determining compound IC50 using a cell viability assay.
Protocol 1: Resazurin-Based Cell Viability Assay
Materials:
-
1-(2-Fluorobenzyl)piperazin-2-one (Test Compound)
-
Human cancer cell line (e.g., MDA-MB-231, breast cancer)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Doxorubicin (Positive Control)
-
Dimethyl sulfoxide (DMSO, Vehicle Control)
-
Sterile 96-well clear-bottom black plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: a. Culture MDA-MB-231 cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet and perform a cell count (e.g., using a hemocytometer). d. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. e. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. f. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of the test compound and Doxorubicin in 100% DMSO. b. Perform a serial dilution of the stock solutions to create a concentration range (e.g., 100 µM to 0.01 µM). It is crucial to perform an intermediate dilution in medium to keep the final DMSO concentration consistent and low (≤0.5%). c. Add 10 µL of the diluted compound solutions to the corresponding wells. d. Include control wells: "Vehicle Control" (medium with 0.5% DMSO) and "No-Cell Control" (medium only). e. Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay Readout: a. Add 20 µL of the resazurin solution to each well. b. Incubate for 2-4 hours at 37°C, protected from light. c. Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: a. Subtract the average fluorescence of the "No-Cell Control" wells from all other wells. b. Normalize the data by setting the average fluorescence of the "Vehicle Control" wells as 100% viability and the fluorescence of a high-concentration positive control as 0% viability. c. Plot the normalized percent viability against the log of the compound concentration. d. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
Data Presentation: Cellular Potency
The results from this assay should be summarized to clearly present the compound's potency.
| Compound | Cell Line | Incubation Time | IC50 (µM) [Hypothetical Data] |
| 1-(2-Fluorobenzyl)piperazin-2-one | MDA-MB-231 | 72h | 2.5 ± 0.3 |
| Doxorubicin (Positive Control) | MDA-MB-231 | 72h | 0.15 ± 0.02 |
Part 2: From "What" to "How" — Developing a Mechanistic Hypothesis
With a confirmed cellular IC50 of 2.5 µM, the next logical step is to investigate how the compound exerts its anti-proliferative effect. Many anticancer agents function by inhibiting key enzymes involved in cell signaling and proliferation, such as protein kinases.[6] Given that many piperazine-containing molecules are kinase inhibitors, a rational starting hypothesis is that 1-(2-Fluorobenzyl)piperazin-2-one inhibits a kinase critical for the survival of the MDA-MB-231 cell line.
For this guide, we will hypothesize that the compound targets Poly(ADP-ribose) Polymerase 1 (PARP1) , an enzyme crucial for DNA single-strand break repair.[7] Inhibition of PARP1 is a validated strategy, particularly in cancers with deficiencies in other DNA repair pathways (like BRCA mutations), but it has also shown efficacy in other cancer types.[7][8]
Testing the Hypothesis: The In Vitro Biochemical Assay
To validate this hypothesis, we need to move from a complex cellular environment to a simplified, purified system. A biochemical enzyme assay allows us to measure the direct interaction between our compound and the purified PARP1 enzyme, free from confounding cellular factors. This is a critical step to confirm that the compound is not a "pan-assay interference compound" (PAINS) and that its cellular effect is plausibly due to on-target activity.
We will use a luminescence-based assay that quantifies the consumption of the substrate NAD+ during the PARP1-catalyzed reaction. The amount of remaining NAD+ is inversely proportional to enzyme activity.
Caption: Workflow for a PARP1 biochemical inhibition assay.
Protocol 2: PARP1 Biochemical Inhibition Assay
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (PARP1 substrate)
-
Nicked DNA (PARP1 activator)
-
NAD+
-
PARP1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
1-(2-Fluorobenzyl)piperazin-2-one (Test Compound)
-
Olaparib (Positive Control PARP inhibitor)
-
DMSO (Vehicle Control)
-
NAD+ detection reagent kit (e.g., NAD/NADH-Glo™)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: a. Prepare serial dilutions of the test compound and Olaparib in DMSO. b. Transfer a small volume (e.g., 100 nL) of the diluted compounds into the wells of a 384-well plate. This is often done with acoustic dispensing technology for accuracy.
-
Enzyme Reaction: a. Prepare a PARP1 reaction mixture containing assay buffer, histone H1, and nicked DNA. b. Add 5 µL of this mixture to each well containing the plated compound. c. Add 5 µL of NAD+ solution to each well to initiate the enzymatic reaction. The final concentration of PARP1 and NAD+ should be optimized based on enzyme kinetics, typically near the Km for NAD+.[9] d. Include "No-Enzyme" controls (buffer instead of enzyme) and "Vehicle" controls (DMSO only). e. Incubate the plate at room temperature for 60 minutes.
-
Assay Readout: a. Add 10 µL of the NAD+ detection reagent to each well. This reagent simultaneously stops the PARP1 reaction and initiates the luminescence reaction. b. Incubate for 30 minutes at room temperature to stabilize the luminescent signal. c. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: a. Normalize the data. The "Vehicle Control" represents 0% inhibition (high PARP1 activity, low luminescence), and the "No-Enzyme" control or a high concentration of Olaparib represents 100% inhibition (no PARP1 activity, high luminescence). b. Plot percent inhibition against the log of the compound concentration. c. Fit the data to a 4PL curve to determine the biochemical IC50 value.
Data Presentation: Target-Based Potency
Comparing the biochemical and cellular IC50 values is crucial for validating the hypothesis.
| Compound | Target/Assay | IC50 (µM) [Hypothetical Data] |
| 1-(2-Fluorobenzyl)piperazin-2-one | PARP1 (Biochemical) | 0.8 ± 0.1 |
| 1-(2-Fluorobenzyl)piperazin-2-one | MDA-MB-231 (Cellular) | 2.5 ± 0.3 |
| Olaparib (Positive Control) | PARP1 (Biochemical) | 0.005 ± 0.001 |
| Olaparib (Positive Control) | MDA-MB-231 (Cellular) | 0.05 ± 0.01 |
Trustworthiness: Interpreting the Data
The hypothetical data shows that 1-(2-Fluorobenzyl)piperazin-2-one inhibits the purified PARP1 enzyme with an IC50 of 0.8 µM. This is reasonably close to its cellular anti-proliferative IC50 of 2.5 µM. The discrepancy between biochemical and cellular potency is expected and can be attributed to factors like cell membrane permeability, compound metabolism, and engagement with competing cellular substrates (endogenous NAD+). The fact that the compound is potent in a biochemical assay provides strong evidence that it is a direct inhibitor of PARP1 and that this is a plausible mechanism for its observed cellular activity.
Conclusion and Next Steps
This guide outlines a validated, logical workflow for characterizing a novel hit compound, 1-(2-Fluorobenzyl)piperazin-2-one. By first establishing a robust cellular assay to quantify its anti-proliferative potency, and then using that information to test a specific mechanistic hypothesis with a direct biochemical assay, we have successfully moved from a phenotypic observation to a plausible mechanism of action.
The protocols provided are foundational and can be adapted for various compounds and biological systems. Future work would involve expanding these studies to include:
-
Selectivity Profiling: Testing the compound against a panel of other kinases and enzymes to determine its specificity.
-
Mechanism of Inhibition Studies: Performing enzyme kinetic assays to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the NAD+ substrate.[10][11]
-
Cellular Target Engagement Assays: Using techniques like cellular thermal shift assays (CETSA) to confirm that the compound binds to PARP1 within intact cells.
By following this structured approach, researchers can efficiently and confidently advance promising compounds through the early stages of the drug discovery pipeline.
References
-
An, L., et al. (2021). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. Available at: [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Available at: [Link]
-
Zhang, X., et al. (2018). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]
-
Wikipedia. (n.d.). Enzyme assay. Available at: [Link]
-
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Available at: [Link]
-
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Available at: [Link]
-
LSU Health Shreveport. (n.d.). Enzyme Assays and Kinetics. Available at: [Link]
-
Wikipedia. (n.d.). Enzyme kinetics. Available at: [Link]
-
Ghasemi, S., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Research in Pharmaceutical Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Available at: [Link]
-
MRIGlobal. (n.d.). Six Stages to Developing a Novel Infectious Disease Assay. Available at: [Link]
-
da Silva, G. N., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]
-
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]
-
Kiss, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Piperazine. Available at: [Link]
-
ResearchGate. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Available at: [Link]
-
American Chemical Society Publications. (2025). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Annamalai, P., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. 3 Biotech. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. PubChem. Available at: [Link]
-
Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Available at: [Link]
-
ResearchGate. (2015). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Available at: [Link]
-
Staszewska-Krajewska, O., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules. Available at: [Link]
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [ch.promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 10. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 11. Enzyme kinetics - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: High-Throughput Screening of Piperazinone Derivatives for Drug Discovery
Introduction: The Piperazinone Scaffold and the Imperative for High-Throughput Screening
The piperazinone motif is a privileged heterocyclic scaffold of significant interest in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to present substituents in a well-defined three-dimensional orientation make it an attractive core for the development of novel therapeutics. Derivatives of this scaffold have demonstrated a wide array of biological activities, targeting crucial protein classes such as kinases, proteases, and G-protein coupled receptors (GPCRs).[1] The systematic exploration of vast chemical libraries built around the piperazinone core is essential for unlocking its full therapeutic potential.
High-throughput screening (HTS) serves as the cornerstone of this exploratory effort, providing the technological framework to rapidly and efficiently evaluate tens of thousands to millions of compounds.[2][3] This process is not merely about speed; it is about making informed decisions early in the drug discovery pipeline. A well-designed HTS campaign can identify promising "hit" compounds, provide initial structure-activity relationship (SAR) data, and ultimately accelerate the journey from a chemical library to a viable drug candidate.[3][4]
This guide provides a comprehensive overview of the principles, protocols, and field-proven insights for designing and executing robust HTS campaigns for piperazinone derivative libraries. We will delve into the critical aspects of assay development, provide detailed protocols for both biochemical and cell-based screening, and outline a rigorous workflow for data analysis and hit validation.
Chapter 1: The Foundation—Assay Development and Optimization
Before embarking on a full-scale screen, a significant investment in assay development is paramount. The goal is to create a sensitive, reproducible, and scalable assay that can be miniaturized for use in 384-well or 1536-well plate formats.[5] The choice between a biochemical and a cell-based assay is a critical first step, dictated by the nature of the biological target.
-
Biochemical Assays: These assays utilize purified components (e.g., an enzyme and its substrate) to measure the direct interaction of a compound with its target.[6] They are often preferred for their simplicity, lower variability, and direct measurement of target engagement. However, they lack the context of a cellular environment and cannot assess factors like cell permeability or off-target effects.
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data.[7][8] They can assess a compound's impact on complex signaling pathways, cell viability, or the expression of specific genes.[7][8] While powerful, they can exhibit higher variability and are susceptible to compound cytotoxicity.[8]
Workflow for Assay Development and Validation
Caption: Workflow for HTS Assay Development and Validation.
A critical metric in assay validation is the Z'-factor , which quantifies the statistical separation between the high (negative control) and low (positive control) signals of the assay. An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[5]
Chapter 2: Protocol for a Biochemical Kinase Inhibition Assay
Kinases are a major class of drug targets, and piperazinone scaffolds are often explored for their kinase inhibitory potential. This protocol describes a generic, fluorescence-based biochemical assay to screen for inhibitors of a hypothetical kinase, "Kinase-X."
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A proprietary kinase detection reagent (containing a luciferase and its substrate) is used to generate a luminescent signal that is inversely proportional to the activity of Kinase-X. Inhibitors will prevent ATP consumption, resulting in a higher luminescent signal.
Materials and Reagents:
-
Kinase-X, purified enzyme
-
Peptide substrate for Kinase-X
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent
-
Piperazinone compound library (10 mM in DMSO)
-
384-well white, opaque microplates (e.g., Corning #3570)
Step-by-Step Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo®) or a pin tool, transfer 50 nL of each piperazinone compound from the library source plate to the 384-well assay plate.
-
For controls, add 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a known Kinase-X inhibitor (positive control, 100% inhibition) to designated wells.
-
-
Enzyme Addition:
-
Prepare a solution of Kinase-X in assay buffer at 2X the final desired concentration.
-
Using a multi-drop dispenser, add 5 µL of the Kinase-X solution to each well of the assay plate.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure the contents are mixed at the bottom.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the peptide substrate and ATP in assay buffer at 2X their final desired concentrations.
-
Add 5 µL of the substrate/ATP solution to each well to start the reaction. The final volume is now 10.05 µL.
-
Incubate the plate at room temperature for 60 minutes. The exact time should be optimized during assay development to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 10 µL of the prepared reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader (e.g., EnVision®, PHERAstar®).
-
Data Summary Table:
| Parameter | Typical Concentration/Value | Purpose |
| Piperazinone Compound | 10 µM final concentration | Test article for inhibition |
| Kinase-X Enzyme | 1-5 nM | Catalyzes the phosphorylation reaction |
| Peptide Substrate | 100-500 nM | Phosphorylated by the kinase |
| ATP | 10 µM (approx. Km) | Phosphate donor for the reaction |
| DMSO Final Concentration | ≤ 0.1% | Vehicle for compounds; concentration must be kept low to avoid toxicity |
| Incubation Time (Reaction) | 60 minutes | Allows for sufficient product formation |
| Z'-Factor | > 0.5 | A measure of assay quality and robustness |
Chapter 3: Protocol for a Cell-Based Reporter Gene Assay
This protocol is designed to identify piperazinone derivatives that modulate a specific signaling pathway, for example, the NF-κB pathway, which is often implicated in inflammation and cancer.
Principle: A stable cell line is engineered to express a reporter gene (e.g., Firefly Luciferase) under the control of a promoter containing NF-κB response elements. When the pathway is activated (e.g., by TNFα), NF-κB translocates to the nucleus and drives the expression of luciferase. Inhibitors of the pathway will prevent this, leading to a decrease in the luminescent signal.
Hypothetical Signaling Pathway
Caption: Hypothetical NF-κB signaling pathway targeted by a piperazinone.
Materials and Reagents:
-
HEK293/NF-κB-luc stable cell line
-
Cell Culture Medium (e.g., DMEM, 10% FBS, 1% Pen-Strep)
-
TNFα (Tumor Necrosis Factor-alpha)
-
ONE-Glo™ Luciferase Assay System (Promega) or equivalent
-
Piperazinone compound library (10 mM in DMSO)
-
384-well clear-bottom, white-walled cell culture plates
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture HEK293/NF-κB-luc cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a density of 200,000 cells/mL.
-
Using a multi-drop dispenser, seed 25 µL of the cell suspension (5,000 cells) into each well of the 384-well plate.
-
Incubate the plate for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Add 50 nL of piperazinone compounds, DMSO (negative control), or a known NF-κB pathway inhibitor (positive control) to the appropriate wells.
-
-
Pathway Stimulation:
-
Prepare a solution of TNFα in cell culture medium at 2X the final desired concentration (e.g., 20 ng/mL for a 10 ng/mL final).
-
Add 25 µL of the TNFα solution to all wells except for the unstimulated controls (which receive 25 µL of medium only). The final volume is now 50.05 µL.
-
Incubate the plate for 6 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Equilibrate the plate and the ONE-Glo™ reagent to room temperature.
-
Add 25 µL of ONE-Glo™ reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Read the luminescence on a plate reader.
-
Chapter 4: Data Analysis and Hit Identification
Raw data from an HTS campaign is meaningless without proper analysis. The objective is to identify compounds that exhibit a statistically significant effect compared to the controls, a process known as hit identification.[2]
Data Normalization: The first step is to normalize the raw data to account for plate-to-plate and well-to-well variability. A common method is to calculate the percent inhibition for each compound well relative to the plate's internal controls:
Percent Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))
Where:
-
Signal_compound is the signal from a well with a test compound.
-
Signal_pos_ctrl is the average signal from the positive control wells.
-
Signal_neg_ctrl is the average signal from the negative control wells.
Hit Selection: A "hit" is typically defined as a compound that produces a response exceeding a certain threshold. A common approach is to set the hit threshold at three standard deviations (SD) from the mean of the negative controls (DMSO wells).
Hit Threshold = Mean_neg_ctrl ± (3 * SD_neg_ctrl)
Any compound with a percent inhibition value exceeding this threshold is flagged as a primary hit.
Chapter 5: Hit Validation and Triage
A primary hit from an HTS is not a confirmed active compound. It is a candidate that requires further investigation to confirm its activity and rule out artifacts. This process, known as hit validation or triage, is crucial for eliminating false positives and focusing resources on the most promising compounds.[9] False positives can arise from various mechanisms, including compound aggregation, assay interference, or chemical reactivity.[10]
Workflow for Hit Validation
Caption: A robust workflow for validating and triaging primary HTS hits.
Key Steps in Hit Validation:
-
Hit Confirmation: The first step is to re-test the primary hits under the same assay conditions. Often, compounds are repurchased or newly synthesized to ensure the observed activity is not due to an impurity in the original sample.[2]
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency (IC₅₀ or EC₅₀). A well-behaved compound should exhibit a sigmoidal dose-response curve.
-
Orthogonal Assays: It is critical to confirm the activity of a hit in a secondary, orthogonal assay that uses a different detection technology or principle.[9] This helps to eliminate artifacts specific to the primary assay format.
-
Counter-Screens: For cell-based assays, a counter-screen using a parental cell line without the reporter construct is essential to identify compounds that non-specifically inhibit the reporter enzyme (e.g., luciferase) or are cytotoxic.
-
Preliminary SAR: As hits are confirmed, chemists should analyze their structures to identify common scaffolds and begin building a preliminary structure-activity relationship (SAR).[9] Clusters of structurally related active compounds provide higher confidence than "singletons."[9]
Conclusion
The high-throughput screening of piperazinone libraries is a powerful engine for modern drug discovery. Success in this endeavor is not merely a function of automation and scale, but a result of a meticulously planned and rigorously executed scientific strategy. By investing in robust assay development, employing detailed and validated protocols, and adhering to a stringent hit triage process, researchers can effectively navigate the vast chemical space of piperazinone derivatives. This systematic approach maximizes the probability of identifying high-quality, tractable hits that can serve as the starting point for developing the next generation of therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Piperazine-2-thione Libraries.
- PubMed. (n.d.). A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists.
- ResearchGate. (n.d.). Pyrrolidine bis-piperazine library screening against PC2.
- BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
- Cambridge MedChem Consulting. (2017). Analysis of HTS data.
- Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Nature Reviews Chemistry.
- ResearchGate. (n.d.). Cell-Based Assays for High-Throughput Screening.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.
- PubMed Central. (n.d.). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 6. lifescienceglobal.com [lifescienceglobal.com]
- 7. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 8. biotechnologia-journal.org [biotechnologia-journal.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(2-Fluorobenzyl)piperazin-2-one in Fragment-Based Drug Discovery: A Technical Guide
Abstract: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying high-quality lead compounds, complementing traditional high-throughput screening (HTS).[1][2] This approach relies on screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but highly efficient binders to a biological target.[3][4] These initial "hits" then serve as starting points for rational, structure-guided optimization into potent drug candidates.[5] This guide focuses on the practical application of a specific, high-value fragment: 1-(2-Fluorobenzyl)piperazin-2-one . This fragment is built upon the piperazinone scaffold, a "privileged structure" in medicinal chemistry known for its favorable physicochemical properties and frequent appearance in marketed drugs.[6][7] We will detail the rationale for its inclusion in a fragment library and provide comprehensive, field-tested protocols for its use in screening, hit validation, and hit-to-lead optimization campaigns, integrating biophysical, structural, and computational methodologies.
Fragment Profile: 1-(2-Fluorobenzyl)piperazin-2-one
The utility of 1-(2-Fluorobenzyl)piperazin-2-one stems from its unique combination of structural features, making it an exemplary tool for FBDD.
-
Piperazin-2-one Core: This rigid heterocyclic scaffold presents a defined three-dimensional shape. It contains a hydrogen bond donor (the secondary amine) and a hydrogen bond acceptor (the amide carbonyl), providing key interaction points for anchoring within a protein binding site.[8]
-
2-Fluorobenzyl Group: This moiety provides a critical "growth vector."[9] Once the fragment's binding mode is determined, this benzyl ring can be chemically modified to explore adjacent pockets within the target, a key strategy in fragment growing.[10]
-
¹⁹F Label: The fluorine atom serves as a powerful and sensitive probe for Nuclear Magnetic Resonance (NMR) screening. ¹⁹F NMR screens are highly effective as they eliminate background signals from the protein and buffer components, allowing for unambiguous detection of fragment binding.[11][12]
Physicochemical Properties
This fragment is designed to adhere to the widely accepted "Rule of Three," which defines the characteristics of an ideal fragment for screening.[13]
| Property | Value (Calculated) | "Rule of Three" Guideline | Rationale |
| Molecular Weight (MW) | 208.23 g/mol | ≤ 300 Da | Ensures higher probability of fitting into small pockets and better ligand efficiency. |
| LogP | 1.15 | ≤ 3 | Maintains aqueous solubility, which is critical for biophysical assays.[14] |
| Hydrogen Bond Donors | 1 | ≤ 3 | Prevents excessive polarity that can hinder cell permeability in later stages. |
| Hydrogen Bond Acceptors | 2 | ≤ 3 | Provides key interaction points without compromising "drug-likeness." |
| Rotatable Bonds | 2 | ≤ 3 | Low conformational complexity increases the likelihood of a productive binding event. |
Representative Synthesis
The fragment can be synthesized via a standard nucleophilic substitution reaction. While numerous routes to piperazinone derivatives exist[7], a common and reliable method involves the N-alkylation of the piperazin-2-one core.
The FBDD Experimental Workflow
A successful FBDD campaign is a multi-stage process that integrates various techniques to identify and validate fragment hits before committing to extensive medicinal chemistry. Each stage serves as a filter to advance only the most promising compounds.[4]
Application Protocol: Fragment Screening & Hit Validation
The initial goal is to detect if and how the fragment binds to the target protein. Because fragment binding is typically weak (μM to mM affinity), highly sensitive biophysical techniques are required.[15]
Protocol 3.1: Primary Screening with ¹⁹F NMR Spectroscopy
Causality: This method is chosen as the primary screen because the fluorine atom on 1-(2-Fluorobenzyl)piperazin-2-one provides a clean spectroscopic handle.[11] Binding to the large protein target will alter the chemical environment of the ¹⁹F nucleus, causing a detectable change (a chemical shift perturbation or line broadening) in its NMR signal. This directly reports on the binding event of our specific fragment.
Methodology:
-
Protein Preparation: Prepare a stock solution of the purified target protein (e.g., 25-50 μM) in a suitable deuterated NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
Fragment Preparation: Prepare a high-concentration stock solution of 1-(2-Fluorobenzyl)piperazin-2-one (e.g., 100 mM) in a deuterated solvent like DMSO-d₆.
-
Sample Preparation:
-
Reference Spectrum: Acquire a ¹⁹F NMR spectrum of the fragment (e.g., at 200 μM) in the NMR buffer without the protein. This establishes the baseline chemical shift.
-
Test Spectrum: Prepare an identical sample and add the target protein to the desired final concentration (e.g., 25 μM).
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer equipped with a cryoprobe for maximum sensitivity.
-
Acquire a simple one-dimensional ¹⁹F spectrum. Ensure sufficient scans are acquired to achieve a good signal-to-noise ratio.
-
-
Data Analysis & Hit Criteria:
-
Overlay the reference and test spectra.
-
A "hit" is identified by a significant change in the ¹⁹F signal upon addition of the protein. This can be a chemical shift perturbation (> ±0.05 ppm) or significant line broadening of the signal.
-
Protocol 3.2: Orthogonal Validation with Surface Plasmon Resonance (SPR)
Causality: It is critical to validate hits from a primary screen with an orthogonal method to eliminate false positives. SPR is a label-free technique that monitors binding events in real-time, providing not only confirmation of the interaction but also valuable kinetic data (K D, k on, k off).[11][16]
Methodology:
-
Chip Preparation: Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a suitable density (e.g., 8,000-12,000 Response Units). One flow cell should be left blank or immobilized with a non-relevant protein to serve as a reference.
-
Analyte Preparation: Prepare a dilution series of 1-(2-Fluorobenzyl)piperazin-2-one in the running buffer (e.g., HBS-EP+ buffer). Due to expected weak affinity, concentrations should span a wide range, typically from low μM to high μM or low mM (e.g., 1 μM to 1000 μM). A buffer-only injection serves as a "zero concentration" control.
-
SPR Experiment:
-
Inject the fragment concentrations in ascending order over the protein and reference flow cells.
-
Include frequent buffer injections for baseline stability checks.
-
Monitor the binding response (in RU) over time for each concentration.
-
-
Data Analysis & Hit Criteria:
-
Subtract the reference flow cell data from the active flow cell data.
-
A "hit" is confirmed if there is a clear, concentration-dependent binding response.
-
Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (K D), a measure of binding affinity.
-
Protocol 3.3: Structural Characterization with X-ray Crystallography
Causality: Obtaining a high-resolution crystal structure of the fragment bound to the target is the ultimate goal of the hit validation stage.[17] This structural information is indispensable for the subsequent hit-to-lead phase, as it reveals the precise binding mode, key interactions, and available vectors for chemical elaboration.[16][18]
Methodology:
-
Protein Crystallization: Screen for and optimize conditions to produce well-diffracting crystals of the target protein.
-
Fragment Soaking: Transfer the protein crystals into a solution of the crystallization buffer containing a high concentration of 1-(2-Fluorobenzyl)piperazin-2-one (e.g., 1-10 mM, limited by solubility). Allow the fragment to diffuse into the crystal over several hours.
-
Cryo-protection and Data Collection:
-
Briefly soak the crystal in a cryo-protectant solution (also containing the fragment) and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully inspect the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment.
-
Refine the model of the protein-fragment complex.
-
-
Analysis:
-
Analyze the binding site to identify key hydrogen bonds, hydrophobic interactions, and other contacts.
-
Crucially, identify the orientation of the 2-fluorobenzyl group and assess the surrounding protein environment to plan the fragment-growing strategy.
-
Computational Workflow: Guiding Optimization
In parallel with experimental methods, computational approaches can accelerate the FBDD process by prioritizing hits and predicting fruitful chemical modifications.[19][20]
Protocol 4.1: Predicting Binding Mode with Molecular Docking
Causality: Before a crystal structure is available, molecular docking can generate hypotheses about how 1-(2-Fluorobenzyl)piperazin-2-one might bind to the target. This can help prioritize fragments from a larger library and provide initial ideas for chemical synthesis.[21]
Methodology:
-
Receptor Preparation: Start with a known crystal structure of the target protein. Prepare the structure by adding hydrogen atoms, assigning protonation states, and minimizing the structure to relieve steric clashes.
-
Ligand Preparation: Generate a 3D conformation of 1-(2-Fluorobenzyl)piperazin-2-one and assign appropriate partial charges.
-
Grid Generation: Define the search space for the docking algorithm by placing a grid box around the putative binding site.
-
Docking: Run the docking algorithm (e.g., using software like AutoDock, Glide, or GOLD) to systematically sample different orientations (poses) of the fragment within the binding site.
-
Scoring and Analysis:
-
The software will score each pose based on a function that estimates the binding free energy.
-
Visually inspect the top-scoring poses. A plausible binding mode is one that satisfies key interactions (e.g., hydrogen bonds with polar residues) and has good shape complementarity with the pocket.
-
Hit-to-Lead Optimization: From Fragment to Potent Lead
With a validated hit and structural information in hand, the next phase is to evolve the low-affinity fragment into a high-affinity lead compound.[5][22] This is typically an iterative process involving chemical synthesis guided by structural biology and computational modeling.
Strategy 5.1: Fragment Growing
Causality: This is the most direct optimization strategy.[23][24] Based on the co-crystal structure, chemists synthesize analogues of the initial fragment with new functional groups that extend into adjacent, unoccupied pockets of the binding site, forming additional favorable interactions and increasing affinity.
Hypothetical Application:
-
Structural Observation: Imagine the crystal structure shows the N-H of the piperazinone forms a hydrogen bond with a backbone carbonyl of the protein. The 2-fluorobenzyl group sits in a shallow hydrophobic groove, but adjacent to it is a larger, deeper pocket containing a glutamate residue.
-
Design-Make-Test-Analyze Cycle:
-
Design: A medicinal chemist proposes adding a basic amine (e.g., a dimethylaminoethyl group) to the 4-position of the benzyl ring. The hypothesis is that this new group will reach into the deeper pocket and form a salt bridge with the glutamate.
-
Make: The proposed analogue is synthesized.
-
Test: The new compound's affinity is measured using SPR. The affinity improves from a K D of 500 μM to 50 μM.
-
Analyze: A new co-crystal structure is solved, confirming the designed salt bridge interaction. This iterative cycle is repeated, gradually building potency into the nanomolar range. A famous example of this process is the development of the BRAF inhibitor Vemurafenib from a simple 7-azaindole fragment.[4]
-
Conclusion
1-(2-Fluorobenzyl)piperazin-2-one represents an ideal starting point for a Fragment-Based Drug Discovery campaign. Its combination of a privileged piperazinone core and a synthetically tractable, NMR-active fluorobenzyl group provides multiple avenues for screening, validation, and optimization. By employing an integrated strategy that combines sensitive biophysical techniques, high-resolution structural biology, and insightful computational modeling, researchers can effectively leverage this fragment to uncover novel, high-quality starting points for tackling even the most challenging drug targets.
References
-
Computational Approaches in Fragment Based Drug Design. Longdom Publishing. Available at: [Link]
-
An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. Available at: [Link]
-
Scott, D. E., & Lawson, A. D. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777. Available at: [Link]
-
Fragment Based Drug Design: A Review. (2021). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Sheng, C., & Dong, G. (2012). Fragment informatics and computational fragment-based drug design: an overview and update. Medicinal research reviews, 32(5), 936-978. Available at: [Link]
-
Fragment-based drug discovery—the importance of high-quality molecule libraries. (2022). Molecular Oncology. Available at: [Link]
-
Thomas, G. L., & Ciulli, A. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]
-
Fragment Screening. Sygnature Discovery. Available at: [Link]
-
Computational Fragment-Based Drug Design. Springer Nature Experiments. Available at: [Link]
-
Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. (2023). Journal of Chemical Information and Modeling. Available at: [Link]
-
Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. Available at: [Link]
-
Fragment HIT Identification in FBDD. CrystalsFirst. Available at: [Link]
-
Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2007). Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Molecules. Available at: [Link]
-
Development of Computational Approaches with a Fragment-Based Drug Design Strategy: In Silico Hsp90 Inhibitors Discovery. (2021). IEEE Xplore. Available at: [Link]
-
Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. (2014). Protein & Peptide Letters. Available at: [Link]
-
Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Journal of medicinal chemistry, 48(2), 403-413. Available at: [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). National Institutes of Health. Available at: [Link]
-
Hit-to-Lead process. Oncodesign Services. Available at: [Link]
-
The Significance of Piperazine Derivatives in Modern Drug Discovery. (2024). Medium. Available at: [Link]
-
Gribbon, P., & Sewing, A. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available at: [Link]
-
Piperazine & Derivatives. Adani Pharmachem Private Limited. Available at: [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2021). ResearchGate. Available at: [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). IntechOpen. Available at: [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6035. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2013). Molecules. Available at: [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Available at: [Link]
-
de Oliveira, R., de Freitas, R. M., & de Lima, M. C. A. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 5-24. Available at: [Link]
-
2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. (2008). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Fragment-Based Drug Discovery. Cambridge Healthtech Institute. Available at: [Link]
-
Fragment Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals. Available at: [Link]
-
Piperazines database - synthesis, physical properties. ChemSynthesis. Available at: [Link]
-
Fragment-based drug discovery: A graphical review. (2024). Acta Pharmaceutica Sinica B. Available at: [Link]
-
SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE. European Patent Office. Available at: [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2015). Synlett. Available at: [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. (2024). Journal of Medicinal Chemistry. Available at: [Link]
-
Fragment Based Drug Design and Field-Based Technology. (2018). Pharmacelera. Available at: [Link]
Sources
- 1. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. astx.com [astx.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fragment informatics and computational fragment-based drug design: an overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drughunter.com [drughunter.com]
- 16. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 17. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sci-hub.se [sci-hub.se]
- 19. longdom.org [longdom.org]
- 20. Computational Fragment-Based Drug Design | Springer Nature Experiments [experiments.springernature.com]
- 21. Development of Computational Approaches with a Fragment-Based Drug Design Strategy: In Silico Hsp90 Inhibitors Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 23. researchgate.net [researchgate.net]
- 24. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
Application Notes & Protocols: Strategic Derivatization of 1-(2-Fluorobenzyl)piperazin-2-one for Structure-Activity Relationship (SAR) Studies
Abstract
The 1-(2-fluorobenzyl)piperazin-2-one scaffold is a valuable starting point for medicinal chemistry campaigns, leveraging the privileged piperazine motif which is present in numerous FDA-approved drugs.[1][2] Its structure offers a synthetically tractable secondary amine, providing a key vector for chemical modification to explore structure-activity relationships (SAR). The strategic introduction of diverse chemical functionalities allows for the fine-tuning of physicochemical properties, target engagement, and pharmacokinetic profiles.[3][4] This guide provides a detailed framework for the derivatization of the N4 position of 1-(2-fluorobenzyl)piperazin-2-one through robust and versatile chemical methodologies, including reductive amination, N-acylation, and N-sulfonylation. We present detailed, field-tested protocols, explain the rationale behind procedural choices, and outline a systematic approach to SAR analysis.
Introduction: The Piperazin-2-one Core in Drug Discovery
The piperazin-2-one ring system is considered a privileged scaffold in medicinal chemistry.[5] It can be viewed as a constrained dipeptide mimic, capable of presenting substituents in well-defined spatial orientations, which is crucial for optimizing interactions with biological targets like enzymes and receptors.[6] The 1-(2-fluorobenzyl) substituent provides a metabolically stable aromatic moiety, with the fluorine atom often serving to enhance binding affinity or modulate electronic properties.[7]
The primary goal of derivatizing this core is to generate a library of analogues for SAR studies. The secondary amine at the N4 position is the most accessible site for modification, allowing for the exploration of how changes in size, lipophilicity, hydrogen bonding capacity, and basicity impact biological activity.[3][8]
Strategic Overview of Derivatization
The derivatization strategy for 1-(2-Fluorobenzyl)piperazin-2-one focuses on the nucleophilic secondary amine at the N4 position. Three primary classes of reactions provide broad access to diverse chemical space: N-Alkylation, N-Acylation, and N-Sulfonylation.
Figure 1: Overall workflow for the derivatization and SAR study of 1-(2-Fluorobenzyl)piperazin-2-one.
Experimental Protocols
Synthesis of Starting Material: 1-(2-Fluorobenzyl)piperazin-2-one
The starting material can be synthesized via several routes. A common method involves the cyclization of an N-(2-fluorobenzyl)ethylenediamine derivative with an appropriate C2-synthon. Alternatively, direct alkylation of piperazin-2-one can be employed. For the purposes of this guide, we assume the starting material is available.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a highly versatile and reliable method for forming C-N bonds.[9][10] It proceeds via the formation of an intermediate iminium ion, which is then reduced by a mild hydride source.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is less basic and more selective for iminium ions than other hydrides like sodium cyanoborohydride (NaCNBH₃), reducing the likelihood of side reactions and making it safer to handle.[11] Its mildness obviates the need for strict pH control.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-polar, aprotic, and effectively solubilize the reactants and intermediates.
-
Acid Catalyst (Optional): A small amount of acetic acid can catalyze the initial imine/iminium ion formation, particularly with less reactive ketones. However, it is often not necessary.
Detailed Step-by-Step Methodology:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(2-Fluorobenzyl)piperazin-2-one (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM or DCE (approx. 0.1 M concentration).
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1-1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12][13] Purity should be assessed by HPLC.
Protocol 2: N-Acylation via Amide Coupling
Amide bond formation is fundamental to medicinal chemistry. Coupling the N4-amine with a diverse range of carboxylic acids introduces functionality that can probe interactions with biological targets through hydrogen bonding and varied steric profiles.[14]
Causality Behind Experimental Choices:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that minimizes racemization and operates at room temperature.[15]
-
Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to scavenge the acid formed during the reaction without competing in the coupling reaction itself.
-
Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively solubilizes a wide range of carboxylic acids and the polar intermediates formed during the reaction.
Detailed Step-by-Step Methodology:
-
Setup: To a clean, dry round-bottom flask, add the carboxylic acid (1.1 eq), HATU (1.1 eq), and anhydrous DMF (approx. 0.2 M).
-
Acid Activation: Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve 1-(2-Fluorobenzyl)piperazin-2-one (1.0 eq) in anhydrous DMF. Add this solution to the activated acid mixture.
-
Base Addition: Add DIPEA (2.5 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and purity via NMR, HRMS, and HPLC analysis.[16][17]
Protocol 3: N-Sulfonylation
Sulfonamides are important functional groups in drug discovery, acting as stable, non-basic mimics of amides and often serving as effective hydrogen bond donors.
Causality Behind Experimental Choices:
-
Base: Pyridine or triethylamine (TEA) is used as both a base to neutralize the HCl byproduct and as a suitable solvent.
-
Solvent: DCM can be used as a co-solvent if the reactants are not fully soluble in the base.
Detailed Step-by-Step Methodology:
-
Setup: Dissolve 1-(2-Fluorobenzyl)piperazin-2-one (1.0 eq) in a mixture of DCM and pyridine (or TEA) (approx. 3:1 v/v) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the mixture with DCM and wash with 1 M aqueous HCl to remove excess base, followed by saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and purity via NMR, HRMS, and HPLC analysis.
Structuring the SAR Study
Once a library of derivatives has been synthesized and characterized, the next step is to evaluate them in a relevant biological assay. The data should be organized systematically to extract meaningful SAR.
Data Presentation for SAR Analysis:
| Compound ID | R Group (Modification) | Reaction Type | IC₅₀/EC₅₀ (µM) | Other Assay Data (e.g., Solubility, Permeability) |
| Parent | -H | - | 15.2 | 50 µg/mL |
| Lib-001 | -CH₂-c-Pr | Reductive Amination | 5.8 | 45 µg/mL |
| Lib-002 | -CH₂(3-pyridyl) | Reductive Amination | 1.2 | 110 µg/mL |
| Lib-003 | -C(O)Ph | N-Acylation | 25.6 | 20 µg/mL |
| Lib-004 | -SO₂-(4-Cl-Ph) | N-Sulfonylation | 8.9 | 35 µg/mL |
Interpreting the Data: From the hypothetical data above, one could draw initial conclusions:
-
Small, lipophilic alkyl groups (Lib-001) improve potency.
-
Introducing a basic nitrogen atom in a specific orientation (Lib-002) significantly enhances activity, possibly through a new interaction with the target.
-
A bulky, neutral amide (Lib-003) is detrimental to activity.
-
A sulfonamide (Lib-004) is better tolerated than the amide and improves potency over the parent compound.
This systematic approach allows researchers to build a robust understanding of the SAR, guiding the design of next-generation compounds with improved potency and drug-like properties.[3][18]
References
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201–1204. [Link]
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N‘-Acyl Transfer)−Cyclization. Organic Letters, 4(7), 1201-1204. [Link]
-
Trost, B. M., & Gutman, A. C. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(38), 10224-10228. [Link]
-
Semantic Scholar. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. [Link]
-
ResearchGate. (2024). SAR of piperazine bearing phthalazinone derivatives. [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (2024). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(46), 8679–8684. [Link]
-
Choo, H. Y., & Chung, B. J. (2000). 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. Archives of Pharmacal Research, 23(4), 324–328. [Link]
-
Kumar, R., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Drug Research Reviews. [Link]
-
Gemo, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6046. [Link]
-
Rossi, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459. [Link]
-
Singh, P., et al. (2022). The medicinal chemistry of piperazines: A review. Bioorganic & Medicinal Chemistry, 68, 116869. [Link]
-
Kráľová, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 547. [Link]
-
Sharma, H., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem, 16(12), 1923–1940. [Link]
-
Wenta, M., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. New Journal of Chemistry, 48(15), 6666-6677. [Link]
-
Wilson, L. J., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(11), 923–926. [Link]
-
Wang, Y., et al. (2009). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E, 65(Pt 4), o708. [Link]
-
MySkinRecipes. (n.d.). 1-(2-Fluorobenzyl)piperazine. [Link]
-
Grace, C. R., et al. (2020). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(1), 126743. [Link]
-
Wenta, M., et al. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. [Link]
-
ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
Cirak, L., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 239-249. [Link]
-
Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 481-487. [Link]
-
Almansour, A. I., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of Molecular Structure, 1265, 133423. [Link]
-
Singer, D., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(18), 5462. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(2-Fluorobenzyl)piperazine [myskinrecipes.com]
- 8. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 1-(2-Fluorobenzyl)piperazin-2-one
This technical guide provides a comprehensive overview of robust analytical methodologies for the precise quantification of 1-(2-Fluorobenzyl)piperazin-2-one, a key intermediate in contemporary pharmaceutical development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, causality behind experimental choices, and self-validating systems. This document eschews a rigid template in favor of a structure that logically presents the most pertinent analytical techniques for this specific analyte.
Introduction: The Analytical Imperative for 1-(2-Fluorobenzyl)piperazin-2-one
1-(2-Fluorobenzyl)piperazin-2-one serves as a critical building block in the synthesis of a variety of pharmacologically active molecules.[1] Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, validated, accurate, and reliable analytical methods for its quantification are indispensable. This guide explores three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
Physicochemical Properties and Analytical Considerations
A foundational understanding of the physicochemical properties of 1-(2-Fluorobenzyl)piperazin-2-one is paramount in the development of effective analytical methods. While extensive data for this specific molecule is not widely published, we can infer key characteristics from its structure and from closely related analogues like 1-(2-fluorobenzyl)piperazine.
Inferred Properties of 1-(2-Fluorobenzyl)piperazin-2-one:
| Property | Inferred Value/Characteristic | Rationale for Analytical Method Selection |
| Molecular Weight | 222.25 g/mol | Suitable for both LC-MS and GC-MS. |
| Polarity | Moderately polar | The piperazin-2-one moiety imparts polarity, making it amenable to Reversed-Phase HPLC. |
| UV Absorbance | Strong absorbance expected | The fluorobenzyl group is a strong chromophore, making HPLC-UV a viable and accessible quantification method. |
| Volatility | Sufficiently volatile for GC analysis | The related compound, 1-(2-fluorobenzyl)piperazine, has a boiling point of 93-96 °C at 0.3 mmHg, suggesting the target analyte is amenable to GC-MS analysis.[2][3] |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Acetonitrile) | Facilitates straightforward sample and standard preparation for HPLC and LC-MS analysis. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of 1-(2-Fluorobenzyl)piperazin-2-one in bulk drug substances and intermediates.[4] The inherent UV absorbance of the fluorobenzyl group allows for sensitive detection without the need for derivatization.
Causality in Method Development
The selection of a reversed-phase C18 column is predicated on the moderate polarity of the analyte, which will allow for good retention and separation from potential impurities. The mobile phase, a combination of acetonitrile and a slightly acidic aqueous buffer, is chosen to ensure sharp peak shapes and optimal ionization for the piperazine nitrogen. The detection wavelength is selected based on the predicted absorbance maximum of the fluorobenzyl chromophore.
Detailed Protocol: HPLC-UV Quantification
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
1-(2-Fluorobenzyl)piperazin-2-one reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing 1-(2-Fluorobenzyl)piperazin-2-one in methanol to achieve a concentration within the calibration range.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Determine the concentration of 1-(2-Fluorobenzyl)piperazin-2-one in the sample solution by interpolating its peak area from the calibration curve.
Visualizing the HPLC-UV Workflow
Sources
Cell-based assay development for novel fluorobenzylpiperazinones
Application Note & Protocols
A High-Throughput Cell-Based Assay for the Discovery and Characterization of Novel Fluorobenzylpiperazinone (FBP) Modulators of Gq-Coupled GPCRs
Abstract
The discovery of novel therapeutics targeting G-protein coupled receptors (GPCRs) remains a cornerstone of modern drug development. This document provides a comprehensive guide for the development and implementation of a robust, high-throughput cell-based assay designed to identify and characterize novel fluorobenzylpiperazinones (FBPs) that modulate Gq-coupled GPCR signaling. We detail a no-wash, fluorescence-based calcium mobilization assay, a gold standard for screening Gq-pathway activators and inhibitors. This guide covers the entire workflow, from cell line selection and maintenance to primary screening, potency determination (EC₅₀), antagonist profiling (IC₅₀), and data analysis, ensuring scientific rigor and reproducibility for your drug discovery campaign.
Introduction: The Scientific Rationale
Fluorobenzylpiperazinones (FBPs) represent a novel chemical scaffold with the potential to modulate a wide range of cellular targets. Given the prevalence of the piperazine motif in GPCR-targeted drugs, we hypothesize that FBPs are likely to interact with this receptor superfamily. Specifically, we focus on receptors that couple to the Gαq subunit.
Activation of a Gq-coupled GPCR initiates a well-defined signaling cascade: the receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This rapid and transient increase in intracellular Ca²⁺ serves as a robust second messenger signal that can be precisely measured using fluorescent indicators, making it an ideal readout for a screening assay.
This application note provides the expertise-driven protocols to reliably prosecute an FBP screening campaign against a Gq-coupled target.
Gq-Coupled GPCR Signaling Pathway
Caption: Workflow of Gq-coupled GPCR signaling upon ligand binding.
Assay Principle and Design Considerations
The assay quantifies changes in intracellular calcium concentration using a fluorescent indicator dye, such as Fluo-8 AM or Cal-520 AM. These are acetoxymethyl (AM) ester derivatives that are cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the dye in the cytoplasm. The dye's fluorescence intensity increases dramatically upon binding to free Ca²⁺.
Why a "No-Wash" Protocol? For high-throughput screening (HTS), a no-wash format is superior. It eliminates cell loss and variability associated with wash steps and reduces assay time and cost. This is achieved by using a dye formulation that includes a probenecid-like compound, which inhibits organic anion transporters in the cell membrane that would otherwise extrude the dye back into the medium.
Choosing the Right Cell Line: The ideal host cell line, such as HEK293 or CHO-K1, should exhibit low endogenous expression of the target receptor to ensure a high signal-to-background ratio. Stable transfection of the cell line with the specific Gq-coupled GPCR of interest is the gold-standard approach for creating a reliable and reproducible assay system.
Materials and Reagents
| Reagent/Material | Recommended Source/Cat. No. | Notes |
| CHO-K1 cells stably expressing target GPCR | In-house/Commercial | Passage number should be kept low (<20) to avoid genetic drift. |
| F-12K Medium | ATCC (30-2004) | Cell culture medium. |
| Fetal Bovine Serum (FBS) | Gibco (26140079) | Qualified, heat-inactivated. |
| Penicillin-Streptomycin | Gibco (15140122) | Standard antibiotic. |
| Trypsin-EDTA (0.25%) | Gibco (25200056) | For cell dissociation. |
| Fluo-8 AM or Cal-520 AM No-Wash Kit | AAT Bioquest / Abcam | Contains dye and probenecid solution. Follow manufacturer's instructions. |
| Assay Buffer (HBSS) | Gibco (14025092) | Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4. |
| 384-well black, clear-bottom assay plates | Corning (3712) | Low-volume, tissue culture-treated. |
| FBP Compound Library | In-house | Dissolved in 100% DMSO. |
| Reference Agonist | Sigma-Aldrich | A known agonist for the target GPCR. |
| Reference Antagonist | Tocris Bioscience | A known antagonist for the target GPCR. |
| Fluorescent Imaging Plate Reader (FLIPR) | Molecular Devices | Or similar instrument capable of kinetic fluorescence reading with liquid handling. |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Plating
-
Maintain Cells: Culture the stable cell line in F-12K medium supplemented with 10% FBS and 1% Pen-Strep at 37°C in a humidified 5% CO₂ incubator.
-
Passage Cells: Subculture cells every 2-3 days when they reach 80-90% confluency. Do not allow them to become over-confluent.
-
Prepare for Plating: On the day before the assay, wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Counting: Count the cells using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Plate Cells: Resuspend the cells in complete medium to a density of 200,000 cells/mL. Dispense 25 µL per well into a 384-well plate (yielding 5,000 cells/well).
-
Incubate: Incubate the plates overnight at 37°C, 5% CO₂ to allow for cell attachment.
Protocol 2: Agonist Screening & Potency (EC₅₀) Determination
-
Prepare Dye Loading Solution: Reconstitute the calcium-sensitive dye and probenecid solution in Assay Buffer according to the manufacturer's protocol.
-
Dye Loading: Remove the culture medium from the cell plate. Add 20 µL of the Dye Loading Solution to each well.
-
Incubate: Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light. This two-step incubation ensures complete de-esterification of the dye.
-
Prepare Compound Plate:
-
For Primary Screen: Prepare a 3X final concentration of FBP compounds in Assay Buffer. A typical screening concentration is 10 µM.
-
For EC₅₀ Determination: Perform a serial dilution of the hit FBP compound (e.g., 11 points, 1:3 dilution starting from 100 µM) to create a 3X concentration-response curve. Include a "no compound" (vehicle control) well.
-
-
Run the Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to add 10 µL from the compound plate to the cell plate (final volume 30 µL, bringing compounds to 1X).
-
Configure a kinetic read protocol:
-
Baseline Read: Measure fluorescence every 1 second for 10-20 seconds.
-
Compound Addition: Execute the 10 µL addition.
-
Post-Addition Read: Immediately measure fluorescence every 1 second for 120-180 seconds.
-
-
Overall Assay Workflow
Caption: Step-by-step experimental workflow for the calcium mobilization assay.
Data Analysis and Interpretation
The primary output from the FLIPR instrument is a kinetic trace of relative fluorescence units (RFU) over time for each well.
-
Response Calculation: The response is typically calculated as the maximum RFU value minus the baseline RFU value (Max-Min).
-
Assay Quality Control (Z'-Factor): Before analyzing compound data, assay quality must be validated using controls.
-
Positive Control: A saturating concentration of a known reference agonist.
-
Negative Control: Vehicle (e.g., 0.1% DMSO in Assay Buffer).
-
The Z'-factor is calculated using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
An assay is considered robust and suitable for HTS if the Z'-factor is ≥ 0.5.
-
-
Primary Screen (Hit Identification):
-
Normalize the data to the controls: % Activation = 100 * (Signal_cpd - Mean_neg) / (Mean_pos - Mean_neg)
-
A "hit" is defined as a compound that produces a % Activation value exceeding a predefined threshold (e.g., >50% activation or >3 standard deviations above the mean of the negative controls).
-
-
Potency Determination (EC₅₀):
-
Plot the % Activation against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism or an in-house LIMS.
-
The EC₅₀ is the concentration of the compound that produces 50% of the maximal response.
-
Example EC₅₀ Data Table
| Compound | Target | EC₅₀ (nM) | Hill Slope | Max Response (%) |
| FBP-001 | GPCR-X | 125.3 | 1.1 | 98.2 |
| FBP-002 | GPCR-X | 876.1 | 0.9 | 85.4 |
| Ref. Agonist | GPCR-X | 45.8 | 1.0 | 100.0 |
Antagonist Mode Assay Protocol (IC₅₀ Determination)
To determine if an FBP acts as an antagonist, you must measure its ability to inhibit the signal generated by a known agonist.
-
Follow Protocol 2, steps 1-3 for cell plating and dye loading.
-
Prepare Compound Plate: Prepare a serial dilution of the test FBP antagonist (at 4X final concentration).
-
Incubate with Antagonist: Add 10 µL of the antagonist dilutions to the cell plate and incubate for 15-30 minutes at room temperature. This pre-incubation allows the antagonist to bind to the receptor.
-
Prepare Agonist Plate: Prepare the reference agonist at a concentration equal to its EC₈₀ (the concentration that gives 80% of the maximal signal) at 4X final concentration. This concentration is chosen because it provides a robust signal that is sensitive to inhibition.
-
Run the Assay:
-
Place the cell plate (now containing antagonist) and the agonist plate in the FLIPR.
-
Configure the instrument to add 10 µL of the EC₈₀ agonist to all wells.
-
Record the fluorescence signal as described previously.
-
-
Data Analysis (IC₅₀):
-
Calculate the percent inhibition for each concentration of the antagonist.
-
Plot % Inhibition vs. log[Antagonist] and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. Inconsistent cell plating.2. Low signal from positive control.3. High variability in negative control wells. | 1. Ensure a single-cell suspension before plating; check cell counter.2. Confirm agonist potency; use a higher concentration.3. Check for DMSO effects; ensure even mixing and plate handling. |
| High Well-to-Well Variability | 1. Edge effects on the plate.2. Incomplete dye loading or de-esterification.3. Clogged pipette tips on liquid handler. | 1. Avoid using the outer rows/columns or fill them with buffer.2. Increase incubation times; ensure temperature is correct.3. Perform regular maintenance and calibration on the FLIPR. |
| No Response from Any Compound | 1. Wrong cell line used.2. Inactive reference agonist.3. Instrument settings are incorrect (e.g., wrong filter). | 1. Verify cell line identity via STR profiling.2. Use a fresh, validated stock of the agonist.3. Double-check all instrument parameters before starting the run. |
Conclusion
This application note provides a validated, step-by-step framework for establishing a high-throughput calcium mobilization assay to screen for and characterize novel fluorobenzylpiperazinone (FBP) compounds targeting Gq-coupled GPCRs. By adhering to these protocols, explaining the scientific rationale, and implementing rigorous quality control measures like the Z'-factor, researchers can confidently identify and prioritize hits from large compound libraries. The described methods for determining agonist potency (EC₅₀) and antagonist activity (IC₅₀) provide the necessary tools for detailed pharmacological characterization, accelerating the progression of promising FBPs in the drug discovery pipeline.
References
-
Title: Principles of GPCR Agonist and Antagonist Assays Source: BMG Labtech Application Note 333 URL: [Link]
-
Title: Gq/11-protein signaling and the PLCβ-IP3-Ca2+ pathway in the central nervous system Source: Journal of Neurochemistry URL: [Link]
-
Title: A new generation of FRET sensors for robust measurement of Gαq activation in single cells Source: Nature Communications URL: [Link]
-
Title: Probenecid-sensitive organic anion transporters in the choroid plexus and their pharmacological significance Source: Pharmacological Reviews URL: [Link]
-
Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Monosubstituted Piperazin-2-ones
Welcome to the technical support center for the synthesis of monosubstituted piperazin-2-ones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to navigate the common challenges encountered in the synthesis of this important heterocyclic scaffold.
Introduction to the Challenges
The piperazin-2-one core is a valuable structural motif in medicinal chemistry, appearing in a range of biologically active compounds.[1] However, the synthesis of monosubstituted piperazin-2-ones is often fraught with challenges, primarily stemming from the difunctional nature of the piperazine ring, which can lead to mixtures of products that are difficult to separate. Key hurdles include controlling selectivity to prevent the formation of di-substituted byproducts, achieving high yields, and purifying the final compound.[2] Furthermore, when dealing with chiral piperazin-2-ones, preventing racemization and achieving high enantioselectivity are critical concerns.[3][4][5]
This guide will provide practical, field-proven insights to help you overcome these obstacles and successfully synthesize your target monosubstituted piperazin-2-ones.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low Yield of the Desired Monosubstituted Piperazin-2-one
Question: My reaction is producing a low yield of the desired monosubstituted piperazin-2-one, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?
Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of both nitrogen atoms in the piperazine ring. To enhance mono-selectivity, consider the following strategies:
-
Stoichiometry Control: Employing a large excess of the piperazine starting material (typically 5-10 equivalents) relative to the electrophile can statistically favor the reaction of the electrophile with an unsubstituted piperazine molecule over the mono-substituted product.[6]
-
Slow Addition of Reagents: A slow, controlled addition of the alkylating or arylating agent, particularly at low temperatures, can help manage the reaction rate and minimize the formation of the di-substituted product.[6]
-
Use of Protecting Groups: A highly effective method involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen atom is available for the reaction. The protecting group can be subsequently removed under acidic conditions.[2][7]
-
Protonation: Utilizing a protonated form of piperazine can serve as a simple in situ protection method to decrease the nucleophilicity of one of the nitrogen atoms, thereby favoring mono-substitution.[8]
Issue 2: Consistently Low Yields in Buchwald-Hartwig Amination for N-Aryl Piperazin-2-one Synthesis
Question: I am consistently observing low yields in my Buchwald-Hartwig amination reaction to synthesize N-aryl piperazin-2-ones. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Buchwald-Hartwig amination of piperazin-2-ones can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Key areas to troubleshoot include:
-
Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand (e.g., XPhos, RuPhos, BINAP) is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[1]
-
Base Selection: The base plays a crucial role in the catalytic cycle. Strong bases like NaOtBu are commonly used, but if your substrate is base-sensitive, weaker bases such as K₃PO₄ or Cs₂CO₃ should be considered.[9]
-
Solvent Effects: The solvent affects the solubility of the reagents and the stability of the catalytic species. Toluene, dioxane, and THF are common choices. Ensure your solvent is anhydrous, as water can lead to catalyst deactivation.[9]
Issue 3: Difficulty in Purifying the Monosubstituted Piperazin-2-one
Question: I am struggling to purify my target monosubstituted piperazin-2-one from unreacted starting materials and the di-substituted byproduct. What are the best purification strategies?
Answer: Purification can indeed be a significant hurdle. Here are some effective strategies:
-
Column Chromatography: This is the most common method for separating mono- and di-substituted products. A careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often provide good separation.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification method, especially for removing small amounts of impurities. Experiment with different solvent systems to find one where your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
Acid/Base Extraction: Exploiting the basicity of the piperazine nitrogen can be useful. The monosubstituted product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. After neutralization of the aqueous layer, the product can be back-extracted into an organic solvent. Washing the crude solid with a dilute acid solution can also remove unreacted piperazine as its soluble salt.[10]
Issue 4: Racemization or Low Enantioselectivity in the Synthesis of Chiral 3-Substituted Piperazin-2-ones
Question: I am attempting an enantioselective synthesis of a 3-substituted piperazin-2-one, but I am observing significant racemization or low enantioselectivity. What are the likely causes and how can I address this?
Answer: Maintaining stereochemical integrity is a major challenge in the synthesis of chiral piperazin-2-ones.[5] Potential causes for racemization or low enantioselectivity include:
-
Epimerization of the Stereocenter: The proton at the chiral center (C3) can be acidic, especially if there is an electron-withdrawing group attached.[4][11] Exposure to strong bases or prolonged reaction times at elevated temperatures can lead to deprotonation and subsequent reprotonation, resulting in racemization.
-
Mechanism of the Reaction: In some reactions, like certain palladium-catalyzed allylic alkylations, the formation of a stabilized enolate intermediate can lead to a loss of stereochemical information.[12]
-
Choice of Chiral Catalyst or Auxiliary: The effectiveness of the chiral catalyst or auxiliary is paramount. Ensure that the chosen catalyst is appropriate for the specific transformation and that the reaction conditions are optimized for high enantioselectivity.
Troubleshooting Strategies:
-
Reaction Conditions: Use milder bases and lower reaction temperatures whenever possible.
-
Protecting Groups: The choice of protecting groups on the nitrogen atoms can influence the acidity of the C3 proton. Experiment with different protecting groups to see if this mitigates racemization.[12]
-
Catalyst Screening: If using a catalytic asymmetric method, screen a variety of chiral ligands to find the one that provides the best enantioselectivity for your specific substrate.
Data Presentation
Table 1: Comparison of Common Protecting Groups for Piperazine Synthesis [7]
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability | Key Advantages | Key Disadvantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis | Widely used, reliable | Requires harsh acidic conditions for removal |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂/Pd/C) | Stable to acidic and basic conditions | Orthogonal to Boc | Not suitable for molecules with other reducible functional groups |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., piperidine in DMF) | Stable to acid and hydrogenolysis | Mild deprotection conditions | Base-labile, can be sensitive |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination for the Synthesis of a Monosubstituted Piperazin-2-one
This protocol is a general method for the N-alkylation of a piperazin-2-one derivative with an aldehyde or ketone.
Materials:
-
Piperazin-2-one starting material (1.0 eq)
-
Aldehyde or ketone (1.1 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or dichloroethane (DCE)
-
Triethylamine (if starting with a salt)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperazin-2-one starting material.
-
Add the anhydrous solvent to dissolve or suspend the starting material.
-
If the piperazin-2-one is a hydrochloride salt, add triethylamine (2.2 eq) to the mixture and stir for 10-15 minutes at room temperature to generate the free base in situ.
-
Add the aldehyde or ketone to the reaction mixture.
-
Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the imine/iminium ion intermediate.
-
In a separate flask, suspend sodium triacetoxyborohydride in the anhydrous solvent.
-
Slowly add the suspension of the reducing agent to the reaction mixture. The addition may be exothermic, so it is advisable to use an ice bath to maintain the temperature.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted piperazin-2-one.[7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination for the Synthesis of an N-Aryl Piperazin-2-one
This protocol provides a general method for the palladium-catalyzed N-arylation of a piperazin-2-one.
Materials:
-
Aryl halide (1.0 eq)
-
N-protected or unprotected piperazin-2-one (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XantPhos, BINAP, RuPhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.4-2.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, the piperazin-2-one, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl piperazin-2-one.[13]
Visualization
Diagram 1: General Troubleshooting Workflow for Low Yield in Monosubstituted Piperazin-2-one Synthesis
Caption: A flowchart for troubleshooting low yields in monosubstituted piperazin-2-one synthesis.
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
References
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(3), 931-934. [Link]
-
Zhou, Y.-G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]
-
Zhou, Y.-G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Dalton Transactions, 50(42), 14857-14862. [Link]
-
Davies, S. G., et al. (1998). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, (2), 259-266. [Link]
-
Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2933-2942. [Link]
-
Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie, 127(3), 941-944. [Link]
-
Florio, S., et al. (2007). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 5(8), 1259-1266. [Link]
-
Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3422. [Link]
-
Al-Harrasi, A., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(32), 19080-19101. [Link]
-
Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3422. [Link]
-
Stoltz, B. M., et al. (2018). Representative piperazine and piperazine-2-one pharmaceuticals and natural products. ResearchGate. [Link]
-
Stahl, S. S., & Rawal, V. H. (2012-2016). Synthesis of piperazines. Organic Chemistry Portal. [Link]
- Stauffer, C. S. (1980). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
-
Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. DigitalCommons@TMC. [Link]
-
Gong, L., et al. (2026). Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. Organic Letters. [Link]
- Reddy, P. P., et al. (2003). Method for the preparation of piperazine and its derivatives.
-
Dow Chemical Company. (1988). Preparation of N-substituted piperazinones. European Patent Office. [Link]
-
Toste, F. D., et al. (2021). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. [Link]
- Jefferson Chemical Company. (1972). Method for the preparation of piperazine and substituted piperazines.
-
Bigot, A., & Nicewicz, D. A. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6128. [Link]
-
O'Brien, P., et al. (2016). Enantioselective Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. [Link]
-
Stoltz, B. M., et al. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Tetrahedron, 74(38), 5364-5368. [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
-
Savic, V., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]
-
Hanna, S. Y. (2015). How do I remove piperazine from the solid compound? ResearchGate. [Link]
-
Al-Harrasi, A., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9139-9150. [Link]
-
Gubitz, G., & Schmid, M. G. (2008). Chiral separation techniques: a practical approach. ResearchGate. [Link]
-
Fields, G. B. (Ed.). (1997). Solid phase peptide synthesis. Methods in enzymology, 289. [Link]
-
Li, S., & Lin, H. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1145. [Link]
-
Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Gubitz, G., & Schmid, M. G. (Eds.). (2008). Chiral Separations: Methods and Protocols. Humana Press. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. data.epo.org [data.epo.org]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stoltz2.caltech.edu [stoltz2.caltech.edu]
Purification strategies for 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride
Answering the user's request.## Technical Support Center: Purification Strategies for 1-(2-Fluorobenzyl)piperazin-2-one Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. Achieving high purity is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format.
Section 1: Troubleshooting and Optimization Guide
This section addresses specific experimental issues you may encounter. We explain the underlying chemical principles to empower you to make informed decisions and adapt these protocols to your unique experimental context.
Question 1: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated too quickly or when the melting point of the solute is lower than the temperature of the solution. For 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride, its salt form and potential impurities can depress the melting point and interfere with crystal lattice formation.
Causality and Solutions:
-
Excessive Supersaturation: Rapid cooling is a common culprit. The molecules don't have sufficient time to orient themselves into an ordered crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, undisturbed. Forcing crystallization by plunging the flask into an ice bath should only be done after slow cooling has initiated crystal formation.
-
-
Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at lower temperatures, or so poor that it forces the compound out of solution prematurely as an amorphous oil.
-
Solution: Employ a solvent/anti-solvent system. Dissolve the compound in a minimum amount of a hot "good" solvent (e.g., methanol, ethanol, or isopropanol) and then slowly add a "poor" solvent (an anti-solvent like ethyl acetate, diethyl ether, or heptane) dropwise at an elevated temperature until slight turbidity persists. Then, allow it to cool slowly. This controlled decrease in solubility is often more effective at promoting crystallization.[1]
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation. Water, in particular, can be problematic if you are using non-aqueous solvents, as the hydrochloride salt is hygroscopic.
-
Solution: Perform a pre-purification step. If the crude material is very impure, consider a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization. Alternatively, an aqueous wash of an organic solution of the corresponding free base (if you choose to work with it temporarily) can remove highly polar impurities.
-
Troubleshooting Decision Tree for "Oiling Out"
Caption: Decision workflow for troubleshooting oiling out during crystallization.
Question 2: My final product yield after purification is consistently low. What are the most likely causes and how can I improve recovery?
Answer:
Low yield is a common and frustrating issue. It can stem from mechanical losses or, more often, from sub-optimal choices in the purification protocol.
Potential Causes and Optimization Strategies:
-
Sub-optimal Recrystallization Solvent: The compound may have significant solubility in the chosen solvent even at low temperatures, leading to substantial loss in the mother liquor.[1]
-
Optimization: Conduct a thorough solvent screen. The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For a hydrochloride salt like this, polar protic solvents (alcohols) are a good starting point. See the table below for suggestions.
-
-
Premature Filtration: Filtering the crystals before crystallization is complete is a frequent source of yield loss.
-
Optimization: After initial cooling, store the crystallization mixture at a lower temperature (e.g., 4 °C) for several hours or overnight to maximize crystal formation before filtration.
-
-
Excessive Washing: Washing the collected crystals with a solvent in which they are even slightly soluble will dissolve part of your product.
-
Optimization: Wash the filtered crystals with a minimal amount of ice-cold anti-solvent (a solvent in which the product is poorly soluble). This will wash away residual mother liquor without dissolving the product.
-
-
Degradation on Silica Gel: Piperazines, especially as free bases, can be basic enough to interact strongly with acidic silica gel, leading to streaking and poor recovery during column chromatography. While the hydrochloride salt is less problematic, it can still be challenging.
-
Optimization: If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (~0.5-1%). Alternatively, using a less acidic stationary phase like alumina (basic or neutral) can be beneficial.
-
Table 1: Suggested Solvent Systems for Recrystallization Screening
| Solvent Class | Good Solvents (for Dissolution) | Anti-Solvents (for Precipitation) | Rationale & Comments |
| Alcohols | Isopropanol (IPA), Ethanol | Ethyl Acetate, Diethyl Ether, Heptane | IPA is often an excellent choice for hydrochloride salts, offering a good balance of solubility at reflux and lower solubility when cold. |
| Nitriles | Acetonitrile | Toluene, Dichloromethane (DCM) | Acetonitrile can be effective, but care must be taken as the compound may still have moderate cold solubility. |
| Water | Water | Acetone, Isopropanol | As a hydrochloride salt, the compound is likely water-soluble.[2] Using water as the "good" solvent and a water-miscible organic as the anti-solvent can be highly effective. |
Question 3: My NMR and/or HPLC analysis shows persistent impurities. How can I identify their source and select a method to remove them?
Answer:
Identifying the nature of an impurity is the first step toward its removal. Impurities typically arise from the preceding synthetic step (e.g., starting materials, byproducts) or from degradation.
Step 1: Impurity Identification
-
Starting Materials: Compare the signals in your crude product's NMR/HPLC with those of the starting materials (e.g., piperazin-2-one and 2-fluorobenzyl chloride).
-
Common Byproducts: A likely byproduct is the disubstituted piperazine, 1,4-bis(2-fluorobenzyl)piperazin-2-one. This will be less polar than your desired monosubstituted product. An LC-MS analysis is invaluable here, as the mass of the impurity can often confirm its identity.[3]
-
Degradation: If the compound is unstable under certain conditions (e.g., high heat, prolonged exposure to silica gel), you might see new, unidentified peaks.
Step 2: Targeted Purification Strategy
-
If the impurity is a less polar byproduct (e.g., disubstituted product):
-
Method: Flash column chromatography is the most effective method.
-
Protocol: Use a gradient elution system. Start with a less polar eluent (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol. A common system for such compounds is Dichloromethane/Methanol. The less polar byproduct will elute first, followed by your more polar hydrochloride salt product.
-
-
If the impurity is a more polar byproduct (e.g., unreacted piperazin-2-one):
-
Method 1: Recrystallization. This is often sufficient, as the starting material will have different solubility properties.
-
Method 2: Aqueous Wash (as free base). If other methods fail, consider temporarily converting the hydrochloride salt to the free base using a mild aqueous base (e.g., NaHCO₃ solution) and extracting it into an organic solvent like DCM. You can then wash the organic layer with water to remove the highly water-soluble piperazin-2-one. Finally, re-form the hydrochloride salt by treating the organic solution with HCl in ether or isopropanol.
-
General Purification & Analysis Workflow
Caption: A generalized workflow for the purification and analysis of 1-(2-Fluorobenzyl)piperazin-2-one HCl.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable, general-purpose method for purifying crude 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride?
For material with an estimated purity of >90%, recrystallization from an alcohol/ether solvent system (e.g., isopropanol/diethyl ether) is typically the most efficient method, offering good recovery and excellent purification from minor, less-polar impurities. For more complex mixtures or lower purity crude material, flash column chromatography on silica gel using a dichloromethane/methanol gradient is recommended.
Q2: Which analytical techniques are essential for confirming the purity and identity of the final product?
A combination of techniques is required for full characterization:
-
HPLC (High-Performance Liquid Chromatography): Ideal for quantitative purity assessment (e.g., determining purity as a percentage). A standard C18 reverse-phase column with a mobile phase of water/acetonitrile containing a modifier like 0.1% TFA is a good starting point.[4]
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Essential for confirming the chemical structure and identifying any structurally related impurities.
-
MS (Mass Spectrometry): Confirms the molecular weight of the compound. LC-MS is particularly powerful as it combines the separation power of HPLC with the identification capability of MS.[3]
Q3: How does the hydrochloride salt form impact the purification strategy compared to the free base?
The hydrochloride salt is significantly more polar and crystalline than its free base counterpart.
-
Solubility: It is more soluble in polar protic solvents (water, alcohols) and less soluble in non-polar organic solvents (hexanes, ether). This dictates the choice of solvents for both recrystallization and chromatography.[2]
-
Chromatography: The salt form tends to have a higher affinity for the silica gel stationary phase, requiring more polar mobile phases for elution compared to the free base.
-
Handling: The salt is generally a more stable, free-flowing solid, making it easier to handle and weigh than the potentially oily or hygroscopic free base.
Q4: What are the recommended storage conditions for the purified 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride?
To ensure long-term stability, the purified compound should be stored in a tightly sealed container, protected from moisture and light. Storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) at cool temperatures (2-8 °C) is recommended.[5]
References
-
Zhao, Q., & Schafmeister, C. E. (2015). Diketopiperazine-Based Peptide Mimic Scaffolds. Springer. Available at: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]
-
Kuleya, C., Hall, S., Gautam, L., & Cole, M. D. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(2), 558-565. Available at: [Link]
-
Bassindale, T., et al. (2011). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. Analytical and Bioanalytical Chemistry, 401(5), 1597-1604. Available at: [Link]
-
Němečková, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. Available at: [Link]
-
Chan, W. Y., et al. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Available at: [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
- Google Patents. US2919275A - Purification of piperazine.
-
Journal of Organic Chemistry & Pharmaceutical Process. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
Fichema. 1-(2-Fluorobenzyl)piperazine hydrochloride - 1 g. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ikm.org.my [ikm.org.my]
- 4. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(2-Fluorobenzyl)piperazine hydrochloride - 1 g [fichema.cz]
Identifying and minimizing byproducts in 1-(2-Fluorobenzyl)piperazin-2-one synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(2-fluorobenzyl)piperazin-2-one. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and minimizing byproducts in your synthetic workflow. As Senior Application Scientists, we combine our expertise with field-proven insights to help you navigate the common challenges associated with this synthesis.
Introduction
The synthesis of 1-(2-fluorobenzyl)piperazin-2-one is a critical step in the development of various pharmaceutically active compounds. The two primary routes to this molecule are direct N-alkylation of piperazin-2-one with a 2-fluorobenzyl halide and reductive amination with 2-fluorobenzaldehyde. While seemingly straightforward, both methods can be plagued by the formation of undesirable byproducts, leading to purification challenges and reduced yields. This guide will provide a detailed analysis of these potential side reactions and offer practical solutions to mitigate them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 1-(2-fluorobenzyl)piperazin-2-one, their probable causes, and actionable solutions.
Issue 1: Presence of a High Molecular Weight Impurity Consistent with Di-Alkylation
Observation: Your reaction mixture analysis (e.g., LC-MS, TLC) shows a significant peak corresponding to a mass of 1,4-bis(2-fluorobenzyl)piperazin-2-one.
Probable Cause: This is a classic case of over-alkylation, where the desired mono-alkylated product reacts further with the 2-fluorobenzyl halide.[1] This is particularly prevalent in direct N-alkylation methods.
Solutions:
-
Stoichiometry Control: The most effective way to minimize di-alkylation is to use a significant excess of piperazin-2-one relative to the 2-fluorobenzyl halide. A 3 to 5-fold excess of the piperazine starting material is a good starting point. This statistically favors the reaction of the alkylating agent with an unreacted piperazin-2-one molecule.
-
Slow Addition of the Alkylating Agent: Adding the 2-fluorobenzyl halide dropwise over an extended period at a low temperature can help maintain a low concentration of the alkylating agent in the reaction mixture, thus favoring mono-alkylation.[2]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) to mop up the acid generated during the reaction without promoting further alkylation.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Once the formation of the desired product appears to plateau and the di-alkylated product begins to accumulate, quench the reaction.
Experimental Protocol: Minimizing Di-alkylation in N-Alkylation
-
To a solution of piperazin-2-one (3.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF) at 0 °C, add a non-nucleophilic base such as DIPEA (1.5 eq.).
-
Slowly add a solution of 2-fluorobenzyl bromide (1.0 eq.) in the same solvent dropwise over 1-2 hours.
-
Allow the reaction to stir at room temperature and monitor its progress every hour.
-
Upon completion, proceed with an aqueous workup and extraction.
Issue 2: Formation of a Water-Soluble Impurity Identified as a Quaternary Ammonium Salt
Observation: After workup, a significant portion of your product remains in the aqueous layer, and analysis of this layer reveals a compound with the same mass as the desired product plus the mass of the 2-fluorobenzyl group and its counter-ion.
Probable Cause: The nitrogen atom of the newly formed 1-(2-fluorobenzyl)piperazin-2-one can act as a nucleophile and react with another molecule of the 2-fluorobenzyl halide to form a quaternary ammonium salt.[3][4][5] This is more likely with highly reactive alkylating agents and at elevated temperatures.
Solutions:
-
Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is sufficient.
-
Limit Reaction Time: Avoid unnecessarily long reaction times. Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction promptly.
-
Use of a Milder Alkylating Agent: If possible, consider using 2-fluorobenzyl chloride instead of the bromide or iodide, as it is less reactive and less prone to forming quaternary salts.
Issue 3: Low Yield and Presence of 2-Fluorobenzyl Alcohol in Reductive Amination
Observation: The yield of the desired product is low, and a significant byproduct is identified as 2-fluorobenzyl alcohol.
Probable Cause: This indicates that the reducing agent is reducing the 2-fluorobenzaldehyde before it can form an iminium ion with piperazin-2-one. This is common when using strong reducing agents or under reaction conditions that do not favor iminium ion formation.
Solutions:
-
Choice of Reducing Agent: Use a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce iminium ions over aldehydes.[6]
-
Pre-formation of the Iminium Ion: Allow the piperazin-2-one and 2-fluorobenzaldehyde to stir together in the reaction solvent for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows for the formation of the iminium ion intermediate.
-
Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can promote the formation of the iminium ion.
Experimental Protocol: Optimized Reductive Amination
-
To a stirred suspension of piperazin-2-one (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-fluorobenzaldehyde (1.0 eq.).
-
Add a catalytic amount of glacial acetic acid (0.1 eq.) and stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Issue 4: Product Loss During Aqueous Workup
Observation: A significant amount of the desired product is lost during the extraction phase of the workup, with the product remaining in the aqueous layer.
Probable Cause: Piperazine derivatives, including 1-(2-fluorobenzyl)piperazin-2-one, can be highly soluble in water, especially at acidic pH where the nitrogen atom is protonated.[7]
Solutions:
-
pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 9) by adding a suitable base like sodium carbonate or sodium hydroxide. This will deprotonate the piperazine nitrogen, making the product less water-soluble and more soluble in organic solvents.
-
Salting Out: Saturating the aqueous layer with a salt such as sodium chloride can decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer during extraction.[7]
-
Choice of Extraction Solvent: Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of ethyl acetate and isopropanol, which can better solvate the product.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for 1-(2-fluorobenzyl)piperazin-2-one?
A1: The two most common and practical synthetic routes are:
-
Direct N-alkylation: This involves the reaction of piperazin-2-one with a 2-fluorobenzyl halide (e.g., bromide or chloride) in the presence of a base.
-
Reductive Amination: This is a two-step, one-pot reaction where piperazin-2-one is first condensed with 2-fluorobenzaldehyde to form an iminium ion, which is then reduced in situ to the desired product.
Q2: How can I best monitor the progress of my reaction to avoid byproduct formation?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools. For TLC, use a solvent system that provides good separation between your starting materials, the desired product, and potential byproducts like the di-alkylated species. Staining with a potassium permanganate solution can help visualize all spots. LC-MS is particularly useful for identifying the masses of the components in your reaction mixture, allowing for the early detection of byproducts.
Q3: Can the lactam ring of piperazin-2-one open during the reaction or workup?
A3: While the amide bond in the lactam ring is generally stable, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[8] During a standard aqueous workup with mild bases like sodium bicarbonate, hydrolysis is typically not a significant concern. However, prolonged exposure to strong acids or bases should be avoided.
Q4: Are there any specific impurities in the starting materials I should be aware of?
A4: Yes, the purity of your starting materials is crucial.
-
2-Fluorobenzyl Halides: These can contain impurities from their synthesis, such as the corresponding alcohol or dibenzyl ether. These impurities will not react but will need to be removed during purification.
-
2-Fluorobenzaldehyde: This can be oxidized to 2-fluorobenzoic acid upon prolonged exposure to air. The presence of this acidic impurity can interfere with the reaction, particularly in reductive amination. It is advisable to use freshly distilled or purchased aldehyde.
Visualizing Reaction Pathways and Byproduct Formation
To further clarify the chemical transformations discussed, the following diagrams illustrate the primary synthetic routes and potential side reactions.
Caption: Synthetic pathway for direct N-alkylation and major byproducts.
Caption: Synthetic pathway for reductive amination and a common byproduct.
Conclusion
The successful synthesis of 1-(2-fluorobenzyl)piperazin-2-one with high purity and yield hinges on a thorough understanding of the potential side reactions and the implementation of strategies to mitigate them. By carefully controlling stoichiometry, reaction conditions, and the choice of reagents, researchers can significantly minimize the formation of byproducts such as di-alkylated species, quaternary ammonium salts, and undesired reduction products. This guide provides a foundation for troubleshooting and optimizing your synthetic protocols, ultimately leading to a more efficient and robust process.
References
-
Gan, L. H., Deen, G. R., Gan, Y. Y., & Chew, C. H. (1996). Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts. Journal of Colloid and Interface Science, 183(2), 329-338. [Link]
-
Dehmlow, E. V. (1974). Phase-Transfer Catalysis. Angewandte Chemie International Edition in English, 13(3), 170-179. [Link]
-
Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Goti, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5486. [Link]
-
Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(4), 1190-1194. [Link]
-
Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697-701. [Link]
-
Avzianova, E., & Toth, I. (2003). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]
-
Science Info. (2023). Quaternary Ammonium Salts: Definition, Preparation, Applications. Science Info. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]
- Ram, S., & Spicer, L. D. (2003). Method for the preparation of piperazine and its derivatives. U.S.
-
Stoltz, B. M., Korch, K. M., Eidamshaus, C., Behenna, D. C., & Nam, S. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. CaltechAUTHORS. [Link]
-
Shutilov, A. A., Zaytsev, A. V., Tsygankova, A. R., Ponomareva, E. A., & Pimerzin, A. A. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 409. [Link]
-
Stead, D., O'Brien, P., & Campos, K. R. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 699-706. [Link]
-
Bourne, R. A., Poliakoff, M., & George, M. W. (2014). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. Beilstein Journal of Organic Chemistry, 10, 641-652. [Link]
-
Tircsó, G., Benyó, E. T., Kovács, Z., Brücher, E., & Tóth, I. (2022). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 532, 120757. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Reddy, C. R., & Periasamy, M. (2000). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 112(3), 221-226. [Link]
-
Ishihara, K., & Yamamoto, H. (2023). Alkylation and silylation of α-fluorobenzyl anion intermediates. RSC Advances, 13(45), 31649-31653. [Link]
-
Singh, S., & Kumar, A. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ChemistrySelect, 9(26), e202401134. [Link]
- Goddu, R. L., & Stevens, J. I. (1963). Recovery of piperazine. U.S.
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. ResearchGate. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. Synthesis of Vasicine, Deoxyvasicine, Deoxyvasicinone, Mackinazolinone and Ruteacarpine. Organic Letters, 9(13), 2453-2456. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4482713A - Quaternary ammonium salts and their preparation - Google Patents [patents.google.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solution Stability of Fluorobenzylpiperazine Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for fluorobenzylpiperazine derivatives. This resource is designed to provide you with in-depth technical guidance on the stability of these compounds in solution. As a Senior Application Scientist, my goal is to equip you with the knowledge and tools to anticipate, identify, and resolve stability-related challenges in your experiments. The chemical stability of your compound is as crucial as its biological activity, directly impacting the validity of your data and the potential for clinical translation.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of fluorobenzylpiperazine derivatives in solution.
Q1: What are the primary factors that can affect the stability of my fluorobenzylpiperazine derivative in solution?
The stability of fluorobenzylpiperazine derivatives in solution is influenced by a combination of environmental and chemical factors.[1] These include:
-
pH: The acidity or basicity of the solution can catalyze hydrolytic degradation.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[1]
-
Oxidizing agents: The presence of oxidizing agents can lead to the formation of N-oxides and other oxidation products.
-
Solution composition: The type of solvent and the presence of other excipients can also impact stability.
Q2: My compound seems to be degrading. What are the likely degradation pathways?
Based on the chemistry of N-benzylpiperazines and related structures, several degradation pathways are possible:[2][3]
-
Oxidation: The piperazine nitrogen atoms are susceptible to oxidation, potentially forming N-oxides.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, certain derivatives with susceptible functional groups may undergo hydrolysis under acidic or basic conditions.[1]
-
N-dealkylation: The benzyl group can be cleaved from the piperazine ring.
-
Hydroxylation: The aromatic rings (both the fluorobenzyl and any other aromatic substituents) can be hydroxylated.[2][3]
-
Piperazine Ring Opening: Under more forceful conditions, the piperazine ring itself can be cleaved.[2][4]
Q3: How does the position of the fluorine atom on the benzyl group influence stability?
The position of the fluorine atom can significantly impact the metabolic and chemical stability of the molecule. Fluorine is a highly electronegative atom and can alter the electronic properties of the aromatic ring. This can:
-
Block metabolic "soft spots": Fluorine substitution can prevent oxidative hydroxylation at the position of substitution, a common metabolic pathway for aromatic rings.[5]
-
Influence pKa: The position of the fluorine can subtly alter the basicity of the piperazine nitrogens, which may affect the compound's solubility and stability at different pH values.
Q4: What is the impact of pH on the stability of my compound?
The stability of piperazine derivatives can be highly pH-dependent.[1] Both acidic and alkaline conditions can accelerate hydrolytic degradation.[1] It is crucial to determine the optimal pH range for your specific derivative. For many amine-containing compounds, a slightly acidic to neutral pH is often optimal for stability in aqueous solutions.
Q5: Are fluorobenzylpiperazine derivatives susceptible to photodegradation?
Yes, compounds with aromatic rings, such as the fluorobenzyl group, can be susceptible to photodegradation.[1] The extent of this susceptibility depends on the specific structure of the molecule. It is always recommended to protect solutions of your compound from light, especially during long-term storage.
Q6: What are the best practices for preparing and storing stock solutions?
To ensure the longevity of your fluorobenzylpiperazine derivatives, follow these best practices:
-
Use high-purity solvents: Impurities in solvents can catalyze degradation.
-
Store at low temperatures: For long-term storage, keep stock solutions at -20°C or -80°C.[6]
-
Protect from light: Store solutions in amber vials or wrap them in aluminum foil.
-
Use appropriate containers: Glass is generally preferred over plastic for long-term storage of organic compounds.
-
Consider aliquoting: To avoid repeated freeze-thaw cycles, aliquot stock solutions into smaller, single-use volumes.
Q7: I'm observing unexpected peaks in my chromatogram. Could these be degradants?
Yes, the appearance of new peaks in your chromatogram, especially those that grow over time, is a strong indication of compound degradation. To confirm this, you can perform a forced degradation study (see Protocol 1) to intentionally degrade your compound and see if the resulting degradant peaks match the unexpected peaks in your experimental samples.
Section 2: Troubleshooting Guides
Guide 1: Investigating Unexpected Assay Results or Loss of Potency
If you are observing inconsistent assay results or a gradual loss of your compound's biological activity, instability in solution may be the culprit. This guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Compound Instability
Caption: A logical workflow for troubleshooting unexpected experimental results potentially caused by compound instability.
Guide 2: Identifying Degradation Products
Identifying the degradation products of your fluorobenzylpiperazine derivative is crucial for understanding the degradation pathway and developing a stability-indicating analytical method.
Potential Degradation Pathways of Fluorobenzylpiperazine Derivatives
Caption: Potential degradation pathways for a generic fluorobenzylpiperazine derivative under various stress conditions.
Section 3: Experimental Protocols
These protocols provide a starting point for assessing the stability of your fluorobenzylpiperazine derivatives.
Protocol 1: Forced Degradation Study for Fluorobenzylpiperazine Derivatives
A forced degradation study is essential for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[7][8]
Objective: To intentionally degrade the fluorobenzylpiperazine derivative under various stress conditions to identify potential degradation products and pathways.
Materials:
-
Fluorobenzylpiperazine derivative
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Calibrated pH meter
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) is highly recommended.
-
Photostability chamber
-
Oven
Procedure:
-
Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Alkaline Hydrolysis:
-
Repeat the procedure in step 2 using 0.1 M NaOH and 1 M NaOH.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials.
-
Incubate at room temperature and analyze at various time points.
-
-
Thermal Degradation:
-
Place a solid sample and a solution of the compound in an oven at an elevated temperature (e.g., 80°C).
-
Analyze at various time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light in a photostability chamber.
-
Include a control sample wrapped in aluminum foil to protect it from light.
-
Analyze at various time points.
-
-
Analysis: Analyze all samples by a suitable HPLC-PDA-MS method to separate and identify the parent compound and any degradation products.
Forced Degradation Experimental Workflow
Caption: A schematic of the experimental workflow for a comprehensive forced degradation study.
Protocol 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.
Objective: To develop an HPLC method that can separate the parent fluorobenzylpiperazine derivative from all potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
An MS detector is highly recommended for peak identification.
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV spectrum of the parent drug.
Procedure:
-
Inject the undegraded compound to determine its retention time and peak shape.
-
Inject samples from the forced degradation studies.
-
Optimize the chromatographic conditions (mobile phase composition, gradient, pH, flow rate, column type) to achieve adequate resolution (ideally >1.5) between the parent peak and all degradation product peaks.
-
Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Quantitative Data Summary for Stability Assessment
| Parameter | Condition | Typical Observation |
| Parent Compound Assay | Various stress conditions | Decrease in peak area/concentration |
| Degradation Product Formation | Specific stress conditions | Appearance and growth of new peaks |
| Mass Balance | All conditions | Should be close to 100% (sum of parent and degradants) |
Section 4: References
-
The Stability Study of a Novel Phenylpiperazine Derivative - Isaac Scientific Publishing. (2019). Retrieved from [Link]
-
Analysis of Benzylpiperazine-like Compounds | Request PDF. (2025). Retrieved from [Link]
-
BZP/piperazines drug profile | . (n.d.). Retrieved from [Link]
-
1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. (n.d.). Retrieved from [Link]
-
Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. (2002). Retrieved from [Link]
-
The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. (2013). Retrieved from [Link]
-
Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (2018). Retrieved from [Link]
-
Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study. (2012). Retrieved from [Link]
-
Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. (2023). Retrieved from [Link]
-
(PDF) Fluorinated s-Triazinyl Piperazines as Antimicrobial Agents. (2011). Retrieved from [Link]
-
An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (2016). Retrieved from [Link]
-
Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. (2025). Retrieved from [Link]
-
Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (2018). Retrieved from [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (2009). Retrieved from [Link]
-
Thermal degradation of piperazine and its structural analogs. (2011). Retrieved from [Link]
-
Forced degradation study | Download Table. (n.d.). Retrieved from [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). Retrieved from [Link]
-
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]
-
Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. (2019). Retrieved from [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (2016). Retrieved from [Link]
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
Technical Support Center: Optimizing Coupling Reactions with 1-(2-Fluorobenzyl)piperazin-2-one
Welcome to the dedicated technical support center for researchers, chemists, and drug development professionals working with 1-(2-Fluorobenzyl)piperazin-2-one. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the most common coupling reactions involving this versatile building block. Our focus is to move beyond generic procedures and address the specific challenges and nuances presented by the unique structural features of this substrate: a sterically hindered secondary amine, a potentially coordinating amide moiety, and an electronically modified fluorobenzyl group.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and reactivity of 1-(2-Fluorobenzyl)piperazin-2-one in coupling reactions.
Q1: What are the most common coupling reactions for 1-(2-Fluorobenzyl)piperazin-2-one?
A1: The secondary amine of the piperazinone ring is amenable to several carbon-nitrogen bond-forming reactions. The most frequently employed are:
-
Buchwald-Hartwig Amination: For the formation of an N-aryl bond, coupling with aryl or heteroaryl halides/pseudohalides.
-
Acylation (Amide Bond Formation): For the synthesis of N-acyl derivatives, typically by reaction with acyl chlorides, anhydrides, or activated carboxylic acids.
-
Reductive Amination: For N-alkylation, reacting with aldehydes or ketones in the presence of a reducing agent.
Q2: Does the 2-fluoro substituent on the benzyl group significantly impact reactivity?
A2: Yes, the 2-fluoro substituent can have both electronic and steric effects. Electronically, the fluorine atom is electron-withdrawing, which can slightly decrease the nucleophilicity of the secondary amine compared to an unsubstituted benzyl analogue. This may necessitate slightly more forcing conditions or a more active catalyst system in some cases. Sterically, its presence is minimal but should be considered when selecting bulky ligands for cross-coupling reactions.
Q3: Is the amide bond in the piperazin-2-one ring stable under typical coupling conditions?
A3: The amide bond is generally robust. However, under strongly basic conditions, especially at elevated temperatures, hydrolysis can be a concern. For instance, in Buchwald-Hartwig aminations that employ strong bases like sodium tert-butoxide, prolonged reaction times at high temperatures should be monitored for potential amide cleavage. It is advisable to use the mildest effective base and the lowest possible temperature.
Q4: Can the amide carbonyl group interfere with palladium-catalyzed reactions?
A4: Yes, the amide carbonyl can act as a coordinating group to the palladium center, potentially leading to catalyst inhibition or the formation of inactive catalyst species. This is a more significant consideration when using less sterically hindered ligands. The use of bulky, electron-rich phosphine ligands in Buchwald-Hartwig amination can help mitigate this by sterically disfavoring coordination of the amide carbonyl.
II. Troubleshooting Guide: Buchwald-Hartwig Amination
The palladium-catalyzed coupling of 1-(2-Fluorobenzyl)piperazin-2-one with aryl halides is a powerful method for synthesizing N-aryl piperazinones. However, low yields and side reactions are common hurdles.
Problem 1: Low or No Conversion of Starting Materials
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst.
-
Solution: Switch to a Pd(0) source like Pd₂(dba)₃ or use a pre-formed palladacycle precatalyst (e.g., a G3 or G4 Buchwald precatalyst). If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote reduction. The amine itself can sometimes act as a reducing agent, but this is not always reliable.[1]
-
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium and facilitating the catalytic cycle. Given the steric hindrance of the N-benzylpiperazinone, the right ligand is paramount.
-
Solution: For sterically hindered secondary amines, bulky, electron-rich biarylphosphine ligands are often required.[1] Consider screening ligands such as RuPhos, BrettPhos, or XPhos. The choice will be substrate-dependent.
-
-
Suboptimal Base: The base must be strong enough to deprotonate the amine without causing substrate degradation.
-
Solvent Issues: The solvent impacts the solubility of reactants and the catalyst, influencing the reaction rate.
-
Solution: Anhydrous, degassed solvents like toluene, dioxane, or THF are standard.[3] Ensure the solvent is rigorously dried, as water can deactivate the catalyst.
-
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
Potential Causes & Solutions:
-
β-Hydride Elimination: This side reaction can compete with reductive elimination, leading to the hydrodehalogenated arene and an enamine/imine byproduct.[4]
-
Solution: Optimize the ligand and reaction temperature. Bulky ligands that accelerate reductive elimination can minimize β-hydride elimination. Lowering the reaction temperature, if possible, can also disfavor this pathway.
-
-
Homocoupling of Aryl Halide: This can occur, especially in the presence of oxygen.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all reagents and solvents are thoroughly degassed.
-
Optimized Starting Protocol for Buchwald-Hartwig Amination
This protocol provides a robust starting point for optimization.
Materials:
-
Aryl halide (1.0 equiv)
-
1-(2-Fluorobenzyl)piperazin-2-one (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add the aryl halide, 1-(2-Fluorobenzyl)piperazin-2-one, XPhos Pd G3, and NaOtBu to an oven-dried reaction vial with a stir bar.
-
Add the anhydrous, degassed toluene.
-
Seal the vial and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Starting Point | Troubleshooting Action |
| Palladium Source | XPhos Pd G3 (2 mol%) | Switch to Pd₂(dba)₃/ligand or another precatalyst |
| Ligand | XPhos | Screen RuPhos, BrettPhos |
| Base | NaOtBu (1.4 equiv) | Try K₃PO₄ or Cs₂CO₃ (may require higher temp.) |
| Solvent | Toluene | Try dioxane or THF |
| Temperature | 100 °C | Titrate between 80-120 °C |
III. Troubleshooting Guide: Acylation (Amide Bond Formation)
Acylation of 1-(2-Fluorobenzyl)piperazin-2-one is generally a high-yielding reaction but can be complicated by the reactivity of the acylating agent and purification challenges.
Problem: Low Yield of Acylated Product
Potential Causes & Solutions:
-
Inefficient Acylating Agent: The chosen acylating agent may not be reactive enough, or it may be degrading under the reaction conditions.
-
Solution: Acyl chlorides are typically very reactive. If using a carboxylic acid, a coupling agent is necessary. For sluggish reactions, consider more potent coupling agents like HATU or PyBOP.[4]
-
-
Base Incompatibility: The base used to scavenge the acid byproduct (e.g., HCl from an acyl chloride) can react with the starting materials or product.
-
Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure the base is dry.
-
-
Steric Hindrance: The N-benzyl group can sterically hinder the approach of the acylating agent.
-
Solution: For particularly bulky acylating agents, slightly elevated temperatures may be required. However, monitor for side reactions.
-
Optimized Protocol for Acylation with an Acyl Chloride
Materials:
-
1-(2-Fluorobenzyl)piperazin-2-one (1.0 equiv)
-
Acyl chloride (1.05 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve 1-(2-Fluorobenzyl)piperazin-2-one and triethylamine in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
IV. Troubleshooting Guide: Reductive Amination
Reductive amination is an excellent method for introducing alkyl groups at the secondary amine position. The main challenges often involve the stability of the iminium ion intermediate and the selectivity of the reducing agent.
Problem: Incomplete Reaction or Formation of Alcohol Byproduct
Potential Causes & Solutions:
-
Inefficient Iminium Ion Formation: The equilibrium between the amine, carbonyl compound, and the iminium ion may not favor the iminium ion.[5]
-
Solution: The formation of the iminium ion is often acid-catalyzed. For less reactive ketones, the addition of a catalytic amount of a mild acid like acetic acid can be beneficial. However, be cautious as this can also affect the reducing agent.
-
-
Reduction of the Carbonyl Starting Material: The reducing agent may be too reactive and reduce the aldehyde or ketone faster than the iminium ion.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this reason, as it is less reactive towards aldehydes and ketones than towards iminium ions.[6] If you are using a more powerful reducing agent like sodium borohydride, you may see significant alcohol byproduct formation.
-
-
Steric Hindrance: Coupling with sterically bulky ketones can be challenging.
-
Solution: These reactions may require longer reaction times or slightly elevated temperatures. Ensure the iminium ion has sufficient time to form before adding the reducing agent.
-
Optimized Protocol for Reductive Amination
Materials:
-
1-(2-Fluorobenzyl)piperazin-2-one (1.0 equiv)
-
Aldehyde or ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous dichloromethane (DCM) or dichloroethane (DCE)
Procedure:
-
To a stirred solution of 1-(2-Fluorobenzyl)piperazin-2-one and the aldehyde or ketone in anhydrous DCM, add the sodium triacetoxyborohydride in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
V. Visualizations
General Experimental Workflow for Coupling Reactions
Caption: A decision tree for troubleshooting low-yielding Buchwald-Hartwig reactions.
VI. References
-
BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201–1204. [Link]
-
BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination. BenchChem.
-
BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
-
BenchChem. (2025). Troubleshooting common problems in 4-piperidinecarboxamide reactions. BenchChem.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]
-
Mancinelli, M., Mazzanti, A., & Lattanzi, A. (2021). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 86(5), 4237–4247. [Link]
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
PubMed Central (PMC). (2020). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. [Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
Sources
Troubleshooting low yields in the synthesis of 1-(2-Fluorobenzyl)piperazin-2-one
Introduction
Welcome to the technical support center for the synthesis of 1-(2-Fluorobenzyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot effectively and optimize your synthetic routes. This document is structured in a question-and-answer format to directly address the specific issues you may be facing in the laboratory.
Troubleshooting Guide
This section is dedicated to identifying and resolving common problems that can lead to low yields or impure products during the synthesis of 1-(2-Fluorobenzyl)piperazin-2-one. A likely and common synthetic approach is the N-alkylation of piperazin-2-one with a 2-fluorobenzyl halide.
Issue 1: Low or No Product Formation
Question: I have set up the N-alkylation of piperazin-2-one with 2-fluorobenzyl bromide, but my TLC analysis shows only starting materials, even after several hours. What could be the problem?
Answer: This is a frequent issue that can often be traced back to a few key factors related to reaction conditions and reagent quality.
Causality and Expert Insights:
The N-alkylation of piperazin-2-one is a nucleophilic substitution reaction (SN2). The nucleophilicity of the secondary amine in piperazin-2-one is crucial for the reaction to proceed. Several factors can inhibit this, including:
-
Insufficient Basicity: The reaction generates a hydrohalic acid (HBr in this case) as a byproduct. This acid will protonate the basic nitrogen of piperazin-2-one, rendering it non-nucleophilic and halting the reaction. An appropriate base is essential to neutralize this acid.[1]
-
Poor Reagent Quality: The 2-fluorobenzyl halide can degrade over time, especially if exposed to moisture or light. Similarly, the piperazin-2-one should be of high purity.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Assess the purity of your 2-fluorobenzyl bromide. If it is old or discolored, consider purifying it by distillation or using a fresh bottle.
-
Ensure your piperazin-2-one is dry and free of impurities.
-
-
Optimize the Base and Stoichiometry:
-
Base Selection: A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice as it will not compete in the alkylation reaction.[1] Common inorganic bases like potassium carbonate (K2CO3) can also be effective.[1]
-
Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete neutralization of the acid formed.
-
-
Solvent Selection:
-
If you are using a non-polar solvent, switch to a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to facilitate the SN2 reaction.
-
-
Reaction Temperature:
-
While many N-alkylations proceed at room temperature, gently heating the reaction mixture to 40-60 °C can increase the reaction rate. Monitor the reaction by TLC to avoid decomposition.
-
Issue 2: Formation of Multiple Byproducts
Question: My reaction seems to be working, but my TLC plate shows multiple spots in addition to my desired product. What are these byproducts and how can I avoid them?
Answer: The formation of multiple byproducts is a common challenge in the N-alkylation of piperazine derivatives. The most likely byproduct is the di-alkylated piperazin-2-one, where both nitrogen atoms have been benzylated.
Causality and Expert Insights:
Piperazin-2-one has two nitrogen atoms, a secondary amine and a secondary amide. While the amine is significantly more nucleophilic, under certain conditions, the amide nitrogen can also be alkylated, or other side reactions can occur. The primary cause of multiple byproducts is often an excess of the alkylating agent or reaction conditions that are too harsh.[2]
Troubleshooting Workflow:
Troubleshooting Workflow for Byproduct Formation
Detailed Protocols:
-
Control Stoichiometry:
-
Use a slight excess of piperazin-2-one (1.1 to 1.2 equivalents) relative to the 2-fluorobenzyl halide. This statistically favors the mono-alkylation.[2]
-
-
Slow Addition of the Alkylating Agent:
-
Dissolve the piperazin-2-one and base in your chosen solvent.
-
Add the 2-fluorobenzyl halide dropwise over a period of 1-2 hours using a syringe pump. This maintains a low concentration of the alkylating agent, minimizing the chance of di-alkylation.[1]
-
-
Optimize Reaction Temperature:
-
Run the reaction at a lower temperature (e.g., 0 °C to room temperature). This can help to improve the selectivity of the reaction.[2]
-
-
Consider a Protecting Group Strategy:
-
If di-alkylation remains a significant problem, consider protecting one of the nitrogen atoms of a precursor before the alkylation step. For example, using N-Boc piperazine and then building the piperazinone ring.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best workup procedure for this reaction?
A1: A standard aqueous workup is typically effective. After the reaction is complete (as determined by TLC), the following procedure can be followed:
-
Cool the reaction mixture to room temperature.
-
If a solid (e.g., K2CO3) is present, filter it off.
-
Dilute the filtrate with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water or a saturated aqueous solution of sodium bicarbonate to remove any remaining base and salts.
-
Wash with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Q2: My crude product is an oil/waxy solid and difficult to purify by recrystallization. What are my options?
A2: Piperazine derivatives can be challenging to crystallize due to their polarity and potential for hydrogen bonding.[4] If direct crystallization of the free base is unsuccessful, consider the following:
-
Column Chromatography: This is a very effective method for purifying piperazine-containing compounds.[4] A silica gel column with a gradient elution of ethyl acetate in hexanes, often with a small percentage of triethylamine (0.5-1%) to prevent peak tailing, is a good starting point.
-
Salt Formation and Crystallization: Convert the oily product to a salt, such as the hydrochloride or diacetate, which often have better crystalline properties.[4][5] This can be achieved by dissolving the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in ether or glacial acetic acid. The resulting salt can then be isolated by filtration and recrystallized.
Q3: Can I use a reductive amination approach for this synthesis?
A3: Yes, reductive amination is a viable alternative to direct N-alkylation.[6][7] This would involve reacting piperazin-2-one with 2-fluorobenzaldehyde in the presence of a reducing agent.
Reductive Amination Protocol:
-
Dissolve piperazin-2-one (1 equivalent) and 2-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.2-1.5 equivalents).
-
Stir the reaction at room temperature until completion.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and follow a standard workup procedure.
Comparative Data for Synthetic Routes:
| Feature | N-Alkylation | Reductive Amination |
| Starting Materials | Piperazin-2-one, 2-Fluorobenzyl halide | Piperazin-2-one, 2-Fluorobenzaldehyde |
| Key Reagents | Base (e.g., K2CO3, DIPEA) | Reducing Agent (e.g., NaBH(OAc)3) |
| Common Byproducts | Di-alkylation product | Over-reduction of the aldehyde |
| Advantages | Widely applicable, simple setup | Milder conditions, avoids halide reagents |
| Disadvantages | Risk of di-alkylation | Aldehyde may be less stable |
Visualization of the N-Alkylation Pathway
N-Alkylation Reaction and Side Reactions
References
-
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available at: [Link]
- BenchChem (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem Technical Support.
-
Perlmutter, P., et al. (2014). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Various Authors (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
-
Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett.
-
Firth, J. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]
- Hultquist, M. E. (1959). Purification of piperazine. Google Patents.
- Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)
- Pollard, C. B., & MacDowell, L. G. (1934). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Journal of the American Chemical Society.
-
Company, R., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]
- Zuckermann, R. N., & Goff, D. A. (1997). Method for preparing piperazines. Google Patents.
- BenchChem (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
-
Ananikov, V. P., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. Available at: [Link]
- Pelliccia, S., & Di Sarno, V. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals.
- Lang, M., et al. (2007). Process for the Manufacture of fused piperazin-2-one derivatives. Google Patents.
-
Organic Chemistry Portal (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 6. Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
Technical Support Center: Navigating and Mitigating Off-Target Effects of Piperazinone-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazinone-based compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you anticipate, identify, and address potential off-target effects during your experiments. Our goal is to empower you with the knowledge to ensure the specificity and reliability of your results.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with piperazinone-based compounds, a versatile scaffold found in numerous kinase inhibitors and other therapeutic agents.[1][2][3][4][5][6][7][8][9][10]
Q1: We are observing unexpected or contradictory phenotypes in our cell-based assays after treatment with our piperazinone-based compound. Could these be off-target effects?
A: Yes, unexpected phenotypic outcomes are often a primary indicator of off-target activity.[11] The piperazine ring, while conferring favorable pharmacokinetic properties, can also contribute to interactions with unintended molecular targets.[6][10][12] If the observed cellular response does not align with the known function of your intended target, it is crucial to consider the possibility of off-target engagement.
Q2: What makes piperazinone-based compounds susceptible to off-target effects?
A: The susceptibility to off-target effects in piperazinone-based compounds, particularly kinase inhibitors, often stems from the conserved nature of the ATP-binding pocket across the human kinome.[13] Many of these compounds are designed to be ATP-competitive, and slight variations in their structure can lead to binding with multiple kinases or even proteins outside the kinome.[13] The physicochemical properties of the piperazine moiety itself can also lead to interactions with other biological targets.[12]
Q3: How can we proactively assess the selectivity of our piperazinone-based compound early in the discovery phase?
A: Early assessment of selectivity is key to avoiding costly failures later in development. A tiered approach is recommended:
-
Computational (in silico) Profiling: Utilize predictive algorithms and databases to screen your compound's structure against a wide array of known protein targets.[14][15] This can provide an initial, rapid assessment of potential off-target liabilities.
-
Broad Kinase Panel Screening: If your compound is a kinase inhibitor, screening it against a large panel of kinases is the most direct method to determine its selectivity profile.[16][17][18] This will reveal interactions with other kinases that could confound your results.[16]
-
Phenotypic Screening: Assess the compound's effect across a diverse panel of cell lines.[19] This can provide a broader view of its biological activity and highlight potential off-target effects that might not be apparent from kinase screening alone.[19]
Q4: We have identified a potential off-target from a screening assay. What are the next steps to validate this interaction in a cellular context?
A: Validating a putative off-target is a critical step. The following experimental approaches are recommended:
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if your compound binds to the suspected off-target protein within intact cells.[20][21][22][23][24]
-
Downstream Signaling Analysis: Investigate the signaling pathway downstream of the identified off-target. If your compound modulates this pathway in a manner consistent with the off-target's function, it provides strong evidence of a functional interaction.
-
Genetic Approaches: Employ techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the suspected off-target protein.[19] If the phenotype induced by your compound is rescued or mimicked by genetic perturbation of the off-target, it strongly supports a causal link.[19]
Troubleshooting Guides
This section provides structured guidance for addressing specific experimental challenges that may arise from off-target effects of piperazinone-based compounds.
Problem 1: Inconsistent or Non-reproducible Results in Cellular Assays
| Potential Cause | Recommended Action | Scientific Rationale |
| Off-target toxicity | Perform a comprehensive cell viability assay across a range of concentrations. Conduct a broad kinase screen or proteome-wide off-target screen to identify proteins involved in cell survival pathways.[16][25] | Off-target interactions can induce cytotoxicity, leading to variable results, especially at higher concentrations. Identifying these off-targets allows for informed decisions on compound optimization or the use of lower, more specific concentrations. |
| Cell line-specific effects | Test your compound in a panel of cell lines with well-characterized genetic backgrounds and expression levels of the intended target and potential off-targets. | The expression levels of on- and off-targets can vary significantly between cell lines, leading to different phenotypic outcomes. Using a diverse panel helps to identify these context-dependent effects. |
| Inhibition of unintended family members | If targeting a specific member of a protein family (e.g., a particular kinase), perform profiling against other members of that family. | Lack of selectivity within a protein family can lead to complex and sometimes opposing biological effects, confounding the interpretation of your results. |
Problem 2: Discrepancy Between In Vitro Potency and Cellular Activity
| Potential Cause | Recommended Action | Scientific Rationale |
| Poor cell permeability | Assess the compound's ability to cross the cell membrane using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). | A compound that is potent in a biochemical assay may have poor cellular activity if it cannot reach its intracellular target. |
| Efflux by transporters | Use cell lines with known expression of efflux pumps (e.g., P-glycoprotein) and test your compound in the presence and absence of efflux pump inhibitors. | Active transport out of the cell can significantly reduce the intracellular concentration of your compound, leading to lower than expected cellular potency. |
| Intracellular metabolism | Analyze the stability of your compound in cell lysates or intact cells over time using LC-MS/MS. | Rapid metabolism of the compound within the cell can lead to a loss of activity. |
| Off-target engagement altering the primary phenotype | Employ a Cellular Thermal Shift Assay (CETSA) to confirm target engagement at the intended target and at suspected off-targets within the cell.[20][21][22][23][24] | Off-target binding can trigger compensatory signaling pathways that mask or counteract the effect of on-target inhibition. CETSA provides direct evidence of target engagement in a cellular environment.[20][21][22][23][24] |
Experimental Protocols & Methodologies
A cornerstone of robust research is the application of well-validated experimental techniques. Here, we provide detailed, step-by-step protocols for key assays to identify and characterize off-target effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
CETSA is a powerful biophysical method to assess the binding of a compound to its target protein in a cellular environment.[20][21][22][23][24] The principle is based on the ligand-induced thermal stabilization of the target protein.[20]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to the desired confluency.
-
Treat the cells with your piperazinone-based compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for compound uptake and target binding.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
-
Data Interpretation:
-
Plot the percentage of soluble target protein as a function of temperature for each compound concentration.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Diagram: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Kinome Profiling for Selectivity Assessment
Kinome profiling provides a broad overview of a compound's interaction with a large number of kinases, enabling the assessment of its selectivity.[17][26][27][28][29]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare your piperazinone-based compound at a concentration suitable for the assay format (typically a high concentration for initial screening, followed by dose-response for hits).
-
-
Assay Execution (Service Provider Dependent):
-
Submit your compound to a specialized kinome profiling service provider.
-
The provider will typically perform one of the following types of assays:
-
Biochemical Assays: Your compound is tested against a panel of purified kinases, and the inhibition of kinase activity is measured.
-
Cell-Based Assays: The effect of your compound on the phosphorylation of known kinase substrates is measured in a cellular context.
-
-
-
Data Analysis and Visualization:
-
The service provider will deliver a report detailing the inhibitory activity of your compound against each kinase in the panel.
-
Visualize the data using heatmaps or selectivity scores (e.g., S-score) to easily identify off-target interactions.
-
-
Hit Validation:
-
Select high-interest off-targets for further validation using orthogonal assays, such as in-cell target engagement assays (e.g., CETSA) or downstream signaling analysis.
-
Diagram: Kinome Profiling Workflow
Caption: General workflow for kinome profiling to assess compound selectivity.
Data Summary: Comparison of Off-Target Identification Methods
Choosing the right method to investigate off-target effects depends on the specific research question, available resources, and the stage of drug development. The following table summarizes the key characteristics of common approaches.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Computational (in silico) Prediction | Ligand- and structure-based algorithms predict binding to known protein structures. | Rapid, low-cost, can screen vast chemical space. | Predictive accuracy can be limited; may not identify novel off-targets. | Early-stage hit-to-lead optimization. |
| Kinome Profiling | Measures compound activity against a large panel of purified kinases. | Highly quantitative, provides a direct measure of kinase selectivity. | Limited to the kinome; may not reflect cellular context. | Lead optimization for kinase inhibitors. |
| Chemical Proteomics | Uses chemical probes to enrich and identify compound-binding proteins from cell lysates.[30][31] | Unbiased, proteome-wide identification of targets and off-targets.[30][31] | Can be technically challenging; probe synthesis may alter compound activity. | Target deconvolution and off-target identification. |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of proteins in cells or tissues.[20][21][22][23][24] | Confirms target engagement in a physiological context; can be adapted for proteome-wide analysis (TPP).[20][21][22][23][24] | Throughput can be limited for Western blot-based readout; may not detect all binding events. | Validation of on- and off-target engagement in cells. |
| Phenotypic Screening | Assesses compound effects across a diverse panel of cell lines or in model organisms.[19] | Provides a holistic view of a compound's biological activity; can uncover unexpected therapeutic opportunities or toxicities. | Deconvolution of the molecular target(s) responsible for the phenotype can be challenging. | Identifying compounds with desired biological activity and for drug repurposing. |
Concluding Remarks
A thorough understanding and proactive investigation of off-target effects are paramount for the successful development of selective and safe piperazinone-based therapeutics and chemical probes. By employing a multi-faceted approach that combines computational prediction, in vitro profiling, and in-cell validation, researchers can build a comprehensive understanding of their compound's biological activity. This technical support guide is intended to be a living document, and we encourage you to consult the referenced literature for more detailed information.
References
Sources
- 1. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 20. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 26. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 30. tandfonline.com [tandfonline.com]
- 31. creative-diagnostics.com [creative-diagnostics.com]
- 32. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 33. academic.oup.com [academic.oup.com]
- 34. [PDF] A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing | Semantic Scholar [semanticscholar.org]
- 35. researchgate.net [researchgate.net]
- 36. pure.eur.nl [pure.eur.nl]
- 37. Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 38. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 39. Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing - CD Genomics [cd-genomics.com]
- 40. certara.com [certara.com]
- 41. pubs.acs.org [pubs.acs.org]
- 42. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 43. m.youtube.com [m.youtube.com]
- 44. mdpi.com [mdpi.com]
- 45. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
- 46. criver.com [criver.com]
- 47. Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 48. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Pharmacokinetic Profile of 1-(2-Fluorobenzyl)piperazin-2-one Analogs
Welcome to the technical support center dedicated to advancing your research on 1-(2-Fluorobenzyl)piperazin-2-one analogs. The journey from a potent hit to a viable drug candidate is paved with challenges, chief among them being the optimization of pharmacokinetic (PK) properties. A compound's absorption, distribution, metabolism, and excretion (ADME) profile dictates its efficacy, safety, and dosing regimen. The piperazine moiety, while a versatile scaffold in medicinal chemistry, often introduces specific metabolic liabilities and transport-related issues that must be systematically addressed.[1][2][3]
This guide is structured to provide direct, actionable solutions to common experimental hurdles. It moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your drug development program.
Section 1: Troubleshooting Guide
This section addresses specific, problem-oriented questions that frequently arise during the PK optimization of piperazine-containing compounds.
Q1: High In Vitro Clearance: My compound is rapidly metabolized in liver microsomes/hepatocytes. What are the likely metabolic "soft spots" and how can I address them?
A1: Rationale and Strategy
High clearance is a major obstacle, often leading to low exposure and a short half-life, necessitating frequent or high doses. For the 1-(2-Fluorobenzyl)piperazin-2-one scaffold, the primary sites of metabolic attack are predictable. The piperazine ring and the N-benzyl group are electron-rich and susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly major isoforms like CYP3A4, CYP2D6, and CYP1A2.[4][5] Common metabolic transformations for such scaffolds include N-dealkylation, oxidation of the piperazine ring, and hydroxylation of the aromatic rings.[1][6]
Identifying the exact site of metabolism is the critical first step. A metabolite identification (MetID) study is essential to pinpoint these "soft spots." Once identified, a focused medicinal chemistry strategy can be employed to block these sites and enhance metabolic stability.
Diagram: Potential Metabolic Pathways
Caption: Potential metabolic soft spots on the core scaffold.
Experimental Protocol: Metabolite Identification (MetID) in Human Liver Microsomes (HLM)
-
Incubation Preparation: In a microcentrifuge tube, prepare a mixture containing your test compound (e.g., 1-5 µM final concentration) and HLM (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system. A control incubation without the NADPH system is crucial to distinguish enzymatic from non-enzymatic degradation.
-
Time Points: Incubate at 37°C. At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS) to detect and structurally characterize the metabolites formed.[7] Compare the chromatograms of the NADPH-containing samples with the control to identify NADPH-dependent metabolites.
Actionable Solutions & Data Interpretation
Based on the MetID results, you can implement targeted chemical modifications:
| Metabolic Liability Identified | Medicinal Chemistry Strategy | Rationale |
| Aromatic Hydroxylation | Introduce an electron-withdrawing group (e.g., -CF3, -Cl) on the fluorobenzyl ring. | Reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by CYPs. |
| Piperazine Ring Oxidation | Introduce steric bulk near the susceptible carbon (e.g., gem-dimethyl substitution). | Physically shields the site from the enzyme's active center. |
| N-Dealkylation | Replace the benzyl group with a more robust substituent, or introduce a heteroatom into the benzyl ring to alter electronics. | Increases the strength of the C-N bond or changes the metabolic profile away from dealkylation. |
| Lactam Hydrolysis | Bioisosteric replacement of the lactam if it is not essential for target binding. | Removes the hydrolytically labile functional group. |
A successful modification will lead to a significant increase in the compound's half-life (t½) in in vitro metabolic stability assays.
Q2: Poor Oral Bioavailability: My analog shows low exposure after oral dosing, despite good in vitro potency. What are the potential causes and how can I improve absorption?
A2: Rationale and Strategy
Poor oral bioavailability (%F) is a multifaceted problem stemming from poor absorption, high first-pass metabolism, or both.[8][9] For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluid and then permeate the intestinal wall to reach systemic circulation. Key barriers include:
-
Low Aqueous Solubility: The compound cannot dissolve effectively to be absorbed.
-
Low Intestinal Permeability: The compound cannot efficiently cross the intestinal epithelial cell layer.
-
Efflux Transporters: The compound is actively pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp), reducing net absorption.[10][11][12][13]
-
High First-Pass Metabolism: The compound is extensively metabolized in the gut wall or liver before reaching systemic circulation.
A systematic workflow is required to diagnose the root cause.
Diagram: Workflow for Diagnosing Poor Oral Bioavailability
Caption: A systematic workflow to troubleshoot poor oral bioavailability.
Experimental Protocol: Bi-directional Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that serves as an excellent in vitro model of the human intestinal epithelium.[14][][16][17]
-
Cell Culture: Seed Caco-2 cells on semi-permeable filter inserts in a transwell plate. Culture for ~21 days until a differentiated, confluent monolayer is formed.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed and the monolayer is intact. Discard any wells with low TEER values.
-
Permeability Measurement (A-to-B):
-
Add the test compound (at a known concentration, e.g., 10 µM) to the apical (A, upper) chamber.
-
Add fresh buffer to the basolateral (B, lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specific time points, take samples from the basolateral chamber and analyze the compound concentration via LC-MS/MS.
-
-
Permeability Measurement (B-to-A):
-
In a separate set of wells, add the test compound to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.
-
Take samples from the apical chamber over time.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B) . An ER > 2 is indicative of active efflux.[16]
-
Actionable Solutions
-
If Low Permeability (Low Papp A-to-B): The compound is not passively diffusing well. Consider strategies to increase lipophilicity (LogD) or reduce the polar surface area (PSA) and hydrogen bond donor count, provided this does not negatively impact solubility or target activity.
-
If High Efflux (ER > 2): The compound is likely a substrate of an efflux transporter like P-gp.[11][12] Strategies to circumvent this include:
-
Slightly increasing polarity or adding hydrogen bond donors.
-
Disrupting the P-gp pharmacophore (often two H-bond acceptors separated by ~4.5 Å).
-
Exploring prodrug approaches to mask the recognition site.[8]
-
-
If Solubility is the Limiting Factor:
Q3: High Plasma Protein Binding (PPB): My compound is highly bound to plasma proteins, potentially limiting its free concentration. How do I interpret this, and should I prioritize reducing it?
A3: Rationale and Strategy
According to the "free drug hypothesis," only the unbound fraction of a drug in plasma is available to distribute into tissues, interact with the target, and be cleared by metabolic enzymes.[20] Therefore, high PPB (e.g., >99%) can be a concern. However, it is a common misconception that high PPB is inherently bad and must always be reduced.
The critical parameter for efficacy is the unbound drug concentration at the target, which is primarily driven by the dosing rate and the drug's intrinsic clearance (CLu), not its fraction unbound (fu).[21] High binding can be acceptable if the compound has low intrinsic clearance. The main reason to measure PPB is to convert total plasma concentrations (measured in PK studies) to free concentrations, which helps in building accurate pharmacokinetic/pharmacodynamic (PK/PD) models.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
Equilibrium dialysis is considered a gold standard method for determining PPB.[20][22] The RED device is a high-throughput format for this assay.[23][24]
-
Preparation: Spike the test compound into plasma (human, rat, etc.) at a known concentration.
-
Device Loading: Add the plasma-compound mixture to one chamber of the RED device insert, and an equal volume of phosphate buffer to the other chamber. The chambers are separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules to pass.
-
Equilibration: Seal the plate and incubate at 37°C with shaking for several hours (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling: After incubation, carefully collect samples from both the plasma chamber and the buffer chamber.
-
Analysis: Determine the concentration of the compound in both samples using LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration.
-
Calculation:
-
Fraction Unbound (fu) = [Concentration in Buffer] / [Concentration in Plasma]
-
Percent Bound = (1 - fu) * 100
-
Data Interpretation and Next Steps
| Species | % Protein Bound (Hypothetical Data) | Fraction Unbound (fu) |
| Mouse | 99.2% | 0.008 |
| Rat | 99.5% | 0.005 |
| Dog | 98.8% | 0.012 |
| Human | 99.7% | 0.003 |
-
Interpretation: While a high %PPB might seem alarming, the focus should be on the resulting unbound exposure in vivo. If the compound is potent enough and has low intrinsic clearance, even a small unbound fraction can achieve therapeutic concentrations.
-
When to Act: Prioritize reducing PPB only if you are unable to achieve sufficient unbound exposure in vivo despite having low intrinsic clearance, or if high binding is associated with other liabilities (e.g., very low solubility).
-
How to Reduce PPB: High PPB is often correlated with high lipophilicity. Strategies to reduce PPB include reducing LogP or introducing polar functional groups.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a standard cascade of in vitro ADME assays for a new analog in this series?
A1: A tiered or cascaded approach is efficient, using high-throughput assays to quickly filter out weak compounds before committing more resources to promising candidates.[25][26][27]
-
Tier 1 (Screening Cascade - All New Analogs):
-
Aqueous Solubility (Kinetic): Assesses solubility from a solid state. Essential for oral absorption.
-
Lipophilicity (LogD at pH 7.4): Influences permeability, PPB, and metabolic clearance.
-
Metabolic Stability (Liver Microsomes): A rapid screen for susceptibility to Phase I (CYP-mediated) metabolism.
-
Primary Target Potency: To ensure PK improvements are not at the expense of efficacy.
-
-
Tier 2 (Optimization Cascade - Promising Analogs from Tier 1):
-
Caco-2 Permeability (Bi-directional): Assesses passive permeability and active efflux.
-
Plasma Protein Binding (Multi-species): To understand inter-species differences and enable PK/PD modeling.
-
CYP450 Inhibition Panel (e.g., 1A2, 2C9, 2C19, 2D6, 3A4): To flag potential for drug-drug interactions (DDI).[26]
-
Metabolic Stability (Hepatocytes): A more complete assessment that includes both Phase I and Phase II metabolism.
-
-
Tier 3 (Candidate Selection - Pre-PK Study):
-
Metabolite Identification: To understand clearance pathways for lead compounds.
-
Thermodynamic Solubility: A more accurate measure of solubility at equilibrium.
-
Time-Dependent CYP Inhibition (TDI): To assess risk of irreversible DDI.
-
Diagram: Decision Tree for Analog Progression
Caption: A tiered decision-making process for advancing analogs.
Q2: How do I design a preliminary rodent PK study for my lead compounds?
A2: The goal of a preliminary rodent (typically rat or mouse) PK study is to determine key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[28][29] This provides the first in vivo look at how your compound behaves.
General Protocol Outline for a Rat PK Study
-
Animal Model: Use male Sprague-Dawley or Wistar rats (typically n=3-5 per group).[30] Surgical modifications like jugular vein cannulation can facilitate serial blood sampling.[31]
-
Dosing Groups:
-
Intravenous (IV) Group: Dose a low, soluble amount (e.g., 1-2 mg/kg) via IV bolus. This route provides a direct measure of clearance and volume of distribution, as it bypasses absorption.
-
Oral (PO) Group: Dose a higher amount (e.g., 5-10 mg/kg) via oral gavage. The formulation should be appropriate (e.g., solution, suspension).
-
-
Blood Sampling:
-
Collect sparse blood samples at predetermined time points. A typical schedule might be:
-
IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
-
Process blood to plasma and store frozen (-80°C) until analysis.
-
-
Bioanalysis: Quantify the concentration of your compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to calculate key PK parameters.
Key Parameters to Evaluate:
| Parameter | Definition | Desired Property |
| Clearance (CL) | The volume of plasma cleared of the drug per unit of time. | Low (relative to liver blood flow). |
| Volume of Distribution (Vd) | The theoretical volume that the total amount of administered drug would occupy to provide the same concentration as in plasma. | Moderate (indicates distribution into tissues but not excessive sequestration). |
| Half-life (t½) | The time required for the drug concentration to decrease by half. | Long enough for a reasonable dosing interval (e.g., >4-6 hours). |
| Oral Bioavailability (%F) | The fraction of the orally administered dose that reaches systemic circulation. | High (>30%). |
Q3: My Caco-2 assay shows a high efflux ratio (>2). What does this mean and what are my next steps?
A3: An efflux ratio (ER) greater than 2 strongly suggests that your compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which are highly expressed in Caco-2 cells.[][16] These transporters act as "gatekeepers," actively pumping substrates from inside the intestinal cell back into the gut lumen, thereby limiting their net absorption and oral bioavailability.[10][11][12] This can also limit a drug's ability to cross the blood-brain barrier.
Next Steps to Confirm and Mitigate Efflux:
-
Confirm the Transporter: The standard Caco-2 assay does not identify the specific transporter. To confirm if it is P-gp, you can perform the bi-directional assay in the presence of a known, potent P-gp inhibitor (e.g., verapamil or zosuquidar). If the efflux ratio is reduced to ~1 in the presence of the inhibitor, this confirms your compound is a P-gp substrate.
-
Use Transfected Cell Lines: For definitive identification, use cell lines that overexpress a single transporter (e.g., MDCK-MDR1 for P-gp or MDCK-BCRP). Comparing transport in these cells to the parental MDCK line will confirm substrate liability for a specific transporter.
-
Medicinal Chemistry Mitigation: If your compound is confirmed as an efflux substrate, and this is limiting its bioavailability, pursue structural modifications aimed at reducing recognition by the transporter. Common strategies include:
-
Reduce Lipophilicity: Very lipophilic compounds are often good P-gp substrates.
-
Increase Polarity/Add H-bond Donors: Introducing polar groups or hydrogen bond donors can disrupt the interactions required for transporter recognition.
-
Conformational Constraint: Reducing the flexibility of the molecule can sometimes prevent it from adopting the necessary conformation to bind to the transporter.
-
References
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central.
- In Vitro ADME. Selvita.
- Role of P-glycoprotein in drug disposition. PubMed.
- Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed.
- In Vitro ADME Assays and Services.
- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter.
- In Vitro ADME Studies. PharmaLegacy.
- P-glycoprotein and its role in drug-drug interactions. UQ eSpace - The University of Queensland.
- In Vitro ADME Assays. Concept Life Sciences.
- Plasma Protein Binding (PPB) Assays. WuXi AppTec.
- P-glycoprotein and its role in drug-drug interactions. Australian Prescriber.
- Protein Binding Assays. BioAgilytix Labs.
- Solid Form Strategies For Increasing Oral Bioavailability. Drug Discovery Online.
- Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport.
- Prioritizing oral bioavailability in drug development str
- A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. ScienceDirect.
- Plasma Protein Binding.
- How to Measure the Plasma Protein Binding Ability of Your Drug Candid
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
- Caco-2 Permeability Testing | Intestinal Model. BOC Sciences.
- Strategies to improve oral drug bioavailability. Semantic Scholar.
- Rodent Pharmacokinetics. WuXi AppTec Lab Testing Division.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Caco-2 Permeability Assay. Evotec.
- Caco2 assay protocol. [Source not explicitly provided, general protocol structure].
- Pk/bio-distribution. MuriGenics.
- Pharmacokinetics Studies in Mice or R
- Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.
- V B. Metabolism and Pharmacokinetic Studies. FDA.
- caco-2 cell permeability assay for intestinal absorption. Slideshare.
- Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH.
- Metabolic interactions with piperazine-based 'party pill' drugs. PubMed.
- Piperazine skeleton in the structural modification of n
- Metabolic interactions with piperazine-based 'party pill' drugs.
- Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.
- Recent Advances in Piperazine Synthesis.
- What are the factors affecting the metabolism of piperazine in the body?. BIOSYNCE.
- Identification and Strategies to Mitigate High Total Clearance of Benzylamine-Substituted Biphenyl Ring Systems.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Free Drug Concepts: A Lingering Problem in Drug Discovery.
- Clearance in Drug Design.
- Drug Clearance.
- Clearance in Drug Design.
- Pharmacokinetics of prulifloxacin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 18. drughunter.com [drughunter.com]
- 19. Solid Form Strategies For Increasing Oral Bioavailability [drugdiscoveryonline.com]
- 20. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. bioagilytix.com [bioagilytix.com]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. selvita.com [selvita.com]
- 26. criver.com [criver.com]
- 27. In Vitro ADME Assays [conceptlifesciences.com]
- 28. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 29. Pk/bio-distribution | MuriGenics [murigenics.com]
- 30. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 31. parazapharma.com [parazapharma.com]
Method refinement for consistent results in assays with 1-(2-Fluorobenzyl)piperazin-2-one
Technical Support Center: 1-(2-Fluorobenzyl)piperazin-2-one
A Guide to Method Refinement for Consistent Assay Results
Welcome to the technical support center for 1-(2-Fluorobenzyl)piperazin-2-one. As Senior Application Scientists, we understand that achieving reproducible and reliable data is paramount to your research success. This guide is designed to address common challenges encountered when working with this specific piperazine derivative. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to troubleshoot effectively and refine your methodologies for maximum consistency.
Frequently Asked Questions (FAQs)
Compound Handling & Storage
Question 1: I've observed a gradual loss of compound activity over a few weeks. What are the optimal storage and handling conditions for 1-(2-Fluorobenzyl)piperazin-2-one?
Answer: This is a critical first step and a common source of experimental drift. The stability of 1-(2-Fluorobenzyl)piperazin-2-one, like many piperazine derivatives, is susceptible to environmental factors. The primary culprits for degradation are often hydrolysis, oxidation, and photodegradation.[1]
-
Expertise & Causality: The piperazin-2-one core contains an amide bond, which can be susceptible to hydrolysis, particularly if exposed to moisture in combination with acidic or basic contaminants. The benzyl group can be a site for oxidation. Furthermore, fluorinated aromatic compounds can be sensitive to light over long periods.[2]
Recommended Storage Protocol:
-
Solid Compound: Store the solid material in a tightly sealed, amber glass vial to protect it from light and moisture.[1] For long-term storage (months to years), place the vial in a desiccator at -20°C. For short-term use (weeks), storage at 2-8°C in a desiccator is acceptable.
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous, aprotic solvent like Dimethyl Sulfoxide (DMSO). Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials (e.g., with PTFE-lined caps) and store at -80°C. This prevents repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[3]
Data Summary: Recommended Storage Conditions
| Form | Solvent | Temperature | Container | Duration |
| Solid | N/A | -20°C | Amber Vial, Desiccated | > 1 Year |
| Solid | N/A | 2-8°C | Amber Vial, Desiccated | < 3 Months |
| Stock Solution | Anhydrous DMSO | -80°C | Tightly Sealed Vials | < 6 Months[3] |
| Stock Solution | Anhydrous DMSO | -20°C | Tightly Sealed Vials | < 1 Month[3] |
Trustworthiness Check: Before beginning a new set of experiments, it is best practice to qualify a new batch or an old stock of the compound. This can be done by running a simple Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to confirm its purity and identity against a reference standard or initial data.
Assay Development & Troubleshooting
Question 2: My IC50 values in a cell-based viability assay (e.g., MTT, SRB) are inconsistent between experiments. What could be causing this variability?
Answer: Inconsistent results in cell-based assays are a frequent challenge and often point to issues with the compound's behavior in aqueous cell culture media.[4] The two most likely causes are poor solubility leading to precipitation, and compound instability at physiological pH and temperature.
-
Expertise & Causality: 1-(2-Fluorobenzyl)piperazin-2-one has moderate lipophilicity due to the fluorobenzyl group. When a concentrated DMSO stock is diluted into aqueous culture medium, the compound can precipitate out of solution if its solubility limit is exceeded. This reduces the effective concentration and leads to variable results.[5] Additionally, the compound's stability can be pH-dependent; incubation at 37°C in buffered media for 24-72 hours can lead to degradation.[1]
Troubleshooting Protocol for Cell-Based Assays:
-
Assess Solubility: Before treating cells, perform a visual solubility test. Prepare your highest planned concentration of the compound in cell culture medium (with and without serum) and incubate under assay conditions (37°C, 5% CO2) for a few hours. Inspect the solution under a microscope for any signs of precipitation.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay wells is consistent and low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[5]
-
Prepare Intermediate Dilutions: Avoid direct, large dilutions of your DMSO stock into the aqueous medium. Perform a serial dilution in DMSO first, followed by a final dilution step into the medium immediately before adding to the cells.
-
Conduct a Time-Course Experiment: The observed IC50 can be influenced by compound degradation over the incubation period. Run your assay at different time points (e.g., 24h, 48h, 72h) to see if the potency changes, which may indicate instability.
Mandatory Visualization: Workflow for Consistent Dosing
Caption: Workflow for preparing and dosing the compound in cell-based assays.
Question 3: In my HPLC analysis for purity or metabolic stability, I'm seeing significant peak tailing and shifting retention times. How can I improve the chromatography?
Answer: This is a classic problem when analyzing basic compounds like piperazine derivatives by reverse-phase HPLC.[6] The issue stems from secondary interactions between the basic nitrogen atom in the piperazine ring and residual acidic silanol groups on the silica-based C18 column.
-
Expertise & Causality: The protonated secondary amine on the piperazine ring can interact ionically with deprotonated silanol groups (Si-O⁻) on the column packing material. This mixed-mode interaction (hydrophobic and ionic) leads to poor peak shape (tailing) and can cause retention times to shift as the column ages or mobile phase pH fluctuates slightly.[1]
Protocol for HPLC Method Refinement:
-
Mobile Phase pH Control: The ionization state of the piperazine nitrogen is key. Adjust the mobile phase pH to be at least 2 pH units below the pKa of the amine (a typical piperazine pKa is ~9.8). A pH of 2.5-3.5, achieved by adding 0.1% formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic phases, will ensure the amine is consistently protonated and less likely to interact with silanols.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns designed for basic compounds are heavily end-capped (treating residual silanols) and made from high-purity silica. Using such a column will significantly reduce secondary interactions.
-
Consider an Alternative Stationary Phase: If tailing persists, a phenyl-hexyl or an embedded polar group (PEG) stationary phase may offer a different selectivity and improved peak shape compared to a standard C18.
-
Temperature Control: Operate the column in a temperature-controlled compartment (e.g., 30-40°C). This improves efficiency and ensures retention times are stable and reproducible.[7]
Mandatory Visualization: HPLC Troubleshooting Logic
Caption: A workflow emphasizing the key checkpoints for a robust, self-validating assay.
This framework ensures that any deviation in results can be traced back to a specific checkpoint, facilitating rapid and effective troubleshooting.
References
- Factors affecting test reproducibility among laboratories. (n.d.). WOAH.
- Safety and handling of fluorinated organic compounds. (n.d.). Benchchem.
- 5 Main Factors Affecting Reproducibility in Research. (2022, September 14). DoNotEdit.
- Top 5 Factors Affecting Reproducibility in Research. (2022, March 31). Enago Academy.
- 4 Factors Affecting Data Reproducibility. (2019, August 24). Kosheeka.
- Factors affecting test reproducibility among laboratories. (2025, August 5). ResearchGate.
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (n.d.). Benchchem.
- Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (n.d.). Benchchem.
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). MDPI.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing.
- Piperazin-2-one | Intermediate. (n.d.). MedchemExpress.com.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Cross-Validation of In Vitro Results for Novel Piperazinone Compounds
Introduction: The Challenge of Validating Novel Piperazinone Bioactivity
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Novel piperazinone derivatives are a subject of intense research, particularly in oncology, where they have shown potential as potent cytotoxic agents.[2][3][4][5][6] However, the journey from a promising "hit" in a primary screen to a validated lead compound is fraught with peril. Early-stage in vitro assays are susceptible to false positives and artifacts, which can arise from compound interference with the assay technology, non-specific cytotoxicity, or poor cell permeability.[7][8]
Therefore, a rigorous cross-validation strategy is not merely good practice; it is a critical necessity to ensure that resources are invested in compounds with genuine therapeutic potential. This guide, drawing from extensive field experience, outlines a robust, multi-tiered framework for validating the in vitro activity of novel piperazinone compounds. We will move beyond simple protocols to explain the causal logic behind each experimental choice, ensuring a self-validating workflow that builds confidence at each step. The core principle is the use of orthogonal assays —methods that measure the same biological endpoint but rely on different physical principles or detection technologies—to confirm initial findings and elucidate the mechanism of action.[9][10][11]
The Cross-Validation Workflow: From Phenotype to Target
A successful validation cascade systematically de-risks a compound. We begin with a broad, cell-based phenotypic screen to identify bioactivity. This is followed by an orthogonal assay to confirm this phenotype, ruling out technology-specific artifacts. Finally, we move to target-centric assays to verify that the compound engages its intended molecular target, both in a purified system and within the complex milieu of the cell.
Caption: The tiered cross-validation workflow for novel compounds.
Tier 1: Primary Screening - Is the Compound Biologically Active?
The initial goal is to cast a wide net to identify compounds that exhibit a desired phenotype, such as reducing cancer cell viability. A common and robust choice for this is the MTT assay.
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[12] Viable cells possess mitochondrial reductase enzymes that convert the yellow MTT salt into purple formazan crystals.[12] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells. It is a cost-effective, high-throughput method ideal for initial screening.
Experimental Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies outlined in the Assay Guidance Manual and by suppliers.[13][14][15]
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, HCT-116 colon cancer) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (~18 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 10-point serial dilution of the novel piperazinone compounds (e.g., from 100 µM to 5 nM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a standard-of-care cytotoxic drug like Doxorubicin).
-
Incubation: Remove the old media and add 100 µL of media containing the diluted compounds to the respective wells. Incubate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13]
-
Solubilization: Carefully aspirate the media without disturbing the crystals. Add 100 µL of DMSO or another suitable solubilization buffer to each well.
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[16]
Hypothetical Data: Tier 1 Results
| Compound | Target | Primary Screen IC₅₀ (µM) - A549 Cells (MTT Assay) |
| PZ-Cmpd-01 | Kinase A | 1.2 |
| PZ-Cmpd-02 | Kinase A | 0.8 |
| PZ-Cmpd-03 | Kinase B | > 50 |
| Doxorubicin | Topoisomerase II | 0.5 |
| Vehicle (DMSO) | N/A | No effect |
Interpretation: Compounds PZ-Cmpd-01 and PZ-Cmpd-02 show promising cytotoxic activity and are selected for the next tier. PZ-Cmpd-03 is inactive and is deprioritized.
Tier 2: Orthogonal Confirmation - Is the Bioactivity Real?
A positive result in the MTT assay could be an artifact. Some compounds can directly reduce MTT or interfere with cellular reductase enzymes without actually killing the cells. To rule this out, we employ an orthogonal assay that measures a different hallmark of viability.
Scientific Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, the cell's primary energy currency, which is a direct indicator of metabolically active, viable cells.[17][18] Upon cell lysis, a proprietary luciferase enzyme uses ATP to generate a stable "glow-type" luminescent signal.[17] This method differs from MTT in both its endpoint (ATP vs. reductase activity) and detection method (luminescence vs. absorbance), making it an excellent orthogonal choice.[8] A compound that shows potency in both assays is highly likely to be a genuine cytotoxic agent.
Experimental Protocol 2: CellTiter-Glo® Luminescent Assay
This protocol is based on the manufacturer's instructions.[15][17]
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol using an opaque-walled 96-well plate suitable for luminescence.
-
Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Generation: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate luminometer.
-
Data Analysis: Calculate IC₅₀ values as described for the MTT assay.
Hypothetical Data: Tier 2 Cross-Validation
| Compound | Primary IC₅₀ (µM) (MTT) | Orthogonal IC₅₀ (µM) (CellTiter-Glo) | Validation Status |
| PZ-Cmpd-01 | 1.2 | 25.5 | False Positive |
| PZ-Cmpd-02 | 0.8 | 1.1 | Confirmed Hit |
| Doxorubicin | 0.5 | 0.6 | Confirmed |
Interpretation: PZ-Cmpd-01 shows a significant drop in potency in the CellTiter-Glo assay, suggesting it may be an MTT-specific artifact (e.g., a reducing agent). It is deprioritized. PZ-Cmpd-02 shows consistent potency across both assays, confirming it as a genuine cytotoxic agent worthy of further investigation.
Tier 3: MoA Validation - Does the Compound Hit Its Target?
Having confirmed a genuine cytotoxic phenotype for PZ-Cmpd-02, we must now verify that this effect is mediated through its intended molecular target (Kinase A). This involves two critical steps: confirming direct inhibition of the purified target and demonstrating engagement with the target inside the cell.
3A. Biochemical Target Inhibition
Scientific Rationale: A biochemical assay using the purified target protein (Kinase A) directly measures the compound's ability to inhibit its enzymatic function in a clean, isolated system. This confirms that the compound is capable of interacting with its intended target and provides a quantitative measure of its potency (enzymatic IC₅₀). This step is essential to confirm that the compound operates via the designed mechanism.[16][19]
Experimental Protocol 3: Kinase Inhibition Assay (IC₅₀ Determination)
This is a generalized protocol; specific conditions depend on the kinase.[16][20]
-
Reagent Preparation: Prepare assay buffer, purified active Kinase A, the specific peptide substrate for Kinase A, and ATP.
-
Compound Plating: Perform a 10-point serial dilution of PZ-Cmpd-02 in an appropriate assay plate.
-
Enzyme Reaction: Add Kinase A to the wells containing the compound and incubate briefly. Initiate the kinase reaction by adding a mix of the peptide substrate and ATP (typically at its Km concentration).[16]
-
Incubation: Allow the reaction to proceed for a set time at room temperature.
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™, which measures ADP production as a proxy for kinase activity).
-
Data Acquisition: Measure the resulting signal (e.g., luminescence) on a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the enzymatic IC₅₀ value.[21]
3B. Cellular Target Engagement
Scientific Rationale: A compound can be a potent inhibitor of a purified enzyme but fail to work in a cell due to poor permeability, rapid efflux, or metabolism. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm that a compound physically binds to its target protein within the native, complex environment of an intact cell.[22][23][24] The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[22][25]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol 4: Western Blot-based CETSA
This protocol is adapted from established CETSA methodologies.[23][25]
-
Cell Treatment: Culture A549 cells to confluency. Treat the cells with a high concentration of PZ-Cmpd-02 (e.g., 10x the cellular IC₅₀) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine the protein concentration and prepare samples for SDS-PAGE.
-
Western Blot: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific for Kinase A. Use an appropriate secondary antibody and detect the signal.
-
Data Analysis: In the vehicle-treated samples, the band for Kinase A should disappear or weaken at higher temperatures as it denatures and aggregates. In the PZ-Cmpd-02-treated samples, if the compound binds and stabilizes the kinase, the band will remain present at higher temperatures compared to the control. This "thermal shift" is direct evidence of target engagement.
Synthesizing the Data: A Multi-Parametric Comparison for Decision Making
The final step is to integrate all the data to build a complete profile of the lead compound and make an informed decision.
| Compound | Cell Viability IC₅₀ (µM) (MTT) | Cell Viability IC₅₀ (µM) (CellTiter-Glo) | Biochemical IC₅₀ (µM) (Kinase A) | Cellular Target Engagement (CETSA) | Decision |
| PZ-Cmpd-02 | 0.8 | 1.1 | 0.05 | Positive Thermal Shift | Advance |
| Doxorubicin | 0.5 | 0.6 | N/A | N/A | Reference |
The data for PZ-Cmpd-02 tells a compelling and coherent story. Its activity was confirmed by two orthogonal cell viability assays, ruling out measurement artifacts. The compound is highly potent against its purified biochemical target, Kinase A (50 nM), and crucially, the positive CETSA result demonstrates that it successfully enters the cell and binds to Kinase A in its native environment. The ~20-fold difference between the biochemical and cellular IC₅₀ values (50 nM vs. ~1 µM) is common and reflects factors like cell membrane permeability and competition with endogenous ATP.
This rigorous, multi-tiered cross-validation process provides high confidence that PZ-Cmpd-02 is a genuine, on-target inhibitor of Kinase A with potent cellular activity. By systematically addressing potential pitfalls with orthogonal methodologies, we have successfully de-risked this compound, establishing it as a high-quality lead candidate ready for more advanced preclinical studies. This approach minimizes wasted resources and maximizes the probability of success in the long and arduous process of drug development.
References
-
Improving Therapeutics Discovery with Orthogonal Assay Data. (2022). Revvity Signals. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Orthogonal Assay Service. Creative Biolabs. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). NIH Probe Development Center. [Link]
-
From gene to validated and qualified hits. AXXAM. [Link]
-
Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2022). ResearchGate. [Link]
-
Piperazine. Wikipedia. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). MDPI. [Link]
-
ACE-inhibitory activity assay: IC50. (2022). Protocols.io. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro. (2019). Anticancer Research. [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2014). Iranian Journal of Pharmaceutical Research. [Link]
-
Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[7][9]Oxazolo[4,5-D]Pyrimidines. (2015). Der Pharma Chemica. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. (2019). Anticancer Research. [Link]
-
In vitro Biological Investigations of Novel Piperazine Based Heterocycles. (2014). ResearchGate. [Link]
-
Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2019). Society of Toxicology. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. [Link]
-
Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). (2022). Veranex. [Link]
-
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). Scientific Reports. [Link]
-
Current Advances in CETSA. (2022). Frontiers in Pharmacology. [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). Turkish Journal of Chemistry. [Link]
-
Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry. [Link]
-
Piperazine. PubChem. [Link]
-
Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Novel pyrazoline-piperazine conjugates as anticancer and antibacterial agents. (2023). Molecular Diversity. [Link]
-
IC50 Determination. edX. [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazoline-piperazine conjugates as anticancer and antibacterial agents: integrating synthesis, in vitro, QSAR, molecular docking, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvitysignals.com [revvitysignals.com]
- 10. axxam.com [axxam.com]
- 11. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 18. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. ACE-inhibitory activity assay: IC50 [protocols.io]
- 21. courses.edx.org [courses.edx.org]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Current Advances in CETSA [frontiersin.org]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Structure-Activity Relationship of 1-(2-Fluorobenzyl)piperazin-2-one Derivatives as Dopamine D2 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperazine scaffold is a privileged structure, integral to a multitude of clinically significant drugs.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 1-(2-Fluorobenzyl)piperazin-2-one derivatives. Our focus will be on their potential as dopamine D2 receptor antagonists, a target of immense interest in the development of antipsychotic and neurological disorder therapies.[2][3] This document serves as a technical resource, synthesizing established principles of piperazine pharmacology with a focused analysis on how subtle molecular modifications can profoundly impact biological activity.
The Rationale for Targeting the Dopamine D2 Receptor
The dopamine D2 receptor is a key G protein-coupled receptor (GPCR) in the central nervous system, playing a pivotal role in neurotransmission.[4] Its dysregulation is implicated in various neuropsychiatric disorders, including schizophrenia.[2] Consequently, antagonism of the D2 receptor is a primary mechanism of action for many antipsychotic drugs.[5] The 1-benzylpiperazine moiety is a well-established pharmacophore that interacts with dopaminergic systems.[6][7] The introduction of a lactam function to form the piperazin-2-one ring and a fluorine atom on the benzyl group offers opportunities to fine-tune the electronic and conformational properties of these ligands, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.
Core Structural-Activity Relationship Insights
The SAR of 1-(2-Fluorobenzyl)piperazin-2-one derivatives can be systematically explored by considering modifications at three key positions: the benzyl ring, the piperazin-2-one core, and the N4-position of the piperazine ring (if further substituted).
The Significance of the 2-Fluoro Substitution
The placement of a fluorine atom at the ortho (2-position) of the benzyl ring is a strategic choice. Halogen substitutions on the benzyl ring of piperazine-containing ligands are known to influence their affinity for dopamine receptors.[5] Specifically, a 2-fluoro substituent can:
-
Induce a specific conformation: The electronegative fluorine atom can engage in intramolecular interactions, influencing the torsion angle of the benzyl group relative to the piperazine ring. This preferred conformation can be crucial for optimal binding to the receptor pocket.
-
Modulate electronic properties: Fluorine's electron-withdrawing nature can alter the pKa of the distal nitrogen atom of the piperazine ring, which is often crucial for the key salt bridge interaction with an aspartate residue in the D2 receptor binding site.
-
Enhance metabolic stability: Fluorine substitution can block potential sites of metabolism on the aromatic ring, thereby increasing the compound's half-life.
The Piperazin-2-one Core
The replacement of a simple piperazine with a piperazin-2-one introduces a carbonyl group, which can act as a hydrogen bond acceptor. This structural change can influence the molecule's polarity and its interaction with the receptor. The lactam structure also imparts a degree of rigidity compared to the more flexible piperazine ring, which can be advantageous for locking the molecule into a bioactive conformation.
Substitutions on the Benzyl Ring and Piperazin-2-one Scaffold
To build a comprehensive SAR profile, a hypothetical series of derivatives based on the 1-(2-Fluorobenzyl)piperazin-2-one scaffold is presented below. The biological data are illustrative and based on trends observed for related dopamine D2 receptor antagonists in the literature.[5]
Table 1: Comparative Biological Activity of Hypothetical 1-(2-Fluorobenzyl)piperazin-2-one Derivatives at the Human Dopamine D2 Receptor
| Compound ID | R1 (on Benzyl Ring) | R2 (on Piperazin-2-one) | Dopamine D2 Receptor Affinity (Ki, nM) |
| 1a (Parent) | H | H | 15.5 |
| 1b | 4-Fluoro | H | 8.2 |
| 1c | 4-Chloro | H | 9.5 |
| 1d | 4-Methoxy | H | 25.1 |
| 1e | H | 3-Methyl | 22.8 |
| 1f | H | 3,3-Dimethyl | 50.3 |
From this illustrative data, we can infer the following SAR trends:
-
Additional Halogenation: The introduction of a second halogen (fluoro or chloro) at the 4-position of the benzyl ring (compounds 1b and 1c ) enhances the binding affinity compared to the parent compound 1a . This suggests that increased electron-withdrawing character on the benzyl ring is favorable for D2 receptor binding.
-
Electron-Donating Groups: The presence of an electron-donating methoxy group at the 4-position (compound 1d ) leads to a decrease in affinity, indicating that electron-rich benzyl rings are less favorable for this interaction.
-
Steric Hindrance on the Piperazin-2-one Ring: The addition of a methyl group at the 3-position of the piperazin-2-one ring (compound 1e ) slightly reduces affinity, likely due to a minor steric clash within the binding pocket. The introduction of a gem-dimethyl group at this position (compound 1f ) results in a more significant loss of affinity, highlighting the sensitivity of the receptor to steric bulk in this region.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
General Synthesis of 1-(2-Fluorobenzyl)piperazin-2-one Derivatives
The synthesis of N-substituted piperazin-2-ones can be achieved through various methods, including tandem reductive amination-cyclization reactions.[8] A general, adaptable synthetic route is outlined below.
Scheme 1: General Synthetic Route
Caption: General synthetic scheme for 1-(2-Fluorobenzyl)piperazin-2-one derivatives.
Step-by-Step Methodology:
-
N-Alkylation: A suitably substituted aniline is reacted with ethyl bromoacetate in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile to yield the corresponding N-substituted glycine ethyl ester.
-
Reduction and Protection: The ester is then reduced to the corresponding amino alcohol using a reducing agent like lithium aluminum hydride. The resulting primary amine is subsequently protected with a Boc group using di-tert-butyl dicarbonate.
-
Reductive Amination: The protected amino alcohol is then reacted with 2-fluorobenzaldehyde via reductive amination using a mild reducing agent like sodium triacetoxyborohydride to introduce the 2-fluorobenzyl group.
-
Deprotection and Acylation: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid), and the resulting secondary amine is acylated with chloroacetyl chloride.
-
Intramolecular Cyclization: The final intramolecular cyclization is achieved by treating the N-(2-chloroacetyl) intermediate with a strong base such as sodium hydride in DMF to afford the desired 1-(2-fluorobenzyl)piperazin-2-one derivative.
Dopamine D2 Receptor Radioligand Binding Assay
The affinity of the synthesized compounds for the dopamine D2 receptor is determined using a competitive radioligand binding assay.[9] This assay measures the ability of a test compound to displace a known high-affinity radioligand from the receptor.
Workflow for Dopamine D2 Receptor Binding Assay
Caption: Workflow for the dopamine D2 receptor radioligand binding assay.
Detailed Protocol:
-
Receptor Preparation: Membranes from a stable cell line (e.g., HEK293) expressing the human dopamine D2 receptor are prepared and stored at -80°C until use.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Spiperone, a potent D2 antagonist, is used at a concentration close to its Kd value.
-
Incubation: In a 96-well plate, the cell membranes (10-20 µg protein), [3H]-Spiperone, and varying concentrations of the test compound are incubated in the assay buffer for 60 minutes at room temperature.
-
Non-specific Binding: Is determined in the presence of a high concentration (e.g., 10 µM) of a non-radiolabeled D2 antagonist like haloperidol.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Conclusion and Future Directions
The 1-(2-Fluorobenzyl)piperazin-2-one scaffold represents a promising starting point for the design of novel dopamine D2 receptor ligands. The SAR insights, although based on a hypothetical series, underscore the importance of electronic and steric factors in achieving high-affinity binding. The ortho-fluoro substitution on the benzyl ring is a key feature that likely influences the conformational preference and metabolic stability of these compounds. Further exploration of substitutions on both the benzyl and piperazin-2-one rings is warranted to optimize potency and selectivity. The experimental protocols provided herein offer a robust framework for the synthesis and pharmacological evaluation of these and related derivatives, paving the way for the discovery of new therapeutic agents for dopamine-related CNS disorders.
References
- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett.
- Stankovic, N., & Miller, B. L. (2004). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)
- Leysen, J. E., et al. (1993). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Neurochemical research, 18(9), 1015–1022.
- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett, 34(17), 2217-2221.
- D'Acquarica, I., et al. (2007). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 5(20), 3349-3356.
- Gmeiner, P., et al. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Methods in molecular biology (Clifton, N.J.), 1484, 131–151.
- D'Acquarica, I., et al. (2007). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 5(20), 3349-3356.
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Wróbel, T. M., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2209828.
- Gao, Y., et al. (2021). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. ACS chemical neuroscience, 12(12), 2237–2247.
- Cichero, E., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules (Basel, Switzerland), 26(11), 3169.
- Soskić, V., et al. (1991). Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors. The Journal of pharmacy and pharmacology, 43(1), 27–30.
- Gee, P., & Schep, L. (2013). 1-Benzylpiperazine and other Piperazine-based Derivatives. In Novel Psychoactive Substances (pp. 179-209). Academic Press.
- Sharma, R., & Kumar, V. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 5(11), 4647.
- Balvers, M. G., et al. (2005). Rewarding properties of 1-benzylpiperazine, a new drug of abuse, in rats. European journal of pharmacology, 512(2-3), 181–186.
- de Paulis, T., et al. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of medicinal chemistry, 34(9), 2730–2738.
- Wilson, W. W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3144.
- Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & pharmaceutical bulletin, 44(4), 856–859.
- Shen, B., et al. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology mechanisms and methods, 28(2), 116–125.
- Grunwald, C., et al. (2021).
- Di Braccio, M., et al. (1993). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Journal of medicinal chemistry, 36(6), 690–698.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide: 1-(2-Fluorobenzyl)piperazin-2-one Against Established CNS-Active Piperazines
A Note to the Reader: This guide provides a comparative framework for evaluating the novel piperazine derivative, 1-(2-Fluorobenzyl)piperazin-2-one. Due to the absence of publicly available experimental data for this specific compound, the presented data for 1-(2-Fluorobenzyl)piperazin-2-one is hypothetical and for illustrative purposes only . This guide is intended to serve as a template for researchers and drug development professionals on how such a benchmarking study could be designed and executed. The data for the established CNS-active piperazines—Clozapine, Buspirone, and Vortioxetine—is based on published literature.
Introduction
The piperazine scaffold is a cornerstone in the development of centrally active therapeutics, forming the core of numerous successful drugs targeting a range of neuropsychiatric disorders.[1][2] Its versatile structure allows for modifications that can fine-tune pharmacological activity, offering opportunities to develop novel agents with improved efficacy and tolerability.[3] This guide introduces 1-(2-Fluorobenzyl)piperazin-2-one, a novel derivative, and benchmarks its hypothetical profile against three clinically significant CNS-active piperazines: Clozapine, an atypical antipsychotic; Buspirone, an anxiolytic; and Vortioxetine, a multimodal antidepressant.[1][4][5][6]
The objective of this guide is to provide a comprehensive, data-driven comparison to aid researchers in evaluating the potential of novel piperazine derivatives. We will delve into a comparative analysis of their pharmacological profiles, supported by detailed experimental protocols for key in vitro and in vivo assays.
Comparative Pharmacological Profiles
A compound's interaction with a range of CNS receptors is a primary determinant of its therapeutic potential and side-effect profile. The following table summarizes the receptor binding affinities (Ki, nM) of our comparator drugs and presents a hypothetical profile for 1-(2-Fluorobenzyl)piperazin-2-one.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | 1-(2-Fluorobenzyl)piperazin-2-one (Hypothetical) | Clozapine | Buspirone | Vortioxetine |
| Serotonin Receptors | ||||
| 5-HT1A | 15 | <10 | High Affinity Agonist | 15 (Agonist)[2] |
| 5-HT2A | 25 | <10 | - | - |
| 5-HT2C | 50 | <10 | - | - |
| 5-HT3 | >1000 | - | - | 3.7 (Antagonist)[2] |
| 5-HT7 | 150 | <10 | - | 19 (Antagonist)[2] |
| SERT | 5 | - | - | 1.6[1] |
| Dopamine Receptors | ||||
| D2 | 100 | Weak Affinity | Moderate Affinity | >1000[1] |
| D4 | 30 | <10 | - | - |
| Adrenergic Receptors | ||||
| α1 | 200 | <10 | Weak Antagonist | - |
| Muscarinic Receptors | ||||
| M1 | >1000 | <10 | - | - |
| Histamine Receptors | ||||
| H1 | >1000 | 1.1 | - | - |
Data for Clozapine, Buspirone, and Vortioxetine are compiled from various sources.[1][2][4][5][7][8]
Interpretation of the Hypothetical Profile for 1-(2-Fluorobenzyl)piperazin-2-one:
The hypothetical profile of 1-(2-Fluorobenzyl)piperazin-2-one suggests a multimodal mechanism of action with high affinity for the serotonin transporter (SERT) and moderate affinity for 5-HT1A, 5-HT2A, 5-HT2C, and D4 receptors. The low affinity for D2, adrenergic, muscarinic, and histaminergic receptors could predict a favorable side-effect profile, with a lower propensity for extrapyramidal symptoms, sedation, and anticholinergic effects compared to a drug like Clozapine.[4][7]
In Vitro Benchmarking
Blood-Brain Barrier (BBB) Permeability
A critical initial step in CNS drug development is to determine if a compound can cross the blood-brain barrier to reach its target. An in vitro BBB model provides a valuable screening tool.[9]
Table 2: Comparative In Vitro BBB Permeability
| Compound | Apparent Permeability (Papp, 10-6 cm/s) | Classification |
| 1-(2-Fluorobenzyl)piperazin-2-one (Hypothetical) | 12.5 | High |
| Clozapine | High | High |
| Buspirone | Moderate to High | Moderate to High |
| Vortioxetine | High | High |
Classification is based on general knowledge of these compounds' ability to act on the CNS.
Experimental Protocol: In Vitro Blood-Brain Barrier Permeability Assay
This protocol outlines a common method using a transwell system with a co-culture of brain endothelial cells, pericytes, and astrocytes to mimic the BBB.[9][10]
Workflow for In Vitro BBB Permeability Assay
Caption: Workflow for the in vitro Blood-Brain Barrier permeability assay.
Step-by-Step Methodology:
-
Cell Culture: Culture human brain microvascular endothelial cells, pericytes, and astrocytes according to standard protocols.
-
Model Assembly:
-
Coat the apical side of a transwell insert with a suitable extracellular matrix protein.
-
Seed the endothelial cells on the apical side of the transwell insert.
-
Seed the pericytes and astrocytes on the bottom of the companion plate.
-
Place the transwell insert into the companion plate to establish the co-culture model.
-
Culture the model for 4-5 days to allow for the formation of a tight barrier, monitoring the transendothelial electrical resistance (TEER) to assess barrier integrity.[9]
-
-
Permeability Assay:
-
On the day of the experiment, replace the media in both the apical and basolateral chambers with a transport buffer.
-
Add the test compound (e.g., 1-(2-Fluorobenzyl)piperazin-2-one, Clozapine, Buspirone, Vortioxetine) at a known concentration to the apical chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
-
Analysis:
-
Analyze the concentration of the compound in the collected samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
In Vivo Benchmarking
In vivo behavioral models are essential for assessing the potential therapeutic effects of a CNS-active compound.
Forced Swim Test (Antidepressant-like Activity)
The forced swim test is a widely used model to screen for antidepressant-like activity. A reduction in immobility time is indicative of a potential antidepressant effect.[11][12]
Table 3: Comparative Effects in the Forced Swim Test (Mouse)
| Compound | Dose (mg/kg) | % Decrease in Immobility Time |
| 1-(2-Fluorobenzyl)piperazin-2-one (Hypothetical) | 10 | 45% |
| Vortioxetine | 10 | Significant Decrease |
| Vehicle Control | - | 0% |
Data for Vortioxetine is based on its known antidepressant effects.
Experimental Protocol: Forced Swim Test
Workflow for the Forced Swim Test
Caption: Workflow for the mouse forced swim test.
Step-by-Step Methodology:
-
Apparatus: A transparent cylinder (e.g., 20 cm in diameter, 30 cm high) filled with water (24-25°C) to a depth of 15 cm.
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.[11]
-
Drug Administration: Administer the test compound or vehicle (e.g., saline) intraperitoneally (i.p.) 30-60 minutes before the test.
-
Test Procedure:
-
Gently place each mouse into the cylinder of water.
-
Record the behavior for a total of 6 minutes.[13]
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Compare the immobility time between the different treatment groups.
-
Elevated Plus Maze (Anxiolytic-like Activity)
The elevated plus maze is a standard behavioral assay for assessing anxiety-like behavior in rodents. An increase in the time spent in the open arms suggests an anxiolytic effect.[14][15]
Table 4: Comparative Effects in the Elevated Plus Maze (Rat)
| Compound | Dose (mg/kg) | % Increase in Time Spent in Open Arms |
| 1-(2-Fluorobenzyl)piperazin-2-one (Hypothetical) | 5 | 60% |
| Buspirone | 1 | Significant Increase |
| Vehicle Control | - | 0% |
Data for Buspirone is based on its known anxiolytic effects.
Experimental Protocol: Elevated Plus Maze
Workflow for the Elevated Plus Maze
Caption: Workflow for the elevated plus maze test.
Step-by-Step Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[16]
-
Acclimation: Acclimate rats to the testing room for at least 60 minutes prior to testing.[15]
-
Drug Administration: Administer the test compound or vehicle i.p. 30-60 minutes before the test.
-
Test Procedure:
-
Place the rat on the central platform of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.[17]
-
Record the session with an overhead video camera.
-
-
Data Analysis:
-
Analyze the video recordings to determine the time spent in the open arms and closed arms, and the number of entries into each arm.
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the number of entries into the open arms.
-
Conclusion
This comparative guide provides a framework for the preclinical evaluation of novel CNS-active piperazine derivatives, using 1-(2-Fluorobenzyl)piperazin-2-one as a hypothetical example. By benchmarking against established drugs like Clozapine, Buspirone, and Vortioxetine, researchers can gain valuable insights into the potential therapeutic utility of new chemical entities. The hypothetical profile of 1-(2-Fluorobenzyl)piperazin-2-one, with its multimodal serotonergic and dopaminergic activity and predicted favorable side-effect profile, highlights the potential for discovering novel treatments for complex neuropsychiatric disorders. The detailed experimental protocols provided herein offer a practical guide for conducting these essential preclinical studies. Further investigation into the synthesis and pharmacological characterization of 1-(2-Fluorobenzyl)piperazin-2-one is warranted to validate this hypothetical profile and explore its therapeutic potential.
References
-
Takeda. (n.d.). Mechanism of Action (MOA) | TRINTELLIX® (vortioxetine). Retrieved from [Link]
-
D'Souza, R. S., & Singh, J. (2023). Vortioxetine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
- Wallsten, M., et al. (2014). Vortioxetine, a novel antidepressant, increases extracellular levels of serotonin, noradrenaline, dopamine, acetylcholine, and histamine in the rat brain. European Neuropsychopharmacology, 24(12), 1959-1970.
- Meltzer, H. Y. (1999). The role of serotonin in the action of atypical antipsychotic drugs.
-
Psych Scene Hub. (2017, October 27). A Focus on Vortioxetine - Mechanism of Action and Efficacy. Retrieved from [Link]
-
Simple Pharma. (2025, March 14). Vortioxetine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Retrieved from [Link]
-
GlobalRx. (n.d.). Clinical Profile of Buspirone Hydrochloride 10mg Tablets. Retrieved from [Link]
-
protocols.io. (2023, January 13). Elevated plus maze protocol. Retrieved from [Link]
-
Dr. Oracle. (2025, May 21). What receptor does Clozapine (clozapine) act on?. Retrieved from [Link]
-
Wikipedia. (n.d.). Buspirone. Retrieved from [Link]
-
Johns Hopkins University. (n.d.). The mouse forced swim test. Retrieved from [Link]
- Can, A., et al. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59), e3638.
-
MedPath. (n.d.). Buspirone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, November 10). Clozapine. In StatPearls. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). BuSpar (buspirone hydrochloride) tablets label. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, July 3). Buspirone. In StatPearls. Retrieved from [Link]
-
Visikol. (2024, April 8). In Vitro Blood Brain Barrier Permeability Assessment. Retrieved from [Link]
-
Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. Retrieved from [Link]
-
Psychopharmacology Explained. (2020, June 21). Why is Clozapine So Unique? - Psychopharmacology Explained - Non D2 Receptor Actions. Retrieved from [Link]
-
JoVE. (2017, March 23). In Vitro Assays to Assess Blood-brain Barrier Mesh-like Vessel Formation and Disruption. Retrieved from [Link]
-
JoVE. (2011, June 17). The Mouse Forced Swim Test. Retrieved from [https://www.jove.com/v/2 Forced-swim-test-in-mice]([Link] Forced-swim-test-in-mice)
-
ResearchGate. (2023, September 16). (PDF) Elevated plus maze protocol v1. Retrieved from [Link]
- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
- MDPI. (2023). Patient and Physician Perspectives on Pharmacotherapy in Parkinson's Disease Psychosis: A Mixed-Methods Exploratory Study. Journal of Clinical Medicine, 12(1), 123.
-
Springer Nature Experiments. (n.d.). Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells. Retrieved from [Link]
- National Center for Biotechnology Information. (2015). Tactics for preclinical validation of receptor-binding radiotracers. Journal of Cerebral Blood Flow & Metabolism, 35(10), 1579–1587.
- National Center for Biotechnology Information. (2014). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Molecular Pharmaceutics, 11(7), 2269–2277.
-
Neuromics. (n.d.). Blood Brain Barrier Permeability Assay Background. Retrieved from [Link]
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1-5.
- National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.25.1–1.25.21.
- Kim, H. S., et al. (2005). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Archives of pharmacal research, 28(10), 1147–1154.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Brieflands. (2016). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Pharmaceutical and Biomedical Research, 2(3), 1-7.
-
ResearchGate. (2013, February 18). (PDF) Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. Retrieved from [https://www.researchgate.net/publication/235914170_Synthesis_and_Radiosynthesis_of_a_Novel_PET_Fluorobenzyl_Piperazine_for_Melanoma_Tumour_Imaging_18F]MEL054]([Link])
- National Center for Biotechnology Information. (2008). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta crystallographica. Section E, Structure reports online, 64(Pt 4), o708.
-
American Chemical Society. (2025, December 29). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Retrieved from [Link]
- National Center for Biotechnology Information. (2020). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules (Basel, Switzerland), 25(22), 5432.
- ScienceDirect. (2001). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry Letters, 11(13), 1695-1698.
-
ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]
- National Center for Biotechnology Information. (1994). Piperazinylalkyl Heterocycles as Potential Antipsychotic Agents. Journal of medicinal chemistry, 37(14), 2129–2137.
Sources
- 1. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 2. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vortioxetine - Wikipedia [en.wikipedia.org]
- 4. An overview of the mechanism of action of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. psychscenehub.com [psychscenehub.com]
- 7. droracle.ai [droracle.ai]
- 8. Buspirone - Wikipedia [en.wikipedia.org]
- 9. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 10. neuromics.com [neuromics.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide to In Vivo Efficacy Studies of Promising 1-(2-Fluorobenzyl)piperazin-2-one Derivatives
This guide provides a comprehensive framework for evaluating the in vivo efficacy of novel 1-(2-Fluorobenzyl)piperazin-2-one derivatives, a chemical class showing significant promise for therapeutic intervention in neurological disorders.[1][2][3] We will move beyond theoretical discussions to provide actionable, field-proven protocols and comparative data analysis frameworks. The focus is on establishing robust, reproducible, and logically sound preclinical studies, specifically using the widely accepted Middle Cerebral Artery Occlusion (MCAO) model of ischemic stroke as our primary example.[4][5]
Introduction: The Therapeutic Potential of Piperazin-2-ones
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically successful drugs.[3][6] Its derivatives are known to interact with a variety of targets within the central nervous system (CNS).[2][7] The addition of a 2-fluorobenzyl group can enhance metabolic stability and binding affinity, making 1-(2-Fluorobenzyl)piperazin-2-one a promising backbone for novel neuroprotective agents.[1]
The ultimate goal of preclinical research is to translate in vitro findings into in vivo efficacy. This guide is designed for researchers, scientists, and drug development professionals to bridge that gap, providing the necessary tools to design, execute, and interpret studies that rigorously assess the therapeutic potential of these compounds in a living system.
The Comparative Framework: Experimental Design Rationale
To objectively assess the efficacy of a novel derivative, which we will refer to as "Compound-X" , it must be compared against both a negative and a positive or standard-of-care control. The experimental design is paramount for generating unambiguous and trustworthy data.
Why the MCAO Rodent Model?
The intraluminal filament Middle Cerebral Artery Occlusion (MCAO) model is considered a gold standard for preclinical ischemic stroke research for several reasons.
-
Clinical Relevance: It effectively mimics human ischemic stroke by blocking blood flow to the MCA territory, which includes the frontoparietal cortex and lateral caudoputamen.[5]
-
Reproducibility: When standardized, the procedure yields consistent infarct volumes, which is critical for assessing the efficacy of a neuroprotective agent.[4][8]
-
Reperfusion Capability: The model allows for either transient or permanent occlusion. Transient occlusion followed by reperfusion (removal of the filament) simulates the clinical scenario of thrombolysis or thrombectomy, allowing for the study of reperfusion injury—a key target for many neuroprotectants.[5]
Structuring the Study Groups
A robust study requires carefully defined groups to isolate the effect of the therapeutic agent.
Caption: Logical flow of animal grouping for the in vivo study.
-
Sham Group: Undergoes the entire surgical procedure except for the actual occlusion of the MCA. This group controls for the effects of anesthesia, surgery, and post-operative stress, ensuring that observed deficits in other groups are due to the ischemic injury itself.
-
Vehicle (MCAO) Group: Undergoes MCAO and receives the delivery vehicle (e.g., saline, DMSO) in which Compound-X is dissolved. This is the primary negative control against which the therapeutic effect is measured.
-
Compound-X (MCAO) Group: Undergoes MCAO and receives the therapeutic agent at a predetermined dose. The dose is typically informed by prior pharmacokinetic and dose-ranging studies.
Detailed Experimental Protocols
Scientific integrity demands meticulous and standardized procedures. The following protocols are synthesized from established standard operating procedures (SOPs) to maximize reproducibility and animal welfare.[8][9][10][11]
Protocol 1: Transient MCAO Surgery (Rat Model)
This protocol describes the intraluminal suture method for transient focal cerebral ischemia.[5][12]
Pre-Surgical Preparation:
-
Anesthesia: Anesthetize the rat (e.g., Wistar, 250-300g) using isoflurane (3-4% for induction, 1.5-2% for maintenance) mixed with N₂O and O₂.[8]
-
Animal Monitoring: Maintain and monitor body temperature at 37.0 ± 0.5 °C throughout the surgery using a heating pad.[9] This is critical, as temperature fluctuations can significantly impact infarct size.
-
Surgical Site Preparation: Place the animal in a supine position, shave the ventral neck area, and disinfect with an appropriate antiseptic (e.g., 70% ethanol).[9][12]
Surgical Procedure:
-
Incision: Make a midline neck incision to expose the underlying muscles and trachea.[8][12]
-
Artery Isolation: Carefully perform a blunt dissection to isolate the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[13] Take extreme care not to damage the vagus nerve, which runs alongside the CCA.
-
Ligation: Ligate the distal end of the ECA. Place temporary ligatures or microvascular clips on the CCA and ICA to prevent bleeding.[5][12]
-
Filament Preparation: Use a 4-0 nylon monofilament with its tip rounded by heating and coated with silicone or poly-L-lysine to facilitate smooth insertion and effective occlusion.[5]
-
Arteriotomy & Insertion: Make a small incision in the ECA stump. Carefully insert the prepared monofilament through the ECA into the ICA.
-
Occlusion: Advance the filament approximately 17-20 mm from the CCA bifurcation until a slight resistance is felt, indicating it has blocked the origin of the MCA.[5][12] Laser Doppler flowmetry can be used to confirm a >70% reduction in cerebral blood flow, verifying a successful occlusion.
-
Securing: Tighten a suture around the ECA stump to hold the filament in place.
-
Reperfusion: After the desired occlusion time (e.g., 60 minutes), withdraw the filament to allow blood flow to resume.
-
Closure: Remove all temporary ligatures, permanently ligate the ECA stump, and close the neck incision with sutures.
Protocol 2: Post-Operative Care and Assessment
-
Recovery: Allow the animal to recover from anesthesia in a heated cage to maintain body temperature. Provide soft, moistened food and water.
-
Analgesia: Administer appropriate analgesics as per institutional guidelines to minimize post-operative pain.
-
Drug Administration: Administer Compound-X or Vehicle intravenously (IV) at specified time points post-reperfusion.
-
Neurological Assessment: Perform behavioral tests at 24 hours, 3 days, and 7 days post-MCAO to assess functional deficits and recovery. All assessments must be performed by an investigator blinded to the treatment groups.[9]
Protocol 3: Behavioral Testing Battery
A battery of tests is necessary to assess different aspects of neurological function, from gross motor deficits to fine sensorimotor coordination.[14][15][16]
-
Bederson Score (Global Neurological Deficit): This is a rapid and widely used scoring system to assess gross neurological function within 24 hours.[16][17]
-
Score 0: No observable deficit.
-
Score 1: Forelimb flexion on the contralateral side when the animal is suspended by its tail.
-
Score 2: Decreased resistance to a lateral push toward the paretic side.
-
Score 3: Unilateral circling behavior.[17]
-
-
Cylinder Test (Forelimb Asymmetry): This test evaluates spontaneous forelimb use during exploration.[16][18]
-
Place the rat in a transparent cylinder.
-
Videotape for 5-10 minutes.
-
Count the number of times the rat uses its left, right, or both forelimbs to support its body against the cylinder wall during vertical exploration.
-
Calculate the percentage of contralateral (impaired) limb use. A healthy animal will use both limbs equally, while a stroked animal will show a preference for the ipsilateral (unimpaired) limb.
-
-
Rotarod Test (Motor Coordination & Balance): This test assesses motor coordination and endurance.[15][16]
-
Train animals on the rotarod (accelerating from 4 to 40 rpm over 5 minutes) for 3 consecutive days before surgery.
-
Post-surgery, test the animals and record the latency to fall from the rotating rod.
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized in tables for clear, objective comparison. The data presented below are hypothetical but represent a plausible positive outcome for Compound-X.
Table 1: Neurological Deficit Score (24h Post-MCAO)
| Group | n | Mean Bederson Score (± SEM) | p-value (vs. Vehicle) |
|---|---|---|---|
| Sham | 10 | 0.0 ± 0.0 | < 0.001 |
| Vehicle | 10 | 2.8 ± 0.2 | - |
| Compound-X | 10 | 1.5 ± 0.3 | < 0.01 |
Table 2: Functional Outcome Measures
| Group | Measure | 24 Hours (± SEM) | 7 Days (± SEM) | p-value (vs. Vehicle at Day 7) |
|---|---|---|---|---|
| Vehicle | Contralateral Limb Use (%) | 18.5 ± 3.1 | 25.2 ± 4.5 | - |
| Compound-X | Contralateral Limb Use (%) | 29.8 ± 4.0 | 42.1 ± 3.8 | < 0.05 |
| Vehicle | Latency to Fall (s) | 45.6 ± 8.2 | 80.1 ± 11.3 | - |
| Compound-X | Latency to Fall (s) | 82.3 ± 10.5 | 155.4 ± 15.1 | < 0.01 |
Table 3: Histological Outcome (Infarct Volume)
| Group | n | Infarct Volume (mm³) (± SEM) | % Reduction (vs. Vehicle) | p-value (vs. Vehicle) |
|---|---|---|---|---|
| Sham | 10 | 0.0 ± 0.0 | - | < 0.001 |
| Vehicle | 10 | 210.5 ± 15.2 | - | - |
| Compound-X | 10 | 115.8 ± 12.9 | 45% | < 0.01 |
Interpretation:
-
Table 1: Compound-X significantly reduced the acute global neurological deficit compared to the vehicle group.
-
Table 2: Compound-X demonstrated a significant improvement in both spontaneous forelimb use (Cylinder Test) and motor coordination (Rotarod Test) over a 7-day recovery period.
-
Table 3: The functional improvements are strongly supported by histological data, showing that Compound-X led to a 45% reduction in brain tissue damage (infarct volume).
Caption: Standardized workflow for preclinical efficacy testing.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to assessing the in vivo efficacy of novel 1-(2-Fluorobenzyl)piperazin-2-one derivatives for neuroprotection. The presented framework, using the MCAO model, combines surgical precision, comprehensive behavioral analysis, and quantitative histological endpoints to generate reliable and translatable data.
A successful outcome, as hypothetically illustrated with Compound-X, provides a strong rationale for advancing the compound to further preclinical development. Next steps would include more extensive pharmacokinetic/pharmacodynamic (PK/PD) modeling, testing in other neurological injury models, and comprehensive safety and toxicology studies to prepare for a potential Investigational New Drug (IND) application.
References
-
Scribd. (n.d.). Standard Operating Procedures (SOP) in Experimental Stroke Research: SOP For Middle Cerebral Artery Occlusion in The Mouse. Retrieved from [Link]
-
ScienceDirect. (2024). Rodent Behavioral Tests Sensitive to Functional Recovery and Compensation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Behavioral tests in rodent models of stroke. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment. PubMed Central. Retrieved from [Link]
-
Coastal Carolina University. (2010). Functional assessments in the rodent stroke model. CCU Digital Commons. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In vivo animal stroke models: a rationale for rodent and non-human primate models. PubMed Central. Retrieved from [Link]
-
Refubium - Freie Universität Berlin. (2019). Standard operating procedures (SOP) in experimental stroke research: SOP for middle cerebral artery occlusion in the mouse. Retrieved from [Link]
-
Maze Engineers. (2019). Rodent Models of Ischemic Stroke. Retrieved from [Link]
-
AHA/ASA Journals. (2002). Behavioral Tests After Intracerebral Hemorrhage in the Rat. Stroke. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The IMPROVE Guidelines (Ischaemia Models: Procedural Refinements Of in Vivo Experiments). PubMed Central. Retrieved from [Link]
-
NC3Rs. (n.d.). Rodent models of stroke. Retrieved from [Link]
-
Journal of Advanced Veterinary and Animal Research. (2023). Standardization of the Simple Methodology for Experimentally Induced Ischemic Stroke in Rat Models. Retrieved from [Link]
-
SID. (n.d.). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protocol for middle cerebral artery occlusion by an intraluminal suture method. PubMed Central. Retrieved from [Link]
-
bioRxiv. (n.d.). Supplemental material Methods Middle Cerebral Artery Occlusion (MCAO) mouse model. Retrieved from [Link]
-
RWD Life Science. (2023). MCAO Model - Steps and Techniques for Succeeding. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. Retrieved from [Link]
-
NeuroQuantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]
-
ACS Publications. (n.d.). Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. PubMed. Retrieved from [Link]
-
National Institutes of Health. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. Retrieved from [Link]
-
National Institutes of Health. (2021). Neurochemical Effects of 4-(2-Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-(2-Fluorobenzyl)piperazine. Retrieved from [Link]
-
SILAE. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Retrieved from [Link]
-
MDPI. (2021). Neurochemical Effects of 4-(2-Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. Retrieved from [Link]
-
National Institutes of Health. (2005). In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. PubMed. Retrieved from [Link]
-
National Institutes of Health. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. PubMed. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. PubMed. Retrieved from [Link]
Sources
- 1. 1-(2-Fluorobenzyl)piperazine [myskinrecipes.com]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. researchgate.net [researchgate.net]
- 4. In vivo animal stroke models: a rationale for rodent and non-human primate models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neuroquantology.com [neuroquantology.com]
- 7. 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. The IMPROVE Guidelines (Ischaemia Models: Procedural Refinements Of in Vivo Experiments) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rodent models of stroke | NC3Rs [nc3rs.org.uk]
- 12. rwdstco.com [rwdstco.com]
- 13. biorxiv.org [biorxiv.org]
- 14. clinicalpub.com [clinicalpub.com]
- 15. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.coastal.edu [digitalcommons.coastal.edu]
- 17. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
A Researcher's Guide to Validating the Mechanism of Action of 1-(2-Fluorobenzyl)piperazin-2-one Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel 1-(2-fluorobenzyl)piperazin-2-one analogs. The piperazin-2-one core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive compounds.[1] Recent studies have highlighted that derivatives of this scaffold may exhibit antiproliferative and apoptotic effects, potentially through the inhibition of key survival proteins like BCL2.[2]
Here, we move beyond mere protocol listing. This guide is structured as a logical, multi-pillar validation workflow. We will explain the causality behind each experimental choice, ensuring a self-validating system from initial target engagement to final phenotypic outcomes. We will use a hypothetical scenario where our lead compound, 1-(2-Fluorobenzyl)piperazin-2-one (Compound A) , and its analogs are postulated to inhibit the anti-apoptotic protein BCL2. For comparative analysis, we will include a well-characterized BCL2 inhibitor (e.g., ABT-199, Venetoclax) as a positive control and an inactive structural analog as a negative control.
Pillar 1: Direct Target Engagement in a Cellular Context
The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target within a complex biological system.[3] Without this direct evidence, any observed cellular effects cannot be confidently linked to the hypothesized mechanism.[4] For this, the Cellular Thermal Shift Assay (CETSA®) is a powerful technique as it assesses target engagement in living cells without requiring modification of the compound.[5][6]
Experimental Workflow: Target Engagement Validation
The overall workflow for validating target engagement using CETSA is depicted below. This process allows for the confirmation of direct binding and the determination of a dose-response relationship.
Caption: CETSA workflow for target engagement.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line known to express the target protein BCL2 (e.g., MDA-MB-231 breast cancer cells) to 70-80% confluency.[2]
-
Treat cells with varying concentrations of Compound A , the positive control (ABT-199), the negative control analog, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble BCL2 in each sample using a sensitive detection method like Western blotting or an ELISA-based technique.
-
-
Data Analysis:
-
For each treatment group, plot the percentage of soluble BCL2 against the temperature to generate a "melt curve." A shift in the curve to a higher temperature in the presence of the compound indicates stabilization and binding.
-
To determine the dose-response, perform the assay at a single, optimized temperature (e.g., the temperature at which the most significant shift is observed) with a range of compound concentrations. This will allow for the calculation of an EC50 for target engagement.
-
Comparative Data Presentation: Target Engagement
| Compound | Target | Assay | Result (Melt Temperature Shift) | EC50 (Target Engagement) |
| Compound A | BCL2 | CETSA | +4.2°C | 1.5 µM |
| ABT-199 (Positive Control) | BCL2 | CETSA | +5.5°C | 0.1 µM |
| Inactive Analog (Negative Control) | BCL2 | CETSA | No significant shift | > 100 µM |
This table provides a clear comparison of the on-target activity of the tested compounds. A significant thermal shift for Compound A, though perhaps less potent than the positive control, would provide strong evidence of direct BCL2 engagement.
Pillar 2: Elucidation of Downstream Signaling Pathway Modulation
Confirming direct target binding is the first step. The next is to demonstrate that this binding event leads to the expected functional consequence on the downstream signaling pathway.[7] For a BCL2 inhibitor, this would mean observing an increase in markers of apoptosis. This can be effectively measured by analyzing the cleavage of Caspase-3 and PARP via Western blotting and by using a reporter assay to measure the activity of transcription factors involved in apoptosis.[8][9]
Proposed Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of Compound A, leading to the induction of apoptosis.
Caption: Hypothesized BCL2 inhibition pathway.
Detailed Protocol: Multiplex Western Blotting
-
Cell Treatment and Lysis:
-
Treat MDA-MB-231 cells with IC50 concentrations of Compound A and controls for 24-48 hours.
-
Lyse the cells and quantify the total protein concentration.
-
-
Electrophoresis and Transfer:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Probe the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin).
-
Use fluorescently labeled secondary antibodies with distinct emission spectra to allow for simultaneous detection of multiple proteins.[7]
-
-
Imaging and Analysis:
-
Image the blot using a fluorescent imager.
-
Quantify the band intensities and normalize to the loading control.
-
Detailed Protocol: Luciferase Reporter Assay
-
Cell Transfection:
-
Co-transfect cells with a luciferase reporter plasmid containing response elements for a transcription factor downstream of the apoptotic pathway (e.g., p53) and a control plasmid (e.g., Renilla luciferase) for normalization.[10]
-
-
Compound Treatment:
-
Treat the transfected cells with Compound A and controls.
-
-
Luminescence Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Comparative Data Presentation: Downstream Signaling
| Compound | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | p53 Reporter Activity (Fold Change) |
| Compound A | 4.5 | 3.8 | 5.2 |
| ABT-199 (Positive Control) | 6.2 | 5.5 | 7.1 |
| Inactive Analog (Negative Control) | 1.1 | 1.0 | 1.2 |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
An increase in cleaved Caspase-3, cleaved PARP, and p53 reporter activity for Compound A would strongly suggest that it induces apoptosis through the intended pathway.
Pillar 3: Phenotypic Confirmation in a Biological System
The final pillar of MoA validation is to demonstrate that the observed molecular events translate into a relevant cellular phenotype.[11][12] For a BCL2 inhibitor, the expected phenotype is a reduction in cell viability and proliferation, specifically in cancer cells dependent on BCL2 for survival.[2]
Experimental Workflow: Phenotypic Validation
This workflow outlines the steps to confirm the phenotypic effects of the compounds on cell viability and proliferation.
Caption: Workflow for phenotypic validation.
Detailed Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed MDA-MB-231 cells into 96-well plates at an appropriate density and allow them to attach overnight.[13]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of Compound A and controls in triplicate.
-
-
Incubation:
-
Incubate the plates for 72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.[13]
-
Comparative Data Presentation: Phenotypic Effects
| Compound | Cell Line | Assay | IC50 (µM) |
| Compound A | MDA-MB-231 | MTT | 5.8 |
| ABT-199 (Positive Control) | MDA-MB-231 | MTT | 0.9 |
| Inactive Analog (Negative Control) | MDA-MB-231 | MTT | > 200 |
A potent IC50 value for Compound A in a cancer cell line known to be sensitive to BCL2 inhibition would provide the final piece of evidence linking the molecular MoA to a relevant anti-cancer effect.
Conclusion and Forward Look
This guide has outlined a rigorous, three-pillar approach to validating the mechanism of action of 1-(2-fluorobenzyl)piperazin-2-one analogs. By systematically demonstrating direct target engagement, downstream pathway modulation, and a corresponding cellular phenotype, researchers can build a compelling and defensible case for their compound's MoA. The comparative data presented for our hypothetical Compound A alongside appropriate controls illustrates how to objectively assess the compound's performance. This structured validation framework is essential for advancing promising compounds through the drug discovery pipeline.
References
-
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Retrieved from [Link]
-
PubMed Central. (n.d.). The value of translational biomarkers to phenotypic assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 2. Development and Validation of Disease Assays for Phenotypic Screening. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Crucial Role of 2-Piperazinone in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]
-
Frontiers. (2022). Current Advances in CETSA. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]
-
PubMed Central. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Retrieved from [Link]
-
MDPI. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]
-
QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Retrieved from [Link]
-
YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. Retrieved from [Link]
-
PNAS. (n.d.). Flow cytometric reporter assays provide robust functional analysis of signaling complexes. Retrieved from [Link]
-
PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]
-
ACS Publications. (2025). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
-
PubMed. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]
-
Health Affairs. (2024). Small-Molecule Drugs Offer Comparable Health Benefits To Biologics At Lower Costs. Retrieved from [Link]
-
JICRCR. (2024). Biologics vs. Small Molecule Drugs: Comparing Efficacy and Safety. Retrieved from [Link]
-
PubChem. (n.d.). Piperazin-2-one. Retrieved from [Link]
-
Technology Networks. (2023). Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. Retrieved from [Link]
-
Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Retrieved from [Link]
-
PubMed Central. (2023). Forward or Backward: Lessons Learned from Small Molecule Drugs Approved by FDA from 2012 to 2022. Retrieved from [Link]
-
Springer. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Retrieved from [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(2-Chlorobenzyl)sulfonyl]-4-(2-fluorophenyl)piperazine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Frontiers | Current Advances in CETSA [frontiersin.org]
- 7. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 9. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 11. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 12. The value of translational biomarkers to phenotypic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Reproducibility of Piperazin-2-one Synthesis
Abstract: The piperazin-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2][3] Despite its prevalence, the synthesis of its derivatives is often plagued by reproducibility challenges that can hinder drug discovery timelines. This guide provides an in-depth comparison of common synthetic routes to piperazin-2-one derivatives, focusing on their reproducibility, scalability, and overall efficiency. We present a critical analysis of classical methods versus modern multicomponent strategies, supported by a simulated head-to-head experimental comparison to offer researchers, scientists, and drug development professionals a practical framework for methodological selection and troubleshooting.
Introduction: The Piperazin-2-one Scaffold and the Reproducibility Crisis
The piperazin-2-one motif is a key pharmacophore found in a wide array of biologically active compounds, including agents with anticancer, antiviral, and antihypertensive properties.[1][4] Its conformational rigidity and ability to present substituents in defined spatial orientations make it an attractive isostere for peptide bonds, enhancing metabolic stability and oral bioavailability.[5]
However, the path from a promising molecular design to a synthesized compound is often fraught with challenges. Many traditional methods for constructing the piperazin-2-one ring, while conceptually straightforward, can be sensitive to subtle variations in reaction conditions, substrate scope, and scale.[6] This lack of reproducibility is a significant bottleneck in medicinal chemistry, consuming valuable resources and time. This guide aims to dissect the most prevalent synthetic strategies, offering insights into their mechanistic nuances and practical limitations to empower chemists to make more informed decisions.
Comparative Analysis of Synthetic Methodologies
We will focus on two major strategic approaches to the piperazin-2-one core:
-
Method A: Tandem Reductive Amination-Cyclization: A classical, yet powerful, one-pot sequence.
-
Method B: Ugi Multicomponent Reaction (MCR): A modern approach prized for its efficiency and diversity-oriented potential.
The selection of a synthetic route is a critical decision point in any drug discovery campaign. The following diagram illustrates a logical workflow for this process, weighing the desired chemical diversity against the need for robust, scalable synthesis.
Caption: Decision workflow for selecting a piperazin-2-one synthesis strategy.
Head-to-Head Reproducibility Study: Synthesis of 3-phenyl-piperazin-2-one
To provide a tangible comparison, we simulated a reproducibility study targeting a simple, yet representative molecule: (S)-3-phenylpiperazin-2-one . This target was chosen for its relevance as a core fragment and the availability of chiral starting materials.
Method A: Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization
This one-pot method, elegantly described by Beshore and Dinsmore, involves the reaction of an N-(2-oxoethyl)amide with an α-amino ester under reductive amination conditions.[5][7] The key to the reaction's success is an intramolecular N,N'-acyl transfer, which facilitates the final cyclization.[5][8]
Causality Behind Experimental Choices:
-
Reductant: Sodium triacetoxyborohydride (STAB) is chosen as it is a mild and selective reducing agent, compatible with the acidic conditions often used to promote imine formation and preventing over-reduction of the ester or amide moieties.
-
Solvent: 1,2-Dichloroethane (DCE) is a common solvent for reductive aminations as it is non-protic and effectively solubilizes the reagents.
-
Acid Catalyst: Acetic acid is often added to catalyze both the imine formation and the subsequent transamidation-cyclization step.[5]
Method B: Disrupted Ugi Condensation
The Ugi four-component reaction (U4CR) is a powerful tool for rapidly generating molecular complexity.[9] A "disrupted" Ugi reaction, as explored by Yudin and others, utilizes specific starting materials, like aziridine aldehydes, that intercept the traditional Ugi pathway to yield cyclic products such as piperazinones.[1][10] This approach offers high convergence and access to diverse substitution patterns.
Causality Behind Experimental Choices:
-
Solvent: Methanol or 2,2,2-trifluoroethanol (TFE) are typically used as they are polar protic solvents that facilitate the formation of the initial imine and stabilize the reactive nitrilium intermediate.[9]
-
Concentration: Ugi reactions are often run at high concentrations to favor the desired multicomponent pathway over potential side reactions.
-
Components: The choice of isocyanide, amine, carbonyl, and carboxylic acid components directly dictates the substituents on the final product, making it ideal for library synthesis.[11]
Experimental Protocols & Data
The following diagram outlines the general workflow for our comparative study, from reaction setup to final analysis.
Caption: Comparative experimental workflow for piperazin-2-one synthesis.
Detailed Protocol: Method A
-
To a stirred solution of L-phenylalanine methyl ester (1.0 eq) in 1,2-dichloroethane (0.1 M), add N-(2-oxoethyl)trifluoroacetamide (1.1 eq).
-
Add acetic acid (1.5 eq) followed by sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 18 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the title compound.
Detailed Protocol: Method B (Solid-Phase Adaptation)
Note: This protocol is adapted from solid-phase methods for conceptual comparison.[1][10]
-
Swell a suitable resin (e.g., Wang resin) pre-loaded with L-phenylalanine in dichloromethane.
-
In a separate flask, prepare a solution of the aziridine aldehyde dimer (1.2 eq) and tert-butyl isocyanide (1.2 eq) in methanol (0.5 M).
-
Add the solution to the resin and agitate at room temperature for 24 hours.
-
Filter the resin and wash thoroughly with methanol, dichloromethane, and diethyl ether.
-
Treat the resin-bound intermediate with a nucleophile (e.g., sodium azide) to open the aziridine ring.
-
Cleave the final product from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid in water).
-
Concentrate the cleavage solution and purify the crude product by preparative HPLC.
Comparative Results (Simulated Data)
| Metric | Method A: Reductive Amination | Method B: Disrupted Ugi | Analysis & Commentary |
| Average Yield | 65% | 45% (overall from resin) | Method A provides a higher isolated yield for this specific target. Solid-phase synthesis (Method B) yields can be lower due to incomplete reactions and cleavage losses.[10] |
| Purity (Post-Chroma.) | >98% (by HPLC) | >99% (by HPLC) | Both methods can produce high-purity material, though preparative HPLC in Method B often results in exceptionally pure final compounds. |
| Ease of Purification | Moderate (Chromatography) | Difficult (Prep-HPLC) | Method A requires standard column chromatography. Method B's purification is simplified by washing away excess reagents but requires specialized HPLC for the final step. |
| Reproducibility | Moderate | High | The tandem reaction in Method A can be sensitive to moisture and reagent quality. The multicomponent nature of Method B, especially on solid-phase, is often highly reproducible once optimized. |
| Scalability | Good | Poor to Moderate | Reductive aminations are generally scalable. Solid-phase syntheses are typically challenging to scale beyond the gram level. |
| Substrate Scope | Good | Excellent | The Ugi reaction is renowned for its broad substrate scope, allowing for rapid diversification at multiple points.[1][9] |
Discussion: Trustworthiness and Troubleshooting
Method A (Reductive Amination):
-
Trustworthiness: This method's reliability hinges on the purity of the starting materials and strict control of reaction conditions. The key N,N'-acyl transfer and cyclization can be slow or fail entirely if the substrate is sterically hindered or if the reaction conditions are not optimal.[5]
-
Troubleshooting:
-
Low Conversion: If the reaction stalls, gentle heating (e.g., 40-50 °C) can promote the cyclization step.[5] Ensure the STAB is fresh and added to an anhydrous solution.
-
Side Products: Formation of the linear, uncyclized diamine is the most common side product. Increasing the concentration of the acid catalyst or extending the reaction time can favor cyclization.
-
Method B (Ugi Reaction):
-
Trustworthiness: The Ugi reaction is generally a robust and high-fidelity transformation. Its main reproducibility challenge lies not in the core reaction but in the synthesis of the specific starting materials (e.g., aziridine aldehydes) and, in the case of solid-phase synthesis, in achieving consistent resin loading and cleavage.[10]
-
Troubleshooting:
-
No Reaction: Confirm the viability of the isocyanide, as they can degrade over time. Ensure the initial imine formation is occurring; sometimes pre-stirring the amine and aldehyde components with a dehydrating agent (like molecular sieves) is beneficial.
-
Low Yields on Solid Phase: Incomplete coupling can be addressed by using a larger excess of reagents. Poor cleavage yields may require screening different cleavage cocktails or resins.
-
Conclusion and Recommendations
Neither method is universally superior; the optimal choice is dictated by the specific goals of the synthesis.
-
The Tandem Reductive Amination-Cyclization (Method A) is highly recommended for the synthesis of a specific, well-defined piperazin-2-one target, especially when moderate to large quantities are required. Its good scalability and high yield for suitable substrates make it a workhorse for lead optimization campaigns.
-
The Ugi Multicomponent Reaction (Method B) is the undisputed choice for diversity-oriented synthesis and library generation.[1] Its operational simplicity and vast substrate scope allow for the rapid exploration of chemical space, which is invaluable in the early stages of drug discovery. While individual yields may be lower and scalability is a concern, the sheer number of derivatives that can be produced in parallel is its greatest strength.
Ultimately, a thorough understanding of the mechanistic underpinnings and practical limitations of each method is crucial for ensuring the reproducible synthesis of these vital medicinal chemistry scaffolds.
References
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201–1204. [Link]
-
Dinsmore, C. J., & Beshore, D. C. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N′-Acyl Transfer)−Cyclization. Organic Letters, 4(7). [Link]
-
El-Kaim, L., & Grimaud, L. (2018). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 23(10), 2673. [Link]
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Semantic Scholar. [Link]
-
O'Brien-Moran, Z., et al. (2014). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. ACS Combinatorial Science, 16(10), 543–548. [Link]
-
Gessner, V. H., et al. (2012). Synthesis of pyrazin-1(2H)-one and piperazin-2-one from Boc-Phe-OH-derived Ugi intermediate. ResearchGate. [Link]
-
de la Torre, D., & Yudin, A. K. (2016). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. Chemistry – A European Journal, 22(42), 14838-14848. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Chemical Communications, 57(80), 10397-10400. [Link]
-
Gettys, K.E., Ye, Z., & Dai, M. (2017). Recent advances in piperazine synthesis. Synthesis, 49(12), 2589-2604. [Link]
-
Repine, J. T., et al. (2007). Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1485. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Assessing the Therapeutic Potential of 1-(2-Fluorobenzyl)piperazin-2-one in Neurodegenerative Disease Models
Introduction: Rationale for a Novel Piperazine Derivative in Neurodegeneration
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, make it an attractive scaffold for drug design.[3] Piperazine derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in treating neurological disorders such as Alzheimer's disease, anxiety, and epilepsy.[4][5] The incorporation of a fluorobenzyl moiety can further enhance the binding affinity and metabolic stability of these compounds, a critical aspect in developing drugs for the central nervous system (CNS).[6]
This guide focuses on 1-(2-Fluorobenzyl)piperazin-2-one , a novel compound for which, to date, no public data on biological activity exists. Its structure combines the established piperazine scaffold with a carbonyl group, forming a piperazin-2-one core—a motif found in key pharmaceutical intermediates.[7] The absence of existing research presents a unique opportunity to define a rigorous, first-principles-based approach to systematically evaluate its therapeutic potential. We will hypothesize its utility in a preclinical model of Alzheimer's disease, comparing its projected performance against established and experimental alternatives. This document serves as a strategic blueprint for researchers, scientists, and drug development professionals aiming to explore this promising chemical space.
Hypothesized Mechanism of Action: A Multi-Target Approach
Given the known activities of related piperazine structures, we hypothesize that 1-(2-Fluorobenzyl)piperazin-2-one may act on multiple pathological drivers of Alzheimer's disease. Many piperazine derivatives have been shown to inhibit key enzymes implicated in the disease, such as acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1).[1][5] Furthermore, the piperazine scaffold is known to modulate neuroinflammatory pathways and protect against neuronal apoptosis.
Our primary hypothesis is that 1-(2-Fluorobenzyl)piperazin-2-one (referred to as FP-1 ) functions as a dual inhibitor of AChE and BACE-1, while also providing direct neuroprotection.
Caption: Hypothesized multi-target mechanism of FP-1 in Alzheimer's disease.
Comparative Compounds for Benchmarking
To objectively assess the therapeutic potential of FP-1, its performance must be compared against well-characterized compounds.
-
Donepezil: An FDA-approved, reversible inhibitor of acetylcholinesterase. It is a first-line symptomatic treatment for Alzheimer's disease and serves as the clinical standard-of-care benchmark.
-
Verubecestat (MK-8931): A potent, well-characterized BACE-1 inhibitor that reached late-stage clinical trials. Although it failed to show efficacy in humans, it serves as an excellent experimental benchmark for assessing target engagement and downstream effects on amyloid pathology in preclinical models.
Experimental Workflow for Comparative Assessment
A phased approach, beginning with in vitro characterization and progressing to in vivo disease models, ensures a logical and cost-effective evaluation.
Caption: Phased experimental workflow for evaluating FP-1.
Phase 1: Detailed In Vitro Experimental Protocols
1. Synthesis of 1-(2-Fluorobenzyl)piperazin-2-one (FP-1)
-
Rationale: To obtain a highly pure compound for biological testing. A plausible synthetic route can be adapted from established methods for N-substituted piperazin-2-ones.[7]
-
Protocol:
-
React ethyl chloroacetate with an excess of ethylenediamine in ethanol at room temperature to form ethyl 2-(2-aminoethylamino)acetate.
-
Induce intramolecular cyclization via heating under reflux to yield piperazin-2-one.
-
Perform N-alkylation by reacting piperazin-2-one with 1-(bromomethyl)-2-fluorobenzene in the presence of a non-nucleophilic base like potassium carbonate in acetonitrile (ACN) at 60-70°C.
-
Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient).
-
Confirm the structure and purity (>98%) using ¹H NMR, ¹³C NMR, and LC-MS.
-
2. Enzymatic Inhibition Assays
-
Rationale: To quantify the direct inhibitory effect of FP-1 on the primary hypothesized targets, AChE and BACE-1, and compare it to Donepezil and Verubecestat.
-
Protocol (AChE Inhibition):
-
Utilize an Ellman's assay kit (e.g., from Cayman Chemical).
-
Prepare a 10 mM stock solution of FP-1, Donepezil, and Verubecestat in DMSO.
-
Perform serial dilutions to create a concentration range from 1 nM to 100 µM.
-
In a 96-well plate, add acetylthiocholine iodide (ATCI), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and the test compound.
-
Initiate the reaction by adding human recombinant AChE.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a plate reader.
-
Calculate the rate of reaction and determine the IC₅₀ value for each compound by fitting the data to a dose-response curve.
-
-
Protocol (BACE-1 Inhibition):
-
Use a FRET-based BACE-1 activity assay kit (e.g., from Abcam).
-
Prepare test compounds as described for the AChE assay.
-
In a 96-well plate, add the BACE-1 substrate (a peptide with a fluorophore and a quencher).
-
Add the test compound (FP-1, Verubecestat, Donepezil).
-
Initiate the reaction by adding human recombinant BACE-1 enzyme.
-
Incubate at 37°C for 60-90 minutes.
-
Measure fluorescence (e.g., Ex/Em = 320/405 nm). Cleavage of the substrate separates the fluorophore and quencher, resulting in a detectable signal.
-
Calculate IC₅₀ values as described above.
-
3. Neuroprotection Assay in SH-SY5Y Cells
-
Rationale: To assess if FP-1 can protect neurons from amyloid-beta (Aβ₄₂)-induced toxicity, a key pathological event in Alzheimer's disease.[8]
-
Protocol:
-
Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS.
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells for 2 hours with varying concentrations (0.1 µM to 50 µM) of FP-1, Donepezil, or Verubecestat.
-
Introduce oligomeric Aβ₄₂ (5 µM final concentration) to all wells except the vehicle control.
-
Incubate for an additional 24 hours.
-
Assess cell viability using an MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
Calculate the percentage of viable cells relative to the untreated control and determine the EC₅₀ for neuroprotection.
-
Comparative Data Summary (Hypothetical Data)
The results from Phase 1 can be summarized for a clear, at-a-glance comparison.
| Compound | AChE Inhibition IC₅₀ (nM) | BACE-1 Inhibition IC₅₀ (nM) | Neuroprotection EC₅₀ (µM) vs. Aβ₄₂ | Max. Viability (% of Control) |
| FP-1 (Test) | 85.2 | 250.6 | 2.5 | 88% |
| Donepezil | 5.7 | >10,000 | 15.1 | 65% |
| Verubecestat | >10,000 | 2.1 | 8.9 | 72% |
Phase 2: In Vivo Evaluation in a Disease Model
-
Rationale: To determine if the promising in vitro properties of FP-1 translate to therapeutic efficacy in a living organism exhibiting Alzheimer's-like pathology. The 5xFAD transgenic mouse model is chosen as it rapidly develops amyloid plaques and associated cognitive deficits.[5]
-
Protocol:
-
Animal Groups: Use 3-month-old male 5xFAD mice, randomly assigned to four groups (n=15/group): Vehicle, FP-1 (e.g., 10 mg/kg), Donepezil (2 mg/kg), and Verubecestat (10 mg/kg). Include a wild-type littermate group as a non-diseased control.
-
Dosing: Administer compounds daily via oral gavage for 3 months.
-
Behavioral Testing (Morris Water Maze): In the final week of treatment, assess spatial learning and memory.
-
Acquisition Phase (5 days): Train mice to find a hidden platform in a pool of opaque water, recording escape latency and path length.
-
Probe Trial (Day 6): Remove the platform and record the time spent in the target quadrant.
-
-
Euthanasia and Tissue Collection: At the end of the study, perfuse mice with saline and collect brain tissue.
-
Biochemical Analysis:
-
ELISA: Homogenize one brain hemisphere to measure soluble and insoluble Aβ₄₀ and Aβ₄₂ levels.
-
Immunohistochemistry (IHC): Use the other hemisphere to stain for amyloid plaques (6E10 antibody), microglia activation (Iba1), and astrogliosis (GFAP).
-
Western Blot: Analyze levels of synaptic proteins (e.g., PSD-95, synaptophysin) and phosphorylated Tau.
-
-
Comparative Data Summary (Hypothetical Data)
| Treatment Group | Escape Latency (Day 5, sec) | Time in Target Quadrant (%) | Insoluble Aβ₄₂ (% of Vehicle) | Iba1+ Area (% of Vehicle) |
| Wild-Type | 15.3 | 45.1 | N/A | N/A |
| 5xFAD + Vehicle | 48.2 | 21.5 | 100 | 100 |
| 5xFAD + FP-1 | 25.6 | 38.7 | 55.4 | 62.1 |
| 5xFAD + Donepezil | 35.1 | 29.8 | 95.3 | 98.5 |
| 5xFAD + Verubecestat | 39.8 | 26.5 | 30.1 | 75.3 |
Conclusion and Forward Outlook
This guide outlines a comprehensive, logically structured framework for the preclinical assessment of 1-(2-Fluorobenzyl)piperazin-2-one (FP-1). By hypothesizing a multi-target mechanism of action grounded in the known pharmacology of its chemical scaffolds, we have established a clear path for its evaluation. The proposed side-by-side comparison with both a clinical standard (Donepezil) and an experimental benchmark (Verubecestat) ensures that the resulting data will be robust and easily interpretable.
Based on our hypothetical data, a compound like FP-1, demonstrating moderate dual-enzyme inhibition alongside potent neuroprotective and anti-inflammatory effects in vivo, would represent a highly promising lead candidate. Its balanced profile, improving both cognitive outcomes and underlying neuropathology, would strongly justify its advancement into formal lead optimization, IND-enabling toxicology studies, and ultimately, clinical development for the treatment of Alzheimer's disease.
References
- Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. SID.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE.
- Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. PubMed Central.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed.
- 1-(2-Fluorobenzyl)piperazine. MySkinRecipes.
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Unavailable Source.
- Protective effects of a piperazine derivative against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. PubMed.
- Synthesis and biological activity of piperazine deriv
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Unavailable Source.
- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central.
- Neuropharmacological Activity of the New Piperazine Deriv
- Protective Effects of a Piperazine Deriv
- 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. NIH.
- Piperazine skeleton in the structural modification of natural products: a review. PubMed Central.
- 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand... Unavailable Source.
- Piperazines database - synthesis, physical properties. ChemSynthesis.
- SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE.
- Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. American Chemical Society.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach...
- Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity... MDPI.
- 1-(2-FLUOROBENZYL)-2-PIPERAZINONE, HYDROCHLORIDE AldrichCPR. Sigma-Aldrich.
- Novel piperazine-1,2,3-triazole leads for the potential treatment of pancre
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Deriv
- 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. PubMed.
Sources
- 1. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(2-Fluorobenzyl)piperazine [myskinrecipes.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Fluorobenzyl)piperazin-2-one
For researchers and drug development professionals, the synthesis and application of novel chemical entities are only part of the lifecycle. Responsible management, from handling to final disposal, is paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, field-proven protocol for the proper disposal of 1-(2-Fluorobenzyl)piperazin-2-one. As no specific Safety Data Sheet (SDS) for this exact compound is broadly available, this procedure is grounded in a conservative risk assessment based on the known hazards of its structural analogs, the piperazine and fluorobenzyl moieties.
The core principle of this guide is to treat 1-(2-Fluorobenzyl)piperazin-2-one as a hazardous chemical waste. This approach is dictated by the toxicological profiles of related piperazine derivatives, which are known to cause skin and eye irritation, may be harmful if swallowed, and can act as sensitizers.[1][2][3][4] This protocol ensures a self-validating system of safety by adhering to the highest standards of chemical waste management.
Hazard Profile and Safety Summary
The hazard assessment for 1-(2-Fluorobenzyl)piperazin-2-one is inferred from its constituent chemical groups. Piperazine itself and its derivatives are associated with a range of health effects, including corrosivity, skin sensitization, and potential reproductive harm.[1][2] Similarly, substituted piperazin-2-ones and fluorobenzyl compounds are documented as skin and eye irritants.[3] Therefore, all waste streams containing this compound must be managed as hazardous.
| Parameter | Information |
| Chemical Name | 1-(2-Fluorobenzyl)piperazin-2-one |
| Assumed Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[3][4] |
| Personal Protective Equipment (PPE) | Safety goggles with side shields, chemical-resistant nitrile gloves, lab coat.[4][5] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. |
| Primary Disposal Route | Segregated hazardous chemical waste stream. DO NOT dispose of down the drain.[6] |
| Spill Containment | Absorb with inert material (e.g., vermiculite, sand) and collect for hazardous waste disposal.[1][5] |
Disposal Decision Workflow
The following workflow provides a clear, logical path for managing all waste generated that may be contaminated with 1-(2-Fluorobenzyl)piperazin-2-one. This systematic approach ensures that all safety and regulatory considerations are met at each stage of the disposal process.
Caption: Disposal workflow for 1-(2-Fluorobenzyl)piperazin-2-one.
Step-by-Step Disposal Protocol
This protocol provides the detailed steps necessary for the safe and compliant disposal of 1-(2-Fluorobenzyl)piperazin-2-one.
Preparation and Risk Assessment
Before beginning any work that will generate waste, a thorough risk assessment is critical.
-
Review Institutional Policies: Familiarize yourself with your organization's specific Chemical Hygiene Plan and hazardous waste management procedures.
-
Designate a Waste Area: Identify the designated satellite accumulation area within your laboratory where hazardous waste will be stored pending pickup.[7]
-
Assemble Materials: Ensure a properly labeled hazardous waste container is ready and accessible before you begin your experiment.
Personal Protective Equipment (PPE)
Based on the assumed hazards, the following minimum PPE must be worn when handling the compound or its waste:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Waste Collection and Segregation
Proper segregation is key to safe disposal and prevents dangerous chemical reactions.
-
Unused or Expired Chemical: If disposing of the pure, unused compound, it is best to leave it in its original, clearly labeled container.
-
Contaminated Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weighing papers, pipette tips, absorbent pads) must be collected in a designated solid hazardous waste container.[5] This container should be a durable, sealable drum or pail lined with a heavy-duty plastic bag.
-
Contaminated Liquid Waste: Solutions containing 1-(2-Fluorobenzyl)piperazin-2-one, including reaction mixtures and solvent rinses, must be collected in a dedicated liquid hazardous waste container. This should be a chemically compatible (e.g., glass or polyethylene) container with a secure, leak-proof screw-top cap.[8] Do not mix this waste with other incompatible waste streams.
Container Labeling
Accurate labeling is a regulatory requirement and essential for safety. Each waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[8]
-
The full chemical name: "1-(2-Fluorobenzyl)piperazin-2-one Waste" . List other major constituents if they are part of a mixture.
-
A clear indication of the primary hazards (e.g., Irritant, Harmful ).
-
The date accumulation started.
On-Site Storage
Waste containers must be managed safely within the laboratory pending removal.
-
Keep Containers Closed: All hazardous waste containers must be securely capped at all times, except when actively adding waste.[6] This prevents the release of vapors and potential spills.
-
Designated Storage: Store the labeled waste container in your lab's designated satellite accumulation area. This area should be under the control of laboratory personnel and away from sinks or floor drains.
Final Disposal Procedure
The ultimate disposal of the chemical waste must be handled by trained professionals.
-
Contact EHS: When the waste container is full or has been in accumulation for the maximum allowed time per institutional and federal regulations (e.g., 90 days for large quantity generators), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[9][10]
-
Prohibited Actions:
Spill Management
In the event of an accidental spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a chemical spill pillow to absorb the spilled material.[1][5]
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5] For large spills, evacuate the area and contact your EHS department immediately.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 1-(2-Fluorobenzyl)piperazin-2-one, upholding their commitment to personal safety and environmental responsibility.
References
-
Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
National Center for Biotechnology Information. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
ChemSynthesis. Piperazines database. [Link]
-
Department of Toxic Substances Control. Laboratory Hazardous Waste Accumulation and Treatment. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
American Chemical Society Publications. Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vumc.org [vumc.org]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. epa.gov [epa.gov]
- 10. acs.org [acs.org]
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 1-(2-Fluorobenzyl)piperazin-2-one
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 1-(2-Fluorobenzyl)piperazin-2-one. As a novel or rare chemical, specific toxicological data for this compound is not thoroughly established[1]. Therefore, this protocol is grounded in a conservative approach, inferring potential hazards from its constituent chemical moieties: the piperazine core and the fluorobenzyl group. The central principle is to minimize exposure through rigorous engineering controls and appropriate personal protective equipment (PPE).
Inferred Hazard Assessment: A Proactive Stance on Safety
Due to the absence of a specific Safety Data Sheet (SDS), a risk assessment must be based on structurally related compounds.
-
Piperazine Moiety : The piperazine scaffold is a well-characterized structural alert. The parent compound, piperazine, is classified as a Category 1B skin corrosive, causing severe burns and eye damage[2][3]. It is also a known skin and respiratory sensitizer, meaning it can trigger allergic reactions or asthma-like symptoms upon exposure[4]. Furthermore, piperazine is classified as a Category 2 reproductive toxin, suspected of damaging fertility or the unborn child[3][4].
-
Fluorinated Organic Compound : The presence of a carbon-fluorine bond suggests a high degree of chemical stability. Such compounds can persist in the environment and may require specialized disposal methods[5][6]. While the fluorobenzyl group's specific toxicity is not defined here, all manipulations should assume the potential for unknown long-term health effects.
Based on this analysis, 1-(2-Fluorobenzyl)piperazin-2-one must be treated as a substance that is potentially corrosive, sensitizing, and toxic to reproduction, with unknown long-term effects.
Core Protective Equipment Protocol
A multi-layered PPE approach is mandatory for all procedures involving this compound. The selection of specific PPE should be dictated by a task-specific risk assessment, considering the quantity of material and the nature of the operation (e.g., weighing a solid vs. performing a reaction in solution).
Engineering Controls: Your Primary Line of Defense
Before any PPE is considered, engineering controls must be in place.
-
Chemical Fume Hood: All handling of 1-(2-Fluorobenzyl)piperazin-2-one, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dusts or vapors[3][7].
-
Safety Showers & Eyewash Stations: Ensure unobstructed access to a functional safety shower and eyewash station before beginning work[7].
Personal Protective Equipment Selection
The following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves (Single Pair) | Lab Coat | Not Required |
| Weighing Solid (<1g) | Chemical Safety Goggles | Nitrile Gloves (Double Pair Recommended) | Lab Coat | Work in Chemical Fume Hood |
| Solution Preparation | Chemical Safety Goggles & Face Shield | Nitrile Gloves (Double Pair) | Lab Coat | Work in Chemical Fume Hood |
| Running Reaction / Workup | Chemical Safety Goggles & Face Shield | Nitrile Gloves (Double Pair) | Lab Coat | Work in Chemical Fume Hood |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical Resistant Apron over Lab Coat | Work in Fume Hood; for large spills, consult EHS for respirator requirements[8] |
Step-by-Step Protocol for Donning and Doffing PPE
-
Donning (Putting On):
-
Wash and dry hands thoroughly.
-
Put on the inner pair of nitrile gloves.
-
Don the lab coat, ensuring it is fully buttoned.
-
Don the second (outer) pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don eye and face protection.
-
-
Doffing (Taking Off): This process is designed to prevent cross-contamination.
-
Remove the outer pair of gloves using a proper removal technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove)[9]. Dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat, folding it inward on itself, and store or dispose of it according to institutional policy.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Operational Workflow: From Weighing to Waste
The following diagram illustrates the critical decision points and safety procedures for handling 1-(2-Fluorobenzyl)piperazin-2-one.
Caption: Workflow for Safe Handling of 1-(2-Fluorobenzyl)piperazin-2-one.
Emergency & Disposal Plans
Exposure and First Aid
Immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[10]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open[9]. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person[1]. Seek immediate medical attention.
Spill Response
-
Alert personnel in the immediate area and evacuate if necessary.
-
Ensure you are wearing the appropriate PPE for cleanup (see table).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste[3][8].
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Waste Disposal: A Critical Consideration
Due to the stable carbon-fluorine bond, this compound is considered a "forever chemical" and must not be disposed of in standard waste streams[6][11].
-
Segregation: All waste, including excess chemical, contaminated consumables (gloves, weigh boats, absorbent pads), and rinsate, must be collected in a dedicated, labeled hazardous waste container for halogenated organic compounds[5].
-
Disposal Method: The required method of disposal is high-temperature incineration at a facility permitted to handle hazardous waste[6][11]. This is the only proven method to ensure the complete destruction of fluorinated organic molecules.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific collection and disposal procedures[5]. Do not attempt to neutralize or dispose of the waste through any other means.
By adhering to these stringent protocols, researchers can safely manage the risks associated with handling 1-(2-Fluorobenzyl)piperazin-2-one, ensuring personal safety and environmental responsibility.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- Sigma-Aldrich. (2024). Safety Data Sheet for 3-(1-Piperazinyl)-1,2-benzisothiazole.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet for Piperazine.
- Fisher Scientific. (2010). Safety Data Sheet for Piperazine.
- Apollo Scientific. (n.d.). Safety Data Sheet for tert-Butyl 2-oxopiperazine-1-carboxylate.
- Cayman Chemical. (2025). Safety Data Sheet for Piperazine.
- Sigma-Aldrich. (2025). Safety Data Sheet for Piperazine.
- CDH Fine Chemical. (n.d.). Piperazine Anhydrous Material Safety Data Sheet.
- A&A Pharmachem. (n.d.). MSDS of 1-(4-Fluoro-benzyl)-2-piperazin-1-YL-1H-benzoimidazole.
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
- Eurofins USA. (2025). Finding an End to Forever Chemicals.
- Thermo Fisher Scientific. (2010). Safety Data Sheet for Piperazine.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- TCI Chemicals. (2025). Safety Data Sheet for Piperazine Anhydrous.
- Lab Manager. (2025). A New Method to Recycle Fluoride from Long-Lived PFAS Chemicals.
- Fisher Scientific. (2025). Safety Data Sheet for 1-(3-Chlorobenzyl)piperazine.
- Sigma-Aldrich. (n.d.). Product Page for 1-(2-FLUOROBENZYL)-2-PIPERAZINONE, HYDROCHLORIDE.
- PubChem. (n.d.). Entry for 1-(4-Fluorobenzyl)piperazine.
- Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment.
- American Chemical Society. (2025). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. ACS Medicinal Chemistry Letters.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. mcfenvironmental.com [mcfenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
